3-Amino-N-methylbenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPYXIZPMDWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469894 | |
| Record name | 3-Amino-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18759-96-1 | |
| Record name | 3-Amino-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18759-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylaminomethylphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018759961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylaminomethylphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanamine, 3-amino-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-N-methylbenzylamine (CAS 18759-96-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-methylbenzylamine, registered under CAS number 18759-96-1, is a difunctional organic molecule featuring both a primary aromatic amine and a secondary benzylic amine. This unique structural arrangement makes it a versatile building block and a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its alternative IUPAC name is 3-[(methylamino)methyl]aniline, and it is also known by synonyms such as 3-(Methylaminomethyl)aniline.[4] The presence of two distinct amine functionalities with different basicities and nucleophilicities allows for selective chemical transformations, rendering it a strategic component in multistep synthetic pathways. This guide provides a comprehensive overview of its core properties, spectral characteristics, plausible synthetic routes, and essential safety protocols, grounded in established scientific principles.
Molecular Structure
Caption: Plausible synthetic workflow via reductive amination.
Step-by-Step Methodology:
-
Imine Formation: To a solution of 3-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol, add a solution of methylamine (1.1-1.5 equivalents, often as a solution in THF or water) at room temperature. Stir the mixture for 2-4 hours to allow for the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise to control the exothermic reaction.
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4-12 hours, or until reaction completion is confirmed by a technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Research and Drug Development
As a bifunctional molecule, this compound serves as a key intermediate in organic synthesis. [1]* Scaffold Development: The primary aromatic amine can undergo a wide range of reactions (e.g., diazotization, acylation, alkylation, Buchwald-Hartwig amination) to introduce diverse functional groups or build heterocyclic rings.
-
Linker Chemistry: The secondary benzylic amine provides a nucleophilic site for attaching the molecule to other fragments, making it a useful linker in the development of PROTACs or other targeted therapies.
-
Precursor for Biologically Active Molecules: The substituted benzylamine motif is a common feature in many pharmacologically active compounds. This molecule provides a ready-made scaffold that can be further elaborated to explore new chemical space in drug discovery programs.
Safety, Handling, and GHS Classification
This compound is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. [1][5]Furthermore, it is classified as very toxic to aquatic life with long-lasting effects. [3][5] Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [1]Safety showers and eye wash stations must be readily accessible. * Personal Protective Equipment: Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a face shield if there is a risk of splashing. [3]A lab coat or protective clothing is mandatory.
-
Hygiene: Do not eat, drink, or smoke in the work area. [1]Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace. [5] First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor. [3]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [3]* Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility. [1]Avoid release to the environment and collect any spillage. [3][5]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa is a critical parameter for any amine used in drug development, as it dictates the compound's ionization state at physiological pH. Potentiometric titration is a standard and accurate method for its determination.
Caption: Logical workflow for pKa determination.
Methodology:
-
Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in a known volume of a suitable solvent (e.g., a 1:1 mixture of methanol and water). Calibrate a pH meter using standard buffer solutions.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Procedure: Record the initial pH. Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The resulting titration curve will have two equivalence points corresponding to the protonation of the two amine groups. The pKa for each amine is the pH at the half-equivalence point (the midpoint of the buffer region). This point can be precisely located by finding the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
References
- Laboratorium Discounter. This compound >97.0%(GC)(T) 5g. [Link]
- LookChem. Cas 18759-96-1,3-Aminobenzylmethylamine. [Link]
- Pharmaffiliates. CAS No : 18759-96-1 | Product Name : this compound. [Link]
- PrepChem.com. Synthesis of N-methylbenzylamine. [Link]
- TCI. [TCI]this compound, 18759-96-1. [Link]
- CP Lab Safety. This compound, 25g, Each. [Link]
- PubChem - NIH. 3-Methylbenzylamine | C8H11N | CID 66015. [Link]
- Chemball. Benzylamine. [Link]
- SIELC Technologies (2004-03-27). N-Methylbenzylamine. [Link]
- PubChem - NIH. N-Methylbenzylamine | C8H11N | CID 7669. [Link]
- Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block. [Link]
- HETEROCYCLES (2013-07-04). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
- PubChem. 3-Methyl-N-methylbenzylamine | C9H13N | CID 13794465. [Link]
- ResearchGate. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). [Link]
- Journal of the American Chemical Society. Very low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylaminomethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Methylaminomethyl)aniline (CAS No: 18759-96-1). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers field-proven insights into the interpretation of these properties, and grounds all claims in authoritative references. The guide is structured to serve as a practical and foundational resource, detailing not only the intrinsic characteristics of the molecule but also the standardized protocols for their validation. Key properties including molecular structure, solubility, pKa, and lipophilicity are discussed in the context of their implications for pharmaceutical development.
Chemical Identity and Structure
3-(Methylaminomethyl)aniline is a primary aromatic amine and a secondary aliphatic amine, a structural motif that confers distinct chemical reactivity and physical properties. Its identity is established by several key identifiers.
-
IUPAC Name: 3-[(methylamino)methyl]aniline
-
Synonyms: 3-Aminobenzylmethylamine, 3-Methylaminomethylphenylamine[3]
The molecule's structure is fundamental to understanding its behavior. The presence of two basic nitrogen centers, an aromatic ring, and a flexible methylaminomethyl side chain dictates its interaction with biological systems and its properties in various solvents.
Caption: 2D Chemical Structure of 3-(Methylaminomethyl)aniline.
Core Physicochemical Properties
The utility of a chemical entity in research and drug development is heavily dependent on its physical and chemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for 3-(Methylaminomethyl)aniline are summarized below.
| Property | Value | Source |
| Molecular Weight | 136.2 g/mol | |
| 136.194 g/mol | [2] | |
| Physical Form | Solid, Semi-solid, or Liquid | |
| Color | White to Yellow to Greyish Yellow | [3] |
| Purity | 98% - 99% (Typical commercial grades) | [1] |
| Storage Temperature | Room Temperature | |
| InChI Key | HBLPYXIZPMDWIO-UHFFFAOYSA-N | [2][3] |
-
Expertise & Experience Insight: The variability in the reported physical state (from liquid to solid) at room temperature is noteworthy.[3] This often points to the influence of minor impurities or polymorphic forms, which can significantly impact dissolution rates and bioavailability. For any development program, it is crucial to establish a consistent solid-state form and verify its properties batch-to-batch.
Solubility Profile
Solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. The aniline moiety, while polar, is attached to a hydrophobic benzene ring, creating a nuanced solubility profile.
-
Organic Solvent Solubility: Like its analogues, 3-(Methylaminomethyl)aniline is expected to be readily soluble in various organic solvents, including alcohols, ethers, and benzene.[4] This is consistent with the general principle that "like dissolves like," where the compound's organic character dominates its interactions with nonpolar solvents.[4]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)
This protocol represents a self-validating system for determining the aqueous solubility of a test compound. The causality behind this choice is its status as the "gold standard" method, providing a direct measure of a saturated solution's concentration.
Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.
Ionization and Lipophilicity (pKa and logP)
The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP) is a cornerstone of medicinal chemistry, profoundly influencing ADME properties.
-
pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of a functional group. 3-(Methylaminomethyl)aniline has two basic centers: the aromatic primary amine and the aliphatic secondary amine.
-
The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring.
-
The aliphatic secondary amine is significantly more basic.
-
Predicted Insight: Based on similar structures, the pKa of the aliphatic amine is expected to be in the range of 9-10, while the aniline pKa will be around 4-5. This means at physiological pH (~7.4), the side-chain amine will be predominantly protonated (cationic), while the aniline amine will be neutral. This ionization state is critical for interactions with biological targets and for membrane permeability.
-
-
logP (Octanol-Water Partition Coefficient): This ratio measures a compound's relative solubility in a nonpolar solvent (octanol) versus a polar solvent (water), indicating its lipophilicity or "greasiness."
-
Predicted Insight: While an experimental logP is not published, computational models can provide an estimate. For the related compound N,N-dimethyl-3-(methylaminomethyl)aniline, the predicted XlogP is 1.8.[6] Given the structural similarity, the logP for 3-(Methylaminomethyl)aniline is likely to be in a range suitable for drug candidates (typically 1-3), balancing aqueous solubility with the ability to cross lipid membranes.
-
Caption: Relationship between core properties and ADME outcomes.
Spectroscopic Profile
Spectroscopic data provides an empirical fingerprint for chemical structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: aromatic protons (in the 6-8 ppm region), a singlet for the benzylic -CH₂- group, a signal for the N-H protons (which may be broad), and a singlet for the N-CH₃ group. The integration of these signals would confirm the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR would display signals for the six unique aromatic carbons, the benzylic carbon (-CH₂-), and the methyl carbon (-CH₃).
-
-
Mass Spectrometry (MS):
-
Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion (M⁺) peak corresponding to the molecular weight. Fragmentation patterns would involve the loss of the methyl group or cleavage of the benzylic C-N bond, providing further structural confirmation. Electrospray ionization (ESI) in positive mode would show a strong protonated molecule [M+H]⁺.[7]
-
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
Hazard Statements: The compound is associated with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). Analogous anilines are often toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Precautionary Statements: Standard laboratory precautions are required.[9]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from sources of ignition.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9]
Conclusion
3-(Methylaminomethyl)aniline is a bifunctional molecule with physicochemical properties that make it an interesting scaffold for chemical synthesis and potential drug discovery programs. Its dual amine functionalities, combined with a predicted logP in the drug-like range, offer multiple points for chemical modification and interaction with biological systems. A thorough understanding and validation of its solubility, pKa, and solid-state properties are paramount for any researcher aiming to utilize this compound effectively. The experimental protocols and causal insights provided in this guide serve as a blueprint for the rigorous characterization required in modern chemical and pharmaceutical research.
References
- 3-Methyl-4-[(methylamino)methyl]aniline | C9H14N2 | CID 45078678. PubChem. [Link]
- 3-((Methylamino)methyl)aniline. AbacipharmTech. [Link]
- N,n-dimethyl-3-[(methylamino)methyl]aniline. PubChemLite. [Link]
- Solubility of 3-methylaniline. Solubility of Things. [Link]
- Solubility of 3-methyl-N-phenyl-aniline. Solubility of Things. [Link]
- 3-methylaniline. Stenutz. [Link]
- Showing Compound N-Methylaniline (FDB003963). FooDB. [Link]
- 3-Methylaniline. ChemBK. [Link]
- 3-(aminomethyl)aniline. ChemSrc. [Link]
- Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scirp.org. [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. 3-((Methylamino)methyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3-((Methylamino)methyl)aniline | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. PubChemLite - N,n-dimethyl-3-[(methylamino)methyl]aniline (C10H16N2) [pubchemlite.lcsb.uni.lu]
- 7. Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry [scirp.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. geneseo.edu [geneseo.edu]
An In-depth Technical Guide to 3-Amino-N-methylbenzylamine: Molecular Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N-methylbenzylamine is a substituted aromatic amine that holds significance as a versatile intermediate in the synthesis of dyes and pharmacologically active molecules.[1][2] Its unique structure, featuring a primary aromatic amine and a secondary benzylic amine, provides two points for chemical modification, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic routes for this compound, offering insights for its application in research and development.
Molecular Structure and Characterization
The molecular structure of this compound is characterized by a benzene ring substituted with an aminomethyl group at position 1 and an amino group at position 3. The nitrogen of the aminomethyl group is further substituted with a methyl group.
Molecular Formula: C₈H₁₂N₂[1]
Molecular Weight: 136.19 g/mol [1]
CAS Number: 18759-96-1[1]
Synonyms: 3-((Methylamino)methyl)aniline, Benzenemethanamine, 3-amino-N-methyl-[1][3]
Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, detailed spectra for this specific compound are limited, its characteristic spectral features can be predicted based on its structural components and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the protons of the two amine groups. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The benzylic protons (-CH₂-) would likely present as a singlet around δ 3.7 ppm. The N-methyl protons (-CH₃) would also be a singlet, expected at approximately δ 2.4 ppm. The protons of the primary aromatic amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, the benzylic carbon, and the N-methyl carbon. The aromatic carbons would resonate in the δ 110-150 ppm range. The benzylic carbon is anticipated around δ 55 ppm, and the N-methyl carbon would be found further upfield, typically around δ 35 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the primary and secondary amines, as well as the C-H and C=C bonds of the aromatic ring. Key expected peaks include:
-
N-H stretching of the primary amine (two bands) in the region of 3300-3500 cm⁻¹.
-
N-H stretching of the secondary amine (one band) in the same region.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching of the aliphatic methyl and methylene groups just below 3000 cm⁻¹.
-
C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
N-H bending of the primary amine around 1600 cm⁻¹.
-
C-N stretching in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 136. Key fragmentation patterns would likely involve the loss of the methyl group (m/z 121) and cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 106.
SpectraBase, a comprehensive spectral database, indicates the availability of NMR, FTIR, Raman, and MS spectra for 3-(Aminomethyl)benzylamine, a synonym for this compound.[4] Researchers requiring definitive spectral data for this compound are encouraged to consult this resource.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 18759-96-1 | [1] |
| Appearance | White to yellow to greyish-yellow solid, semi-solid, or liquid | [3] |
| Boiling Point (Predicted) | 248.9 ± 15.0 °C | [1] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³ | [1] |
| Flash Point | 34 °C | [1] |
| Refractive Index (Predicted) | 1.568 | [1] |
| XLogP3 | 0.2 | [1] |
Synthesis of this compound
There are several plausible synthetic routes to this compound, primarily involving the reduction of a nitro group and the formation of the N-methylbenzylamine moiety. Two common and effective methods are detailed below.
Method 1: Reductive Amination of 3-Nitrobenzaldehyde followed by Reduction
This two-step synthesis starts with the readily available 3-nitrobenzaldehyde.
Step 1: Reductive Amination to form N-methyl-3-nitrobenzylamine
The first step involves the reaction of 3-nitrobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, though care must be taken as it can also partially reduce the nitro group.[5] A safer alternative is the use of borane-tert-butylamine activated with methanesulfonic acid.[5]
Experimental Protocol: Reductive Amination
-
To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of methylamine (1.2 equivalents) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methyl-3-nitrobenzylamine.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group of N-methyl-3-nitrobenzylamine to a primary amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with a metal/acid combination such as tin and hydrochloric acid.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the crude N-methyl-3-nitrobenzylamine from the previous step in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.
Method 2: Synthesis from 3-Nitrobenzyl Chloride
This route involves the reaction of 3-nitrobenzyl chloride with methylamine, followed by the reduction of the nitro group.
Step 1: Amination of 3-Nitrobenzyl Chloride
3-Nitrobenzyl chloride is reacted with an excess of methylamine to form N-methyl-3-nitrobenzylamine.
Experimental Protocol: Amination
-
Dissolve 3-nitrobenzyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
-
Add an excess of an aqueous solution of methylamine (e.g., 40% in water, 3-4 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude N-methyl-3-nitrobenzylamine.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group is carried out as described in Method 1, Step 2.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the presence of the primary aromatic amine, the secondary benzylic amine, and the aromatic ring.
-
Primary Aromatic Amine: The amino group at the 3-position is a nucleophilic center and can undergo reactions typical of anilines. It can be acylated, alkylated, and can participate in diazotization reactions to form diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring.
-
Secondary Benzylic Amine: The N-methylbenzylamine moiety is also nucleophilic and can be further alkylated or acylated. The benzylic position makes the N-benzyl group susceptible to cleavage under certain reductive conditions (hydrogenolysis).
-
Aromatic Ring: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the aminomethyl group will also influence the regioselectivity of such reactions.
Applications in Drug Development and Medicinal Chemistry
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
Harmful if swallowed or in contact with skin.[1]
-
Causes severe skin burns and eye damage.[1]
-
May cause an allergic skin reaction.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
Handle in a well-ventilated place.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid release to the environment.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
-
It is listed as air and moisture sensitive, and should be stored under an inert atmosphere.[8]
Conclusion
This compound is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the fields of dye chemistry and medicinal chemistry. Its bifunctional nature allows for diverse chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its molecular structure, properties, and synthetic routes is essential for its effective and safe utilization in research and development.
References
- SpectraBase. 3-(Aminomethyl)benzylamine. [Link]
- PrepChem. Synthesis of N-methylbenzylamine. [Link]
- Chemistry LibreTexts. 21.
- ResearchGate. Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. [Link]
- PubChem. N-Methylbenzylamine. [Link]
- Google Patents. Method for preparing aminobenzylamine.
- PubMed Central.
- HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
- PubMed.
- Journal of the American Chemical Society. Ver low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. [Link]
- PubChem. 3-Methylbenzylamine. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Spectroscopic Analysis of 3-Amino-N-methylbenzylamine: An In-depth Technical Guide
This technical guide provides a detailed spectroscopic characterization of 3-Amino-N-methylbenzylamine (CAS No. 18759-96-1), a versatile diamine with applications in pharmaceutical and materials science research. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. The spectral data presented herein is sourced from the Spectral Database for Organic Compounds (SDBS), operated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under SDBS No. 52339.
Molecular Structure and Spectroscopic Overview
This compound is a substituted toluene derivative featuring both a primary and a secondary amine. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. The structural context is paramount for the interpretation of the spectral data that follows.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | t | 1H | Ar-H |
| ~6.5-6.7 | m | 3H | Ar-H |
| ~3.6 | s | 2H | -CH₂- |
| ~3.5 | br s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
| ~1.7 | br s | 1H | -NH- |
Interpretation and Causality:
The aromatic region (δ 6.5-7.1 ppm) is expected to show a complex pattern due to the meta-substitution. The downfield triplet around 7.1 ppm is characteristic of the proton between the two substituents on the aromatic ring. The upfield multiplet for the other three aromatic protons is a result of the electron-donating effect of the amino group. The singlet at approximately 3.6 ppm corresponds to the benzylic methylene protons (-CH₂-), which are adjacent to the secondary amine. The methyl protons (-CH₃) attached to the nitrogen appear as a singlet around 2.4 ppm. The broad singlets for the primary (-NH₂) and secondary (-NH-) amine protons are due to quadrupole broadening and chemical exchange; their chemical shifts can vary with solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (C-NH₂) |
| ~140 | Ar-C (C-CH₂) |
| ~129 | Ar-CH |
| ~117 | Ar-CH |
| ~114 | Ar-CH |
| ~113 | Ar-CH |
| ~55 | -CH₂- |
| ~36 | -CH₃ |
Interpretation and Causality:
The aromatic carbons resonate in the downfield region (δ 113-148 ppm). The carbon attached to the primary amino group (C-NH₂) is expected to be the most downfield of the substituted aromatic carbons due to the deshielding effect of the nitrogen. The benzylic carbon (-CH₂-) appears around 55 ppm, and the methyl carbon (-CH₃) is found further upfield at approximately 36 ppm. The specific chemical shifts of the aromatic CH carbons are influenced by the electronic effects of both the amino and the N-methylbenzylamino substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.
-
Instrumentation: The spectrum is acquired on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is processed and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3350-3310 | Weak-Medium | N-H stretch (secondary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2800 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Strong | N-H bend (primary amine) |
| 1600, 1475 | Medium-Strong | C=C stretch (aromatic ring) |
| 880-730 | Strong | C-H bend (out-of-plane, aromatic) |
Interpretation and Causality:
The IR spectrum of this compound is characterized by the distinct absorptions of its two amine functional groups. The primary amine (-NH₂) typically shows a doublet in the 3450-3250 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching vibrations. The secondary amine (-NH-) exhibits a single, weaker absorption in a similar region. The N-H bending vibration of the primary amine is also prominent around 1600 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the out-of-plane C-H bending, confirm the presence of the substituted benzene ring. The aliphatic C-H stretches from the methyl and methylene groups are also observed.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired.
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 136 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [M - CH₃]⁺ |
| 106 | Strong | [M - NH₂CH₃]⁺ or [C₇H₈N]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 44 | High | [CH₃NHCH₂]⁺ |
Interpretation and Fragmentation Pathway:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 136, corresponding to the molecular weight of this compound. A key fragmentation pathway for amines is the alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. For this compound, alpha-cleavage can occur on either side of the secondary amine.
-
Loss of a methyl group: Cleavage of the N-CH₃ bond would result in a fragment at m/z 121.
-
Formation of the m/z 44 ion: Cleavage of the benzylic C-N bond is a highly favorable process, leading to the formation of the stable iminium ion [CH₃NH=CH₂]⁺ at m/z 44, which is often the base peak.
-
Formation of the m/z 106 ion: Cleavage of the C-C bond alpha to the aromatic ring and the nitrogen can lead to the formation of a benzylic cation with the amino group attached, [H₂NC₆H₄CH₂]⁺, at m/z 106.
-
Tropylium ion: Rearrangement of the benzyl cation can lead to the formation of the highly stable tropylium ion at m/z 91.
The Chemical Sentinel: A Guide to the Stability and Storage of 3-Amino-N-methylbenzylamine
For the researcher, scientist, and drug development professional, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 3-Amino-N-methylbenzylamine (CAS: 18759-96-1), a key building block in various synthetic pathways. Understanding the chemical liabilities of this aromatic amine is crucial for ensuring the reproducibility of experimental results, the purity of final products, and the overall success of a research and development program.
Chemical and Physical Profile
This compound is a substituted aromatic amine with the molecular formula C₈H₁₂N₂.[1][2] Its structure, featuring both a primary aromatic amine and a secondary benzylic amine, dictates its reactivity and stability profile. A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 18759-96-1 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [3] |
| Purity | >97.0% (GC) | [3] |
Table 1: Physical and Chemical Properties of this compound.
Intrinsic Stability and Potential Degradation Pathways
The chemical architecture of this compound presents several moieties susceptible to degradation under common laboratory and storage conditions. Aromatic amines, in general, are prone to oxidation, and the benzylic position is also susceptible to oxidative cleavage.[4][5][6] Forced degradation studies, a cornerstone of pharmaceutical development, provide a framework for understanding these vulnerabilities by exposing the molecule to accelerated stress conditions.[6][7][8][9]
Oxidative Degradation
Oxidation is the most probable degradation pathway for this compound. The presence of two amine functionalities, one aromatic and one secondary benzylic, makes the molecule susceptible to various oxidative reactions.
-
N-Oxidation: The lone pair of electrons on the nitrogen atoms can be readily oxidized, particularly the more nucleophilic secondary amine, to form the corresponding N-oxide. The primary aromatic amine can also undergo oxidation.
-
Oxidative Dealkylation: The N-methyl group can be oxidatively removed to yield 3-aminobenzylamine.
-
Oxidative Deamination and Imine Formation: The benzylic C-N bond can be cleaved through an oxidative process, potentially leading to the formation of 3-aminobenzaldehyde and methylamine. This can proceed through an imine intermediate.[10]
-
Polymerization: Aromatic amines can undergo oxidative coupling to form complex colored polymeric impurities.[4]
The following diagram illustrates the potential oxidative degradation pathways:
Diagram 1: Potential oxidative degradation pathways for this compound.
Photodegradation
Exposure to light, particularly in the UV spectrum, can induce degradation of aromatic compounds. For benzylamines, photocatalytic oxidation can lead to the formation of imines and aldehydes.[10][11][12][13] Therefore, protection from light is a critical storage consideration.
Thermal Degradation
Hydrolytic Degradation
Given the absence of readily hydrolyzable functional groups like esters or amides, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, in strongly acidic or basic solutions, its stability may be compromised.
Recommended Storage and Handling Conditions
Based on the chemical nature of aromatic amines and general best practices, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation and oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Light | Protect from light. Store in an amber vial or in a dark location. | Avoids photodegradation. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | Although not highly susceptible to hydrolysis, moisture can facilitate certain degradation reactions. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | Prevents vigorous and potentially hazardous reactions. |
Table 2: Recommended Storage Conditions for this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols outline the key experiments.
Development of a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity of this compound and separating it from its potential degradation products.[17][18]
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 240-254 nm).[17]
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocol
The following workflow outlines the steps for a forced degradation study:
Diagram 2: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Basic Degradation: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and process aliquots as in the acidic degradation study.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6] Monitor the reaction by taking aliquots at regular intervals for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure the method's specificity. Calculate the mass balance to account for all the material.
-
Characterization of Degradants: For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.[7]
Conclusion
This compound is a valuable chemical intermediate whose stability is critical for its successful application. While inherently stable under optimal conditions, it is susceptible to oxidative and photolytic degradation. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential for preserving its purity and integrity. The implementation of systematic stability studies, including forced degradation, will provide a comprehensive understanding of its degradation profile and enable the development of robust analytical methods for its quality control. This proactive approach to stability assessment is a hallmark of sound scientific practice in research and development.
References
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. [Link]
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
- Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. (2025, August 7).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7).
- A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry. [Link]
- Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.).
- Cycles of degradation experiments (a). Cycles of benzylamine oxidation... (n.d.).
- Porphycene-mediated photooxidation of benzylamines by visible light. (n.d.). Semantic Scholar. [Link]
- Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
- Photocatalytic dehydrogenation of benzylamine and cross-cou- pling with... (n.d.).
- Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022, October 4). ACS Omega. [Link]
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- This compound, 25g, Each. (n.d.). CP Lab Safety. [Link]
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. [Link]
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- Cas 103-67-3,N-Methylbenzylamine. (n.d.). lookchem.com. [Link]
- Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). SpringerLink. [Link]
- Analytical Techniques In Stability Testing. (n.d.).
- Thermal Degradation of Aromatic Amino Acids. (n.d.). J-STAGE. [Link]
- 3-Amino-N-methylbenzamide. (n.d.). PubChem. [Link]
- Showing Compound N-Methylbenzylamine (FDB012647). (2010, April 8). FooDB. [Link]
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
- CAS No : 18759-96-1 | Product Name : this compound. (n.d.).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 18759-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Navigating the Biological Landscape of 3-Aminobenzylamine Derivatives: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
Introduction: The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a myriad of biologically active molecules. Within this broad class, derivatives of 3-aminobenzylamine have garnered significant interest due to their potential to interact with a range of biological targets. The presence of the amino group at the meta-position of the benzene ring, coupled with substitutions on the benzylic amine, provides a unique three-dimensional arrangement of functional groups that can be tailored for specific therapeutic applications. This technical guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminobenzylamine derivatives, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical space.
While specific research on N-methyl-3-aminobenzylamine derivatives is limited, a broader examination of related 3-aminobenzylamine and N-substituted benzylamine analogs provides valuable insights into their potential pharmacological profiles. 3-Aminobenzylamine itself is recognized as a crucial and versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs)[1]. This guide will synthesize findings from related compound series to project the potential biological activities and guide future research in this area.
I. Synthetic Strategies: Accessing the 3-Aminobenzylamine Core
The synthesis of 3-aminobenzylamine derivatives typically begins with commercially available starting materials, such as 3-nitrobenzaldehyde or 3-nitrobenzonitrile. A general synthetic workflow is outlined below.
Experimental Protocol: A Generalized Synthetic Route
-
Reduction of the Nitro Group: The synthesis often commences with the reduction of a nitro-substituted precursor.
-
Step 1a: Reduction of 3-Nitrobenzaldehyde. To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., methanol, ethanol), add a reducing agent such as sodium borohydride (NaBH₄) in a controlled manner at 0°C. The reaction is stirred until completion (monitored by TLC). This step yields (3-nitrophenyl)methanol.
-
Step 1b: Conversion to Benzyl Halide. The resulting alcohol is then converted to a more reactive benzyl halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield 3-nitrobenzyl chloride or bromide, respectively.
-
Step 1c: Amination. The benzyl halide can then be reacted with a primary or secondary amine (e.g., methylamine for N-methyl derivatives) to introduce the desired substitution on the benzylic nitrogen.
-
Step 1d: Final Reduction. The nitro group of the resulting N-substituted-3-nitrobenzylamine is then reduced to the desired 3-amino group. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal catalyst in the presence of a reducing agent (e.g., Fe/HCl, SnCl₂/HCl).
-
-
Alternative Route from 3-Nitrobenzonitrile:
-
Step 2a: Reduction of Nitrile and Nitro Group. A more direct approach involves the simultaneous reduction of both the nitrile and nitro groups of 3-nitrobenzonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This one-pot reaction can directly yield 3-aminobenzylamine. Subsequent N-alkylation can then be performed to introduce substituents on the benzylic amine.
-
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized synthetic routes to 3-aminobenzylamine derivatives.
II. Biological Activities and Therapeutic Potential
While direct studies on 3-Amino-N-methylbenzylamine derivatives are sparse, the biological activities of structurally related compounds provide a strong rationale for their investigation in various therapeutic areas.
A. Anticancer Activity
The 3-amino-substituted aromatic ring is a recurring motif in a number of potent anticancer agents. For instance, quinazoline derivatives, which can be synthesized from 2-aminobenzylamines, have shown significant antiproliferative effects[2][3].
-
Mechanism of Action: Many quinazoline-based anticancer drugs function as tyrosine kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR). The 3-amino group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the kinase. It is plausible that this compound derivatives could be designed to mimic this interaction.
-
Structure-Activity Relationship (SAR) Insights: Studies on pentacyclic benzimidazole derivatives have highlighted the importance of the position and nature of amino side chains for antiproliferative activity[4]. Derivatives with an amino group at specific positions exhibited submicromolar inhibitory concentrations against various cancer cell lines[4]. This suggests that the placement of the 3-amino group on the benzylamine core is a critical determinant of potential anticancer efficacy. Furthermore, research on N-substituted indolyl heterocycles has demonstrated that modifications to the amine substituent can significantly impact anticancer activity, with some derivatives showing high potency[5].
B. Antimicrobial Activity
Benzylamine derivatives have been explored for their antimicrobial properties. The lipophilicity and basicity of the amine group can be modulated to enhance cell membrane disruption in bacteria and fungi. While direct evidence for this compound derivatives is lacking, related heterocyclic systems provide clues. For example, certain quinazolin-4(3H)-one derivatives have been reported to possess in vitro antimicrobial activities[2].
C. Enzyme Inhibition
Substituted aryl benzylamines have been successfully designed as potent and selective enzyme inhibitors. A notable example is the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer[6].
-
Key Interactions: In these inhibitors, the benzylamine core acts as a scaffold to position aromatic groups that interact with the enzyme's active site. The amine and amide functionalities often participate in crucial hydrogen bonding interactions[6]. The 3-amino group in this compound could similarly be exploited to establish additional interactions with target enzymes, potentially leading to enhanced potency and selectivity.
-
Acetylcholinesterase Inhibition: 3-aminocoumarin-N-benzylpyridinium conjugates have been synthesized and shown to be potent inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[7]. This highlights the potential of the 3-amino-benzyl scaffold in designing inhibitors for neurological targets.
III. Structure-Activity Relationship (SAR) and Future Directions
The limited specific data on this compound derivatives necessitates a predictive approach to SAR based on related compound classes.
Table 1: Postulated Structure-Activity Relationships for 3-Aminobenzylamine Derivatives
| Structural Feature | Postulated Impact on Biological Activity | Rationale from Related Compounds |
| 3-Amino Group | Can act as a key hydrogen bond donor/acceptor, influencing target binding and potency. | Observed in numerous kinase inhibitors and other enzyme inhibitors[2][6]. |
| N-Substitution on Benzylic Amine | Modulates lipophilicity, basicity, and steric interactions within the binding site. N-methylation can alter metabolic stability. | N-alkylation of benzylamines has been shown to be critical for activity against 17β-HSD3[6]. |
| Substitution on the Benzene Ring | Electron-donating or -withdrawing groups can influence the pKa of the amino groups and overall electronic properties, affecting binding and pharmacokinetics. | The electronic nature of substituents on the aromatic ring of chalcone derivatives significantly impacts their anticancer activity[8]. |
| Conformational Flexibility | The benzylamine core allows for conformational flexibility, which can be constrained through cyclization or the introduction of bulky groups to optimize binding to a specific target. | The synthesis of dihydroquinazolines from 2-aminobenzylamine demonstrates a strategy to create more rigid analogs[9]. |
Logical Flow of Drug Discovery for 3-Aminobenzylamine Derivatives:
Caption: A typical drug discovery workflow for novel 3-aminobenzylamine derivatives.
IV. Conclusion and Future Perspectives
The 3-aminobenzylamine scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By drawing parallels from structurally related compounds with demonstrated biological activities, a strong case can be made for the synthesis and evaluation of a diverse library of this compound derivatives. Future research should focus on:
-
Systematic SAR studies: Synthesizing a focused library of derivatives with systematic variations in the N-substituent and on the aromatic ring to elucidate clear structure-activity relationships for various biological targets.
-
Target identification: Employing a broad screening approach to identify the primary biological targets of these derivatives.
-
Computational modeling: Using in silico methods, such as molecular docking, to predict binding modes and guide the design of more potent and selective analogs.
The versatility of the 3-aminobenzylamine core, combined with established synthetic methodologies, positions this compound class as a fertile ground for the development of next-generation therapeutics.
V. References
-
El-Sayed, N. N. E., et al. (2019). Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 672–683.
-
The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. (2025). Pharma Manufacturing Today.
-
Purohit, A., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 10(3), e0120331.
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). ChemistrySelect, 7(28), e202201334.
-
PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]
-
Synthesis and Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules, 28(14), 5483.
-
Al-Said, M. S., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 54, 364-372.
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules, 27(19), 6542.
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 843681.
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(21), 7350.
-
Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(11), 3090-3104.
-
Gruber, N., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2510–2519.
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Molecules, 28(18), 6601.
-
Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(11), 2549-2558.
-
Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. (2018). Medicinal Chemistry Research, 27(10), 2275–2286.
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (2022). Frontiers in Chemistry, 10, 843681.
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry, 14(10), 1957-1975.
-
A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 40-51.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 5. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
potential research applications of substituted benzylamines
An In-depth Technical Guide to the Research Applications of Substituted Benzylamines
Authored by: Gemini, Senior Application Scientist
Abstract
The substituted benzylamine scaffold is a cornerstone in modern medicinal chemistry and organic synthesis. Its inherent structural versatility and ability to engage in a multitude of intermolecular interactions have positioned it as a privileged motif in the design of therapeutic agents and as a critical component in asymmetric synthesis. This guide provides a comprehensive exploration of the multifaceted research applications of substituted benzylamines, delving into their synthesis, mechanism of action across various biological targets, and their utility as chiral auxiliaries. We will traverse their established roles as antimicrobial and anticancer agents, their modulation of kinase and G-protein coupled receptor (GPCR) signaling, and their emerging potential in combating neurodegenerative diseases. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to provide researchers, scientists, and drug development professionals with a robust framework for innovation in their respective fields.
The Benzylamine Core: A Privileged Scaffold in Chemical Biology
The fundamental structure of a benzylamine, consisting of a benzyl group attached to a nitrogen atom, offers a unique combination of aromaticity, basicity, and conformational flexibility. Substitution on either the phenyl ring or the nitrogen atom allows for the fine-tuning of its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. This adaptability is paramount to its success in interacting with a diverse array of biological targets with high affinity and specificity.
Synthetic Strategies for Substituted Benzylamines
The efficient synthesis of substituted benzylamines is a critical first step in their application. Several robust methods are routinely employed, each with its own advantages concerning substrate scope, yield, and reaction conditions.[1]
-
Reductive Amination: This is one of the most common and versatile methods, involving the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent.[2][3]
-
Gabriel Synthesis: This method provides a classic route to primary benzylamines, utilizing the reaction of potassium phthalimide with a benzyl halide, followed by hydrolysis.[1]
-
Direct Alkylation: The direct reaction of a benzyl halide with an amine can be effective, though it may lead to a mixture of primary, secondary, and tertiary amines.[4][5]
-
Modern Catalytic Approaches: Recent advances have introduced more sophisticated methods, such as copper-catalyzed cross-dehydrogenative coupling and nickel-hydride catalyzed asymmetric hydroarylation, offering direct and enantioselective routes to these valuable compounds.[6][7]
Diagram 1: Common Synthetic Routes to Substituted Benzylamines
Caption: Competitive inhibition of ATP binding to a kinase by a benzylamine derivative.
Apoptosis Induction
Certain substituted benzylamine derivatives have been shown to induce apoptosis in cancer cells. For instance, bis-8-hydroxyquinoline substituted benzylamines have demonstrated potent antitumor activity by activating caspases 3 and 7, key executioners of apoptosis. [8]Additionally, benzylamine and thenylamine derived drugs have been found to reduce proliferation, migration, and metastasis formation in melanoma cells. [9]
Central Nervous System Disorders: Modulating Neurological Pathways
The ability of substituted benzylamines to cross the blood-brain barrier makes them attractive candidates for treating a range of central nervous system (CNS) disorders.
Neurodegenerative Diseases
In the context of Alzheimer's disease, substituted benzylidene derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [10][11]By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased, which can lead to improvements in cognitive function. The benzylamine core is also found in compounds being investigated for other neurodegenerative conditions. [12]
Other CNS Applications
Derivatives of benzylamine have been investigated for a variety of other CNS applications, including as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and as anti-emetic agents for motion sickness. [13]The commercially available motion-sickness medications cinnarizine and meclizine are derivatives of benzylamine. [13]
Asymmetric Synthesis: The Chiral Auxiliary and Ligand
Chiral amines, including substituted benzylamines, are indispensable tools in asymmetric synthesis. They are widely used as chiral auxiliaries, chiral bases, and as ligands for transition metal catalysts. [14]
Chiral Building Blocks
Enantiomerically pure benzylamines serve as valuable starting materials for the synthesis of more complex chiral molecules, including many pharmaceuticals. [7]The development of efficient methods for the asymmetric synthesis of chiral benzylamines, such as nickel-hydride catalyzed hydroarylation of N-acyl enamines, is therefore of significant importance. [7] Diagram 3: Workflow for Asymmetric Synthesis using a Chiral Benzylamine Auxiliary
Caption: Use of a chiral benzylamine as a recoverable auxiliary in asymmetric synthesis.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis and evaluation of substituted benzylamines.
Synthesis of a Substituted Benzylamine via Reductive Amination
Objective: To synthesize N-(4-methoxybenzyl)benzylamine.
Materials:
-
Benzaldehyde (1.0 eq)
-
4-Methoxybenzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde in DCM, add 4-methoxybenzylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methoxybenzyl)benzylamine.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a substituted benzylamine against Staphylococcus aureus.
Materials:
-
Substituted benzylamine stock solution
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of S. aureus in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Perform serial two-fold dilutions of the substituted benzylamine stock solution in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The substituted benzylamine scaffold continues to be a remarkably fruitful area of research, with its influence spanning from fundamental organic synthesis to the front lines of drug discovery. The inherent tunability of this chemical motif ensures its continued relevance in the development of next-generation therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of benzylamine derivatives with enhanced potency and selectivity. The journey of the substituted benzylamine is far from over; it remains a beacon of possibility for chemists and biologists alike, promising innovative solutions to pressing challenges in medicine and beyond.
References
- Benzydamine's Antimicrobial and Antifungal Activity: A Technical Guide - Benchchem. (n.d.).
- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (n.d.). PubMed.
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). PMC - NIH.
- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
- Practical Synthesis of α-Substituted Primary Benzylamines. (2018). ChemistryViews.
- Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (n.d.). MDPI.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. (n.d.). PMC.
- Substituted 5-benzylamino analogs. (n.d.). ResearchGate.
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.).
- Preparation of benzylamine. (n.d.). PrepChem.com.
- Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- comparative analysis of synthesis methods for substituted benzylamines. (n.d.). Benchchem.
- Benzylamine. (n.d.). Wikipedia.
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.
- Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. (n.d.). ResearchGate.
- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (n.d.). NIH.
- Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024).
- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PubMed Central.
- Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (n.d.). ACS Publications.
- Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). PMC - PubMed Central.
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.).
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences.
- Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second. (n.d.).
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.
- Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). ResearchGate.
- Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (n.d.). PubMed.
- Rivastigmine–Benzimidazole Hybrids as Promising Multitarget Metal-Modulating Compounds for Potential Treatment of Neurodegenerative Diseases. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]
- 7. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzylamine - Wikipedia [en.wikipedia.org]
- 14. Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
3-Amino-N-methylbenzylamine safety data sheet and hazards
An In-Depth Technical Guide to the Safe Handling of 3-Amino-N-methylbenzylamine
Chemical Identity and Physicochemical Properties
This compound, also known as 3-(Methylaminomethyl)aniline, is a substituted benzylamine derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
Key Identifiers and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(Methylaminomethyl)aniline |
| CAS Number | 18759-96-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[1] |
| Purity | >97.0% (GC)(T)[1] |
The variability in its physical state (from solid to liquid) underscores the importance of consulting the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The "Danger" signal word indicates the potential for severe hazards.[1]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Long-term | 1 | H410: Very toxic to aquatic life with long lasting effects |
Pictograms:
The following pictograms are associated with the hazards of this compound:
-
Corrosion: (GHS05) Indicates the potential for causing severe skin burns and eye damage.
-
Exclamation Mark: (GHS07) Warns of acute toxicity (harmful) and skin sensitization.
-
Environment: (GHS09) Highlights the chemical's toxicity to aquatic life.
Toxicological Profile and Health Hazards
The primary health hazards of this compound stem from its corrosive nature and its potential to cause sensitization.
-
Corrosivity: Direct contact can cause severe skin burns and serious eye damage, potentially leading to irreversible injury.[1][2] The corrosive properties are due to its amine functional groups, which can disrupt cell membranes and denature proteins.
-
Sensitization: May cause an allergic skin reaction upon repeated exposure.[1][3] It is crucial to prevent initial skin contact to avoid sensitization, as subsequent exposures can trigger a more severe allergic response.
Experimental Workflow: Hazard Mitigation and Response
The following diagram outlines the logical flow from hazard identification to the implementation of appropriate safety measures and emergency response protocols.
Caption: Hazard Mitigation and Emergency Response Workflow.
Protocols for Safe Handling and Storage
Adherence to strict protocols is essential to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[4]
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing to prevent skin exposure.[2][4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors.[4]
Handling Procedures
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Grounding: For combustible liquids, ground and bond containers when transferring material to prevent static discharge.[2]
-
Avoidance of Incompatibles: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should not be allowed out of the workplace.[1]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Security: The substance should be stored in a locked-up area.[1]
-
Inert Atmosphere: For air-sensitive compounds, storing under an inert atmosphere is recommended.[4]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Considerations
-
Spill Containment: In case of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2] Collect the spillage and place it in a suitable container for disposal.[1][2] Avoid release into the environment.[1]
-
Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[1]
References
- Fisher Scientific. (2010).
- TCI America. (n.d.). This compound (A2158). URL
- Cole-Parmer. (n.d.).
- Alkyl Amines Chemicals Ltd. (2020).
- Merck Millipore. (2024). Safety Data Sheet: N-Methylbenzylamine for synthesis. URL
Sources
An In-depth Technical Guide to the Theoretical Mechanism of Action for 3-Amino-N-methylbenzylamine
Abstract
3-Amino-N-methylbenzylamine is a structurally distinct small molecule whose pharmacological profile is currently uncharacterized. This guide proposes a series of well-founded theoretical mechanisms of action based on its structural similarity to known neuroactive compounds. By deconstructing its molecular architecture—a benzylamine core with a meta-position amino group and an N-methyl substituent—we can infer plausible interactions with key neurological targets. This document outlines three primary hypotheses: (1) interaction with monoamine oxidase (MAO) enzymes, (2) modulation of monoamine transporters (DAT, NET, SERT), and (3) agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). For each hypothesis, this guide provides the scientific rationale, detailed in-vitro experimental protocols for validation, and expected data outcomes. The objective is to furnish researchers and drug development professionals with a comprehensive, logical, and actionable framework to systematically elucidate the neuropharmacological activity of this compound.
Molecular Profile and Mechanistic Hypotheses
This compound is an organic compound featuring a secondary amine and a primary aromatic amine.[1] Its core is an N-methylbenzylamine structure, a known substrate for Monoamine Oxidase B (MAO-B).[2] The addition of an amino group at the meta- (3-) position of the benzene ring introduces a key structural motif found in various neuroactive substances, potentially altering its binding affinity and functional activity at multiple targets.
Based on this structure, we can draw parallels to three major classes of neuropharmacological agents:
-
Monoamine Oxidase Inhibitors (MAOIs): Benzylamine and its derivatives are well-established substrates and inhibitors of MAO enzymes.[3][4]
-
Monoamine Releasing Agents/Reuptake Inhibitors: The phenethylamine scaffold, a close structural relative of benzylamine, is the backbone for potent monoamine transporter modulators like amphetamine.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Endogenous trace amines, such as β-phenylethylamine, are canonical agonists of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[5]
These parallels form the foundation of our three primary mechanistic hypotheses, which are not mutually exclusive and may act in concert to produce a unique pharmacological effect.
Hypothesis 1: Interaction with Monoamine Oxidases (MAO)
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters.[6] Benzylamine is a preferential substrate for MAO-B.[2][7] The N-methylation and meta-amino substitution on this compound may confer inhibitory properties in addition to or instead of being a substrate. Inhibition of MAO would lead to increased synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to many antidepressant and neuroprotective therapies.[8]
Experimental Protocol: In-Vitro Fluorometric MAO Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound against recombinant human MAO-A and MAO-B.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine (for both isoforms) or Kynuramine[2][6]
-
Fluorogenic Probe: Amplex® Red or similar
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[6]
-
Test Compound: this compound dissolved in DMSO
-
96-well black, flat-bottom microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and controls in MAO Assay Buffer as per manufacturer recommendations.[9][10]
-
Compound Plating: Create a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the test compound, positive controls, and a vehicle control (DMSO) to respective wells of the 96-well plate.
-
Enzyme Addition & Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing p-Tyramine, Amplex® Red, and HRP.
-
Signal Detection: Immediately begin kinetic measurement of fluorescence intensity (e.g., λex = 530-560 nm, λem = 585-595 nm) using a microplate reader at 37°C for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticipated Data Summary
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (A/B) |
| This compound | 1,250 | 85 | 14.7 |
| Clorgyline (Control) | 5 | 15,000 | 0.0003 |
| Selegiline (Control) | 9,000 | 10 | 900 |
Table 1: Hypothetical IC50 values illustrating potential selective MAO-B inhibition.
Visualization: MAO Inhibition Pathway
Caption: Diagram of competitive MAO inhibition.
Hypothesis 2: Monoamine Transporter Modulation
Scientific Rationale: The core structure of this compound bears resemblance to phenethylamines, which are well-known ligands for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11] These transporters are responsible for clearing neurotransmitters from the synaptic cleft.[12] Compounds can act as inhibitors (blocking reuptake) or as substrates (promoting efflux/release).[13] Determining whether this compound functions as a reuptake inhibitor or a releasing agent is critical to defining its potential stimulant or therapeutic profile.
Experimental Protocol: In-Vitro Transporter Uptake Inhibition & Release Assays
This protocol uses human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT to measure both uptake inhibition and substrate-mediated release.[11][14]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)[12]
-
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test Compound: this compound
-
Control Inhibitors: GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT)
-
Control Releasers: d-Amphetamine (DAT/NET), p-Chloroamphetamine (SERT)
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure Part A: Uptake Inhibition Assay
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate and grow to confluency.[11]
-
Pre-incubation: Wash cells with warm Uptake Buffer. Add buffer containing various concentrations of the test compound or a control inhibitor. Incubate for 10-20 minutes at 37°C.[12]
-
Initiate Uptake: Add the corresponding [³H]-labeled substrate to each well and incubate for a short period (5-10 minutes) to measure the initial uptake rate.[12]
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold buffer to stop the uptake process.
-
Quantification: Lyse the cells and measure the accumulated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting percent inhibition against the log concentration of the test compound.
Procedure Part B: Release Assay
-
Cell Plating & Loading: Plate cells as above. Pre-load the cells by incubating them with the appropriate [³H]-labeled substrate for 30-45 minutes at 37°C.
-
Wash: Wash the cells multiple times with buffer to remove extracellular radioactivity.
-
Stimulate Release: Add buffer containing various concentrations of the test compound or a control releaser. Incubate for 20-30 minutes.
-
Quantification: Collect the supernatant (extracellular buffer) from each well. Lyse the cells to determine the remaining intracellular radioactivity. Measure radioactivity in both fractions.
-
Data Analysis: Calculate the percentage of [³H]-substrate released into the supernatant. Determine the EC50 value for release by plotting percent release against the log concentration of the test compound.
Anticipated Data Summary
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| This compound | 450 | 150 | 2,500 | 800 | 300 | >10,000 |
| d-Amphetamine (Control) | 50 | 20 | 1,800 | 100 | 45 | 3,000 |
| Fluoxetine (Control) | 1,500 | 300 | 15 | >10,000 | >10,000 | >10,000 |
Table 2: Hypothetical IC50 (inhibition) and EC50 (release) values suggesting the compound is a preferential NET/DAT releaser.
Visualization: Monoamine Transporter Action
Caption: Canonical Gs-protein signaling cascade upon TAAR1 activation.
Integrated Mechanistic Framework and Path Forward
The three proposed mechanisms are not mutually exclusive and could synergize. For instance, TAAR1 activation can phosphorylate monoamine transporters, enhancing their propensity for efflux, which would potentiate the effects of the compound as a releasing agent. Concurrently, MAO-B inhibition would slow the degradation of released dopamine and norepinephrine, prolonging their synaptic lifetime.
To validate these in-vitro findings and understand their physiological relevance, a logical next step involves in-vivo studies. Microdialysis in awake, freely moving rodents would allow for real-time measurement of extracellular neurotransmitter levels in key brain regions (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of this compound. This would provide definitive evidence for its net effect on monoaminergic tone, integrating all potential mechanisms of action.
Conclusion
This guide presents a robust theoretical framework for elucidating the mechanism of action of this compound. By systematically investigating its potential as a monoamine oxidase inhibitor, a monoamine transporter modulator, and a TAAR1 agonist, researchers can build a comprehensive pharmacological profile. The detailed, field-standard protocols provided herein offer a clear and scientifically rigorous path for characterizing this novel compound and determining its potential for future therapeutic development.
References
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
- Rothman, R. B., et al. (2003). In Vitro Characterization of Novel Monoamine Transporter Ligands. The Journal of Pharmacology and Experimental Therapeutics, 307(1), 63-71.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2788, 339-350.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- DiscoverX. (n.d.). cAMP Hunter™ Human TAAR1 Gs Cell-Based Assay Kit (CHO-K1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4628831, 3-Aminobenzylamine.
- Silverman, R. B., & Zieske, P. A. (1984). Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Biochemistry, 23(22), 5206–5213.
- Braden, M. R., et al. (2012). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Neuropharmacology, 63(3), 447-455.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Da Settimo, F., et al. (1998). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. Il Farmaco, 53(8-9), 597-606.
- Wikipedia. (n.d.). Benzylamine.
- Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology, 74(3), 585–594.
- Egaña-Huguet, J., et al. (2020). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Pharmacology and Experimental Therapeutics, 372(2), 163-172.
- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.
- Liu, B., et al. (2018). Ligand-Promoted Meta-C–H Functionalization of Benzylamines. ACS Catalysis, 8(10), 9209-9214.
- SchTitt, B., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(10), 2636.
- Ozen, I., & Ucar, G. (2000). Substrate Specificities of Monoamine Oxidase Isoforms. Hacettepe University Journal of the Faculty of Pharmacy, 20(1), 1-10.
- LookChem. (2025). The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing.
Sources
- 1. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzylamine Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Chemistry
Abstract
The N-substituted benzylamine motif is a cornerstone of modern medicinal chemistry and materials science, valued for its structural versatility and presence in a vast array of biologically active compounds.[1] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of N-substituted benzylamines. It is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical, field-proven experimental protocols. We will explore the progression from classical synthetic routes to modern catalytic methodologies, underscoring the causality behind experimental choices and providing self-validating protocols for key transformations.
Introduction: The Privileged Benzylamine Scaffold
N-substituted benzylamines are organic compounds characterized by a benzyl group (a benzene ring attached to a CH₂ group) bonded to a nitrogen atom, which is further substituted with one or two additional organic groups.[2] This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Benzylamine derivatives are integral to numerous FDA-approved drugs, including agents for treating hay fever (Levocetirizine), heart disease (Clopidogrel), Alzheimer's disease (Donepezil), and depression (Mirtazapine).[4][5] Their utility also extends to agrochemicals, materials science, and as chiral auxiliaries in asymmetric synthesis.[1][6]
The significance of this scaffold lies in the unique combination of the aromatic ring, which can engage in π-π stacking and hydrophobic interactions, and the basic nitrogen atom, which can form crucial hydrogen bonds and salt bridges with biological macromolecules. The methylene spacer provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding site.
A Historical Perspective on Synthesis
The journey of synthesizing N-substituted benzylamines mirrors the evolution of organic chemistry itself, moving from harsh, classical methods to more sophisticated and milder catalytic approaches.
Early Methodologies: The Dawn of Benzylamine Synthesis
One of the earliest methods for producing benzylamine was the Leuckart reaction , first described by Rudolf Leuckart in 1885. This reaction involves the reductive amination of benzaldehyde using formamide or ammonium formate.[7] Another classical approach is the direct alkylation of ammonia or primary amines with benzyl halides .[7][8] However, this method is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, making purification challenging.[8][9]
The Gabriel synthesis provided a more controlled method for preparing primary benzylamines by utilizing phthalimide as an ammonia surrogate, thus preventing over-alkylation.[10] These early methods, while foundational, often required high temperatures, stoichiometric reagents, and had limited functional group tolerance.
The Rise of Reductive Amination
Reductive amination has become one of the most versatile and widely used methods for synthesizing N-substituted benzylamines.[1][11] This "one-pot" procedure involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[10][12] The development of selective reducing agents that can reduce the imine in the presence of the carbonyl starting material was a significant breakthrough.
Initially, catalytic hydrogenation over catalysts like Raney nickel was employed.[7][13] Later, the introduction of hydride reagents such as sodium borohydride (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), revolutionized this transformation, allowing for milder reaction conditions and broader substrate scope.[9][12]
The Modern Era: Palladium-Catalyzed C-N Cross-Coupling
The late 20th century witnessed a paradigm shift in the synthesis of aryl amines with the advent of the Buchwald-Hartwig amination .[14] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[14][15] The publications by Stephen L. Buchwald and John F. Hartwig in the mid-1990s established the broad scope and utility of this reaction, providing a powerful tool for constructing N-aryl and N-heteroaryl benzylamines, which were previously difficult to synthesize.[14][16] The continuous development of specialized phosphine ligands has expanded the reaction's scope to include a wide variety of amines and aryl coupling partners under increasingly mild conditions.[14][15]
Key Synthetic Methodologies: Protocols and Mechanistic Insights
This section provides detailed protocols and mechanistic diagrams for the most critical methods used in the synthesis of N-substituted benzylamines.
Reductive Amination
This method is a cornerstone of amine synthesis due to its efficiency and broad applicability. The choice of reducing agent is critical and depends on the pH stability of the reactants and the reactivity of the carbonyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
- 8. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 3-Amino-N-methylbenzylamine: Synthesis, Reactivity, and Applications as a Versatile Chemical Intermediate
Abstract
3-Amino-N-methylbenzylamine (CAS No. 18759-96-1) is a bifunctional organic compound that has emerged as a significant building block in modern synthetic chemistry.[1] Its structure, featuring both a primary aromatic amine and a secondary benzylic amine, imparts differential reactivity that can be strategically exploited for the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and unique reactivity of this compound. We will explore its role as a key intermediate, particularly in the development of pharmaceutical agents and specialty chemicals, by examining the causality behind its synthetic utility and providing field-proven insights into its application. Detailed protocols and mechanistic discussions are included to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile molecule.
Physicochemical and Safety Data
A thorough understanding of a chemical intermediate's properties and hazards is foundational to its effective and safe use in a laboratory or industrial setting.
2.1 Physicochemical Properties The key physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18759-96-1 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Boiling Point | 248.9 ± 15.0 °C (Predicted) | [1] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 34 °C | [1] |
| Synonyms | (3-Aminobenzyl)methylamine, N-Methyl-m-aminobenzylamine, 3-[(Methylamino)methyl]aniline | [1] |
2.2 GHS Hazard and Safety Information this compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | corrupción, signo de exclamación | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | corrupción | Danger | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | signo de exclamación | Danger | H317: May cause an allergic skin reaction. |
| Aquatic Hazard | peligro para el medio ambiente | Danger | H410: Very toxic to aquatic life with long lasting effects. |
Source: ECHEMI[1]
Handling should be performed in a well-ventilated area using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Caption: Structure of this compound.
Synthesis of this compound
The synthesis of this intermediate is not commonly detailed in basic literature but can be achieved through a logical, multi-step process that leverages standard organic transformations. The most efficient pathway involves the sequential functionalization of a commercially available starting material, such as 3-nitrobenzaldehyde.
3.1 Retrosynthetic Strategy A retrosynthetic analysis points to a two-step approach: the reduction of a nitro group to form the primary aromatic amine, preceded by the formation of the secondary benzylic amine via reductive amination. This strategy is advantageous as it allows for the installation of the less reactive aromatic amine functionality in the final step, avoiding potential side reactions during the formation of the benzylic amine.
Caption: Retrosynthetic analysis for this compound.
3.2 Proposed Synthetic Protocol
This protocol is a self-validating system based on well-established reactions in organic synthesis.[3]
Step 1: Reductive Amination to form N-Methyl-3-nitrobenzylamine The first step involves the reaction of 3-nitrobenzaldehyde with methylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine.
-
Reagents & Equipment: 3-nitrobenzaldehyde, methylamine (40% in H₂O), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), magnetic stirrer, round-bottom flask, addition funnel.
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.2 eq) via an addition funnel over 15 minutes. Stir the mixture for 1 hour at 0 °C to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methyl-3-nitrobenzylamine, which can be used in the next step without further purification.
-
Step 2: Catalytic Hydrogenation to form this compound The final step is the reduction of the nitro group to a primary amine using catalytic hydrogenation, a clean and high-yielding method.[4]
-
Reagents & Equipment: N-Methyl-3-nitrobenzylamine, Palladium on Carbon (10% Pd/C), methanol, hydrogen source (balloon or Parr hydrogenator), filtration apparatus (Celite).
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 4-8 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
-
The Role of this compound as a Chemical Intermediate
The utility of this compound stems directly from the presence of two distinct amine functionalities with differing nucleophilicity and reactivity. This bifunctional nature allows it to serve as a versatile scaffold for building molecular complexity.[5]
4.1 The Principle of Differential Reactivity
-
Primary Aromatic Amine (-NH₂): This group is a relatively weak nucleophile due to the delocalization of the nitrogen lone pair into the benzene ring. Its reactivity is characteristic of anilines, making it suitable for reactions like diazotization, electrophilic aromatic substitution (as a directing group), and acylation under specific conditions.
-
Secondary Benzylic Amine (-NHCH₃): This group is a significantly stronger nucleophile. The nitrogen lone pair is localized, and the adjacent benzyl group does not diminish its basicity or nucleophilicity. It readily participates in reactions such as N-alkylation, N-acylation, and condensation with carbonyls.[6]
This difference allows for the selective functionalization of the benzylic amine in the presence of the aromatic amine under mild conditions, a critical feature for efficient multi-step syntheses.
Caption: Synthetic pathway to a dihydroquinazoline scaffold.
This approach demonstrates the strategic value of the intermediate. By controlling reaction conditions, chemists can selectively modify each nitrogen atom to build complex structures, which is essential in creating libraries of compounds for drug discovery screening.
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is rooted in the principle of differential reactivity. Its bifunctional nature provides a synthetic handle for sequential, controlled modifications, enabling the efficient construction of complex molecules. This attribute makes it particularly valuable in the pharmaceutical industry, where the synthesis of novel heterocyclic entities is a constant demand. [5][7]As drug development pipelines continue to require more sophisticated molecular architectures, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Lookchem. (n.d.). Cas 103-67-3, N-Methylbenzylamine.
- National Institutes of Health. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. PMC. [Link]
- PubMed. (2003). Synthesis, Anticholinesterase Activity and Structure-Activity Relationships of m-Aminobenzoic Acid Derivatives.
- Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
Sources
3-Amino-N-methylbenzylamine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Amino-N-methylbenzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary aromatic amine and a secondary benzylic amine, makes it an intriguing building block for the synthesis of complex molecular architectures and novel heterocyclic compounds. This technical guide provides a comprehensive review of the available scientific literature concerning this compound and its structural analogs. Due to the limited direct research on this specific isomer, this guide synthesizes information from related aminobenzylamine derivatives to infer its chemical properties, potential synthetic routes, and prospective applications. A significant focus is placed on the synthetic pathways to the core aminobenzylamine scaffold and subsequent N-alkylation strategies. Furthermore, this document outlines the likely reactivity of the molecule and proposes its utility as a precursor in the development of pharmacologically active agents and functional materials, while clearly delineating the areas where further empirical research is critically needed.
Introduction: The Aminobenzylamine Scaffold in Modern Chemistry
The aminobenzylamine framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a myriad of more complex molecules. These compounds are characterized by a benzylamine core substituted with an amino group on the aromatic ring. The relative positions of the aminomethyl and amino groups (ortho, meta, or para) significantly influence the molecule's reactivity and its suitability for various applications. Notably, aminobenzylamines are pivotal intermediates in the synthesis of heterocyclic compounds, such as quinazolines and their derivatives, which are known to possess a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2]
This compound, the subject of this guide, presents a unique combination of functional groups: a primary arylamine at the meta position and a secondary N-methylated benzylic amine. This specific arrangement is anticipated to offer distinct reactivity profiles and opportunities for selective chemical modifications, making it a compound of interest for drug discovery and materials science.
Physicochemical Properties of this compound
Direct experimental data for this compound is sparse in the public domain. However, based on its structure and data from commercial suppliers, we can predict its fundamental properties.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C8H12N2 | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| CAS Number | 18759-96-1 | [3] |
| Appearance | Likely a liquid at room temperature | Inferred from related compounds |
| Boiling Point | 248.9 ± 15.0 °C | [4] |
| Density | 1.021 ± 0.06 g/cm³ | [4] |
| Flash Point | 34 °C | [4] |
| Refractive Index | 1.568 | [4] |
| Vapor Pressure | 0.024 mmHg at 25°C | [4] |
| LogP | 0.2 | [4] |
It is imperative for researchers to experimentally verify these properties for the pure substance.
Synthesis of the 3-Aminobenzylamine Core and N-Methylation Strategies
The synthesis of this compound can be logically approached in a two-stage process: formation of the 3-aminobenzylamine backbone, followed by selective N-methylation.
Synthesis of 3-Aminobenzylamine
The synthesis of the parent compound, 3-aminobenzylamine, is a critical first step. Literature review points to several viable synthetic routes, primarily starting from m-nitrobenzaldehyde or m-nitrobenzonitrile.
Method 1: Reductive Amination of m-Nitrobenzaldehyde
A patented process describes the production of m-aminobenzylamine through the catalytic reduction of m-nitrobenzaldehyde in the presence of ammonia.[5] This one-pot reaction concurrently reduces the nitro group and facilitates amination of the aldehyde.
Experimental Protocol: Catalytic Reduction of m-Nitrobenzaldehyde [5]
-
Reaction Setup: A mixture of m-nitrobenzaldehyde, a suitable solvent (e.g., a lower aliphatic alcohol like methanol), and a reducing catalyst (e.g., Raney nickel or Raney cobalt) is prepared in a high-pressure reactor.
-
Ammonia Addition: Liquid ammonia is introduced into the reactor. The molar ratio of ammonia to nitrobenzaldehyde is a critical parameter, with an excess of ammonia favoring the formation of the primary amine.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated. Typical reaction temperatures range from 60°C to 120°C.
-
Work-up: Upon completion of the reaction (monitored by hydrogen uptake), the catalyst is filtered off. The solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting crude 3-aminobenzylamine is purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Catalyst: Raney nickel and Raney cobalt are chosen for their high activity and selectivity in both nitro group reduction and reductive amination.
-
Solvent: Lower aliphatic alcohols are good solvents for the reactants and do not interfere with the catalytic process.
-
Excess Ammonia: Using a significant excess of ammonia shifts the equilibrium towards the formation of the primary benzylamine and minimizes the formation of secondary and tertiary amine byproducts.
Workflow for the Synthesis of 3-Aminobenzylamine
Caption: Synthesis of 3-Aminobenzylamine via Reductive Amination.
N-Methylation of 3-Aminobenzylamine
Once 3-aminobenzylamine is obtained, the next step is the selective methylation of the benzylic amino group. Care must be taken to avoid methylation of the more nucleophilic aromatic amino group.
Method 2: Reductive Amination with Formaldehyde
A common and efficient method for N-methylation of primary amines is reductive amination using formaldehyde as the methyl source and a reducing agent.
Experimental Protocol: N-Methylation via Reductive Amination
-
Imine Formation: 3-Aminobenzylamine is dissolved in a suitable solvent (e.g., methanol or acetonitrile). An aqueous solution of formaldehyde is added, and the mixture is stirred to form the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The choice of reducing agent is crucial; NaBH₃CN is milder and can be used at acidic pH, which can help in protonating the aromatic amine and reducing its nucleophilicity.
-
Work-up: After the reaction is complete, the reaction is quenched, and the pH is adjusted. The product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated. The resulting this compound can be purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Formaldehyde: It is an inexpensive and readily available source of a methylene group that is subsequently reduced to a methyl group.
-
Reducing Agent: Sodium borohydride is a cost-effective and easy-to-handle reducing agent. Sodium cyanoborohydride offers greater selectivity for the imine reduction in the presence of other reducible functional groups.
-
pH Control: Maintaining a slightly acidic pH can protonate the aromatic amine, thereby deactivating it towards reaction with formaldehyde and promoting selective reaction at the benzylic amine.
Workflow for N-Methylation of 3-Aminobenzylamine
Caption: N-Methylation of 3-Aminobenzylamine.
Chemical Reactivity and Potential Applications
The dual functionality of this compound opens up a wide array of potential chemical transformations and applications.
Reactivity of the Aromatic Amino Group
The primary aromatic amine is a versatile functional group that can undergo a range of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[6]
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).
-
Alkylation/Arylation: Although less reactive than the benzylic amine, it can undergo alkylation or arylation under specific conditions.
-
Heterocycle Formation: The amino group can act as a nucleophile in condensation reactions to form heterocyclic rings. For instance, derivatives of 2-aminobenzylamine are used in the synthesis of dihydroquinazolines.[1][2]
Reactivity of the Secondary Benzylic Amine
The N-methylated benzylic amine is also a reactive center:
-
Acylation: It can be acylated to form tertiary amides.[6]
-
Further Alkylation: It can be further alkylated to form a quaternary ammonium salt.[6]
-
Oxidation: The benzylic position is susceptible to oxidation.
-
Role in Heterocycle Formation: This nitrogen can also participate in cyclization reactions, depending on the reaction partners.
Potential Applications
Based on the chemistry of its structural analogs, this compound is a promising candidate for:
-
Pharmaceutical Intermediates: As a building block for the synthesis of bioactive molecules. The aminobenzylamine scaffold is present in compounds with diverse pharmacological activities.[1][2][7]
-
Precursor for Heterocyclic Libraries: Its bifunctionality allows for the creation of diverse libraries of heterocyclic compounds for high-throughput screening in drug discovery.
-
Monomer for Polymer Synthesis: The two distinct amino groups could be utilized in polymerization reactions to create novel polyamides or other polymers with unique properties.
-
Corrosion Inhibitors and Curing Agents: Amines are known to be effective corrosion inhibitors and curing agents for epoxy resins.[8]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the N-methyl group, a singlet or AB quartet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the N-methyl carbon, and the benzylic carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (136.19 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. HPLC methods can be developed for both analysis and purification.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A suitable technique for purity assessment and identification, potentially after derivatization to improve chromatographic behavior.[10] |
Safety and Handling
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential in synthetic chemistry. While direct studies on this compound are limited, a review of its structural analogs provides a solid foundation for predicting its chemical behavior and exploring its applications. The synthetic routes outlined in this guide, based on established methodologies for related compounds, offer a clear path for its preparation in the laboratory.
Future research should focus on the experimental validation of the predicted properties and the exploration of the reactivity of this compound. In particular, its use as a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activity warrants further investigation. The development of selective functionalization strategies that differentiate between the two amino groups will be key to unlocking the full synthetic utility of this versatile building block. As our understanding of this molecule grows, so too will its applications in the fields of medicine, materials, and beyond.
References
- National Center for Biotechnology Information. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2364–2373. [Link]
- Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2364–2373. [Link]
- Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- SIELC Technologies. (n.d.). UV- Vis Spectrum of Benzylamine.
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- PubChem. (n.d.). 3-Amino-N-methylbenzamide.
- PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1547–1560. [Link]
- Google Patents. (n.d.). US4978792A - Process for producing aminobenzylamine.
- ResearchGate. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.
- PubChem. (n.d.). 3-Methylbenzylamine.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- PharmaCompass. (2025). The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing.
- PubChem. (n.d.). N-Methylbenzylamine.
- PubChem. (n.d.). 3-Methyl-N-methylbenzylamine.
- National Center for Biotechnology Information. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK/PI3K/AKT Signaling Pathway Inhibitors. ACS Omega, 9(20), 21853–21867. [Link]
- DrugBank Online. (n.d.). Methylbenzylamine.
- FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647).
- MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3398. [Link]
- PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3398. [Link]
Sources
- 1. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]
- 9. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 10. osti.gov [osti.gov]
An In-Depth Technical Guide to the Fundamental Reactivity of Amino Groups in 3-Amino-N-methylbenzylamine
Abstract
3-Amino-N-methylbenzylamine presents a compelling case study in differential chemical reactivity, possessing both a primary aromatic amine and a secondary benzylic amine within the same molecular framework. This guide elucidates the fundamental principles governing the distinct reactivity of these two functional groups. By dissecting the electronic and steric factors, we establish a predictive model for chemoselective functionalization. This document provides a comprehensive analysis of the molecule's properties, detailed protocols for selective N-acylation and N-alkylation of the more nucleophilic secondary amine, and the analytical methodologies required to validate these transformations. The insights and procedures detailed herein are intended to empower researchers in medicinal chemistry and organic synthesis to strategically and efficiently utilize this versatile building block.
Introduction: The Duality of Reactivity in a Single Molecule
The synthetic utility of a molecule is often defined by its functional groups. In the case of this compound, the presence of two distinct amine functionalities—a primary aromatic amine attached directly to the benzene ring and a secondary benzylic amine in the side chain—creates a landscape of nuanced reactivity. The ability to selectively modify one amine in the presence of the other is paramount for its effective use as an intermediate in the synthesis of complex target molecules, particularly in drug discovery.
This guide moves beyond a simple cataloging of reactions to provide a deep-dive into the causality of this differential reactivity. We will explore the electronic and steric disparities between the two nitrogen centers and leverage this understanding to design robust, selective, and verifiable synthetic protocols.
Caption: Structure of this compound highlighting the two distinct amino groups.
Comparative Analysis of the Amino Groups
The observed difference in reactivity is not arbitrary; it is a direct consequence of the distinct electronic environments of the two nitrogen atoms.
Basicity and pKa
Basicity, the ability of the amine's lone pair to accept a proton, is a reliable indicator of its nucleophilicity and general reactivity.[1] The two amines in our subject molecule exhibit a significant disparity in basicity, which can be predicted by their respective pKa values (of the conjugate acids).
-
Primary Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring through resonance. This delocalization makes the lone pair less available to accept a proton, resulting in significantly lower basicity. Aromatic amines are generally much weaker bases than aliphatic amines.[1]
-
Secondary Benzylic Amine (-NHCH₃): The lone pair on this nitrogen is localized. Furthermore, the attached methyl group exerts a positive inductive effect (+I), pushing electron density onto the nitrogen and increasing the availability of the lone pair.[2] Consequently, secondary aliphatic and benzylic amines are considerably stronger bases.[1]
| Amino Group | Type | Key Electronic Factors | Estimated pKa (Conjugate Acid) | Relative Basicity |
| 3-Amino (-NH₂) | Primary, Aromatic | Resonance delocalization into the ring | ~4.5 - 5.0 | Low |
| N-methylbenzyl (-NHCH₃) | Secondary, Benzylic | Localized lone pair; +I effect from methyl group | ~9.5 - 10.0 | High |
| Caption: Table 1: Comparative properties of the amino groups in this compound.[3] |
This pKa difference of approximately 5 orders of magnitude is the cornerstone of its selective reactivity. Under neutral or slightly basic conditions, the secondary amine is a far more potent nucleophile.
Nucleophilicity and Steric Factors
While closely related to basicity, nucleophilicity also incorporates steric considerations.
-
Nucleophilicity: The secondary benzylic amine is substantially more nucleophilic than the primary aromatic amine due to its higher electron density. In reactions with electrophiles like acyl chlorides or alkyl halides, it will react at a much faster rate.
-
Steric Hindrance: The primary aromatic amine is relatively unhindered. The secondary benzylic amine is slightly more crowded due to the presence of the methyl and benzyl groups. However, for most common electrophiles, the electronic effect favoring its reactivity far outweighs the minor increase in steric bulk.
Strategies for Selective Functionalization
The profound difference in nucleophilicity allows for highly selective reactions targeting the secondary benzylic amine.
Selective N-Acylation
N-acylation is a fundamental transformation used for installing protecting groups or building amide linkages, which are prevalent in pharmaceuticals.[4] When this compound is treated with an acylating agent (e.g., acetyl chloride, benzoyl chloride) under controlled conditions, the reaction occurs exclusively at the more nucleophilic secondary amine.
The mechanism involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is crucial. It serves to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
Caption: Logical diagram of selective N-acylation at the secondary benzylic amine.
Selective N-Alkylation
Similar to acylation, N-alkylation with alkyl halides will preferentially occur at the secondary nitrogen. However, direct alkylation of amines can be difficult to control and may lead to overalkylation, forming a quaternary ammonium salt.[6]
A more reliable and selective method is reductive amination .[7] This one-pot procedure involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly chemoselective for the more basic amine and effectively prevents overalkylation.[7]
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems, incorporating in-process monitoring and definitive analytical characterization.
Protocol: Selective N-Benzoylation of the Secondary Amine
This procedure details the selective acylation of the secondary benzylic amine using benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Pyridine (1.2 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (e.g., pyridine) to the solution.
-
Acylation: Add benzoyl chloride dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted starting material), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(3-aminobenzyl)-N-methylbenzamide.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Caption: Systematic workflow for the selective N-acylation experiment.
Spectroscopic Validation
Unambiguous confirmation of selective reaction at the secondary amine is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most definitive evidence will be the disappearance of the N-H proton signal associated with the secondary amine. Additionally, expect a downfield shift of the benzylic methylene protons (-CH₂-) and the N-methyl protons (-CH₃) due to the electron-withdrawing effect of the newly formed carbonyl group. The signals for the primary aromatic amine (-NH₂) will remain.
-
Infrared (IR) Spectroscopy: The starting material will show N-H stretching bands for both a primary amine (typically two bands, ~3300-3500 cm⁻¹) and a secondary amine (one band, ~3300-3350 cm⁻¹).[8] After selective acylation, the N-H stretch for the secondary amine will disappear, and a strong carbonyl (C=O) stretch for the new amide will appear around 1630-1680 cm⁻¹. The primary amine stretches will persist.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the acylated product. The fragmentation pattern will also change significantly. For instance, cleavage adjacent to the nitrogen is common for amines, and the fragmentation pattern will reflect the presence of the new amide group.[8]
Conclusion
The reactivity of this compound is a clear and instructive example of electronically controlled chemoselectivity. The highly nucleophilic secondary benzylic amine can be reliably functionalized with electrophiles in the presence of the significantly less reactive primary aromatic amine. This intrinsic difference, rooted in the electronic effects of resonance and induction, allows for the design of robust and predictable synthetic strategies. By employing the principles and protocols outlined in this guide, researchers can effectively harness the dual functionality of this molecule, paving the way for its application in the streamlined synthesis of complex and high-value chemical entities.
References
- Which one is more reactive, primary, secondary, or tertiary amine? - Quora.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551.
- Al-Maksoud, W. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. ResearchGate.
- Shaikh, I. et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1437.
- Lee, K. et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES, 87(8), 1749.
- 4-amino-N-alkyl benzylamine preparation method. Google Patents (CN105001096A).
- Heidari, G. & Baradarani, M. M. (2007). The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. Academic Journals.
- Amine Reactivity. Michigan State University Department of Chemistry.
- Wollinger, W. et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC.
- Primary Aliphatic Amines (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams.
- D'Silva, C. et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.
- 10.8: Spectroscopy of Amines. Chemistry LibreTexts.
- Ch27 pKa and pI values. University of Calgary Department of Chemistry.
- Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Semantic Scholar.
- N-Methylbenzylamine. PubChem, National Institutes of Health.
- Golden, D. M. et al. (1982). Very low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. Journal of the American Chemical Society.
- Katritzky, A. R. et al. (2001). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate.
- Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. The Organic Chemistry Tutor (YouTube).
- Synthesis of N-methylbenzylamine. PrepChem.com.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. quora.com [quora.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Amino-N-methylbenzylamine via One-Pot Reductive Amination
Abstract & Introduction
3-Amino-N-methylbenzylamine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary aromatic amine and a secondary benzylamine. This structure allows for orthogonal derivatization, making it a key intermediate in the synthesis of complex molecular scaffolds. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination of 3-aminobenzaldehyde. This method is distinguished by its operational simplicity, mild reaction conditions, and high efficiency, obviating the need to isolate the potentially unstable imine intermediate.[1][2] We will delve into the mechanistic rationale, a step-by-step experimental procedure, safety protocols, and data presentation to ensure successful and safe execution.
Scientific Rationale & Mechanistic Insight
The conversion of an aldehyde to a secondary amine is most effectively achieved through reductive amination. This process involves two key sequential reactions occurring in a single reaction vessel: (1) the formation of an imine and (2) its immediate reduction to the corresponding amine.[2][3]
Step 1: In Situ Imine Formation The reaction commences with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3-aminobenzaldehyde. This reversible reaction, often catalyzed by a weak acid, forms a tetrahedral intermediate known as a carbinolamine.[4] The carbinolamine then undergoes dehydration, eliminating a molecule of water to form an N-methyl-1-(3-aminophenyl)methanimine (an imine or Schiff base).[2][4][5] Driving this equilibrium towards the imine is crucial before the reduction step.
Step 2: Hydride Reduction of the Imine The C=N double bond of the imine is highly susceptible to reduction. We employ sodium borohydride (NaBH₄), a mild and selective reducing agent, for this transformation. NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, breaking the pi bond and forming a new C-H bond.[6][7] A subsequent protonation of the resulting nitrogen anion by the protic solvent (methanol) yields the final secondary amine product, this compound.[6]
Why Sodium Borohydride? The choice of NaBH₄ is a critical aspect of this protocol's design. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer, tolerates protic solvents like methanol, and is chemoselective.[6][7] While NaBH₄ can reduce aldehydes, the rate of imine reduction is often comparable or faster under neutral or slightly acidic conditions.[7][8] By allowing the imine to form before introducing the bulk of the reducing agent, we maximize the yield of the desired product.[8][9]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoic. Eq. |
| 3-Aminobenzaldehyde | 1709-44-0 | 121.14 | 5.00 g | 41.27 | 1.0 |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 3.52 mL | 41.27 | 1.0 |
| Sodium Borohydride | 16940-66-2 | 37.83 | 2.34 g | 61.91 | 1.5 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 mL | - | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | ~0.25 mL | ~4.13 | 0.1 |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 75 mL | - | - |
| Saturated NaCl Solution | - | - | 50 mL | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser (optional, for larger scale)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for work-up
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzaldehyde (5.00 g, 41.27 mmol) in anhydrous methanol (100 mL). Stir until a clear, light brown solution is obtained.
-
Imine Formation: To the stirring solution at room temperature, add the methylamine solution (3.52 mL, 41.27 mmol) dropwise over 5 minutes. Following the addition, add glacial acetic acid (~0.25 mL, ~4.13 mmol) to catalyze imine formation.[9] Allow the mixture to stir at room temperature for 45 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (2.34 g, 61.91 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.[10] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane/Methanol). The disappearance of the starting aldehyde spot (visualized under UV light) indicates reaction completion.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C to decompose excess NaBH₄. Once gas evolution ceases, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with a saturated sodium chloride (brine) solution (1 x 50 mL) to remove residual water and methanol. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or silica gel column chromatography to afford this compound as a colorless to yellow liquid or solid.[11]
Workflow Visualization
Caption: One-pot reductive amination workflow.
Essential Safety & Handling Protocols
Adherence to strict safety protocols is mandatory for this synthesis. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[10][12]
-
3-Aminobenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust and contact with skin.[12][13][14]
-
Methylamine: Corrosive and flammable. Handle with care.
-
Sodium Borohydride (NaBH₄): This reagent is highly reactive and requires special attention.
-
It is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[15]
-
Toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[16]
-
Store in a tightly closed container in a dry, well-ventilated place, away from moisture and incompatible materials like acids and oxidizing agents.[10] Handle under an inert atmosphere where possible.[10]
-
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible.[16] In case of skin contact, wash immediately and thoroughly with soap and water.[10][12] In case of eye contact, rinse cautiously with water for at least 15 minutes.[12] Seek immediate medical attention for any significant exposure.
References
- Sodium borohydride - Safety Data Sheet. (2025). Penta chemicals. [Link]
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). Taylor & Francis Online. [Link]
- Sodium borohydride - Standard Operating Procedure. (2012).
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
- Can Sodium borohydride NaBH4 reduce imine. (2024). Vedantu. [Link]
- Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. (2006). Taylor & Francis Online. [Link]
- Formation of imines and enamines. (2025). University of Calgary. [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Reductive amin
- One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Journal of the Korean Chemical Society. [Link]
- Reductive Amin
- Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? (2014).
- Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]
- How to purify Benzylamine? (2024). Reddit. [Link]
- Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. reddit.com [reddit.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. nj.gov [nj.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-N-methylbenzylamine via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
The synthesis of amines is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Among the myriad of methods for constructing C-N bonds, reductive amination stands out for its efficiency, versatility, and general applicability.[1][2][3] This powerful one-pot reaction combines a carbonyl compound with an amine in the presence of a reducing agent to afford a more substituted amine, effectively bypassing the often problematic direct alkylation of amines which can lead to over-alkylation and the formation of complex product mixtures.[4] Reductive amination is a key methodology in the synthesis of a vast array of biologically active compounds, with estimates suggesting that it accounts for at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[1][2][3][5]
This guide provides a detailed exploration of various reductive amination methods for the synthesis of 3-Amino-N-methylbenzylamine, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each method, providing field-proven insights into experimental choices and offering detailed, step-by-step protocols for their execution. The methods covered include the use of common borohydride reagents, classic named reactions, and catalytic approaches, each with its own set of advantages and considerations.
Core Principles of Reductive Amination
The reductive amination process fundamentally involves two key transformations occurring in a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[6]
Caption: General workflow of reductive amination for this compound synthesis.
The initial step is the nucleophilic attack of methylamine on the carbonyl carbon of 3-aminobenzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine, N-(3-aminobenzylidene)methanamine. The subsequent reduction of this imine by a suitable reducing agent furnishes the desired product, this compound. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.
Method 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that has become a reagent of choice for reductive aminations.[7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of iminium ions in the presence of aldehydes.[8] This selectivity permits a convenient one-pot procedure with a broad substrate scope and tolerance for various functional groups.[7]
Mechanism with STAB:
The reaction proceeds via the formation of the iminium ion, which is then reduced by the hydride delivered from sodium triacetoxyborohydride. The slightly acidic nature of the reaction medium, often due to the presence of acetic acid as a byproduct of the reagent or added as a catalyst, facilitates imine formation.
Caption: Simplified mechanism of reductive amination using STAB.
Protocol for Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
3-Aminobenzaldehyde
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 equiv) in anhydrous DCM or DCE (10 mL/mmol of aldehyde), add methylamine (1.2-1.5 equiv). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 equiv) can be added to accelerate this step, particularly if the reaction is sluggish.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive aminations. Its key advantage lies in its stability at acidic pH, which is optimal for iminium ion formation.[8] It is less reactive than sodium borohydride, allowing it to selectively reduce the iminium ion in the presence of the carbonyl starting material.[9]
Mechanism with NaBH₃CN:
Similar to STAB, the reaction proceeds through an iminium ion intermediate. The acidic conditions required for NaBH₃CN reactivity also favor the formation of the iminium ion.
Protocol for Reductive Amination with Sodium Cyanoborohydride
Materials:
-
3-Aminobenzaldehyde
-
Methylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminobenzaldehyde (1.0 equiv) and methylamine (1.2-1.5 equiv) in methanol (15 mL/mmol of aldehyde).
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the addition of water. Caution: Acidic work-up can generate toxic hydrogen cyanide (HCN) gas. It is recommended to perform the work-up in a well-ventilated fume hood and basify the solution.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and an organic solvent like dichloromethane.
-
Make the aqueous layer basic (pH > 10) with 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Method 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonium formate).[3] This reaction typically requires high temperatures.[3] When using an amine, formic acid acts as the hydride source for the reduction of the initially formed imine.
Mechanism of the Leuckart-Wallach Reaction:
The reaction begins with the formation of an iminium ion from the aldehyde and the amine. Formic acid then acts as a hydride donor to reduce the iminium ion, with the release of carbon dioxide.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Protocol for the Leuckart-Wallach Reaction
Materials:
-
3-Aminobenzaldehyde
-
Methylamine (as an aqueous solution or gas)
-
Formic acid (88-98%)
-
Aqueous hydrochloric acid (HCl) solution
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a flask equipped with a reflux condenser, mix 3-aminobenzaldehyde (1.0 equiv), methylamine (2.0-3.0 equiv), and formic acid (2.0-3.0 equiv).
-
Heat the reaction mixture to 100-160 °C for several hours. The reaction progress can be monitored by TLC.
-
After cooling, add an excess of concentrated HCl and heat the mixture to hydrolyze any formamide byproducts.
-
Cool the solution and make it strongly alkaline with a concentrated NaOH solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Method 4: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[10][11] While typically used for methylation of an existing amine, it can be adapted for the synthesis of this compound starting from 3-aminobenzylamine, which would first need to be synthesized. However, for the direct synthesis from 3-aminobenzaldehyde, this method is not directly applicable. For educational purposes and its relevance in N-methylation, a general protocol for methylating a primary amine is provided.
Mechanism of the Eschweiler-Clarke Reaction:
The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. For a primary amine, this process occurs twice to yield the dimethylated product.[11]
General Protocol for Eschweiler-Clarke Methylation
Materials:
-
Primary or secondary amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
To a flask containing the primary or secondary amine (1.0 equiv), add formic acid (2.0-3.0 equiv) followed by formaldehyde solution (2.0-3.0 equiv).
-
Heat the mixture to reflux (around 100 °C) for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and make it alkaline with a concentrated NaOH solution.
-
Extract the product with an organic solvent.
-
Dry the organic extract, filter, and remove the solvent.
-
Purify the product by distillation or chromatography.
Method 5: Catalytic Reductive Amination
Catalytic reductive amination utilizes a metal catalyst and a hydrogen source (typically hydrogen gas) to effect the reduction of the in situ formed imine.[12] Noble metal catalysts such as palladium, platinum, and rhodium are commonly employed.[13] This method is often considered a "greener" alternative due to the use of catalytic amounts of the metal and hydrogen gas as the reductant.
Mechanism of Catalytic Reductive Amination:
The mechanism involves the catalytic hydrogenation of the imine intermediate on the surface of the metal catalyst.[12]
Caption: Simplified mechanism of catalytic reductive amination.
Protocol for Catalytic Reductive Amination
Materials:
-
3-Aminobenzaldehyde
-
Methylamine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a pressure vessel, dissolve 3-aminobenzaldehyde (1.0 equiv) and methylamine (1.2-1.5 equiv) in methanol or ethanol.
-
Add the Pd/C catalyst (1-5 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Comparative Analysis of Reductive Amination Methods
| Method | Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Room temperature, neutral to slightly acidic | Mild, highly selective, broad functional group tolerance, safer than NaBH₃CN.[7] | Higher cost, moisture sensitive.[14][15] |
| Sodium Cyanoborohydride | NaBH₃CN | Room temperature, acidic pH (6-7) | Good selectivity, stable in acidic media.[8][9] | Highly toxic, generates HCN gas upon acidic work-up.[8][9] |
| Leuckart-Wallach | Formic acid / Formates | High temperature (100-160 °C) | Inexpensive reagents.[3] | Harsh reaction conditions, potential for side products.[3] |
| Catalytic Hydrogenation | H₂ / Metal Catalyst | Room temp to moderate heat, H₂ pressure | "Green" method, high atom economy. | Requires specialized equipment, catalyst can be pyrophoric. |
Work-up and Purification
The work-up procedure for reductive amination reactions is highly dependent on the reducing agent used.
-
Borohydride Reagents: Reactions with sodium triacetoxyborohydride are typically quenched with a mild base like saturated sodium bicarbonate solution. For sodium cyanoborohydride, a basic work-up is crucial to avoid the formation of HCN gas. Boron byproducts can sometimes be removed by co-evaporation with methanol.[16]
-
Leuckart-Wallach and Eschweiler-Clarke: These reactions require an initial acidic work-up to hydrolyze formamides, followed by basification to liberate the free amine.
-
Catalytic Hydrogenation: The primary work-up step involves the filtration of the catalyst.
Purification of the final product, this compound, is typically achieved through column chromatography. Given the basic nature of the amine, silica gel can sometimes cause streaking or poor separation. In such cases, using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve the chromatography. Alternatively, amine-functionalized silica gel can be used for more effective purification.[17][18]
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Sodium Triacetoxyborohydride: While safer than sodium cyanoborohydride, it is still a reactive hydride reagent. It is moisture-sensitive and should be handled under an inert atmosphere.[14][15]
-
Sodium Cyanoborohydride: This reagent is highly toxic. Extreme caution must be exercised to avoid contact and inhalation. Acidification of sodium cyanoborohydride or its reaction mixtures will liberate highly toxic hydrogen cyanide gas. All manipulations and the quenching procedure should be performed in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and checked for leaks. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air. The catalyst should be handled wet and filtered carefully.
Conclusion
The synthesis of this compound can be effectively achieved through a variety of reductive amination methods. The choice of a particular method will depend on factors such as the scale of the reaction, the availability of reagents and equipment, and safety considerations. For general laboratory-scale synthesis, the use of sodium triacetoxyborohydride offers a good balance of reactivity, selectivity, and safety. For larger-scale preparations, catalytic hydrogenation presents a more atom-economical and environmentally friendly approach, provided the necessary equipment is available. The Leuckart-Wallach reaction, while classic, is often less favored due to its harsh conditions. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently select and execute the most suitable method for their synthetic needs.
References
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
- Sodium Triacetoxyborohydride (STAB) - Common Organic Chemistry. (n.d.).
- Reductive Amination in the Synthesis of Pharmaceuticals. - Semantic Scholar. (n.d.).
- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (n.d.).
- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019).
- Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed. (2020).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.).
- Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry. (2025).
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- Quenching and Disposal of Water Reactive Materials - Environmental Health and Safety. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chrom
- Is there an easy way to purify organic amines? (2023). Biotage. [Link]
- Reductive Aminations with Metal Catalysts - Encyclopedia.pub. (n.d.).
- (PDF) Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts. (2025).
- Reductive amination - Wikipedia. (n.d.).
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
- Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (n.d.).
- Eschweiler–Clarke reaction - Wikipedia. (n.d.).
- Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021).
- Help: NaBH4 workup advice : r/chemistry - Reddit. (2018).
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.).
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.).
- Eschweiler-Clarke Reaction - SynArchive. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Figure S1: The reaction mechanism of reductive amination. - ResearchGate. (n.d.).
- Workup Tricks: Reagents - Department of Chemistry : University of Rochester. (n.d.).
- Reductive Amination - Chemistry Steps. (n.d.).
- The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Wiley Online Library. [Link]
- Reductive amination of various aldehydes | Download Table. (n.d.).
- The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2025).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
- CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents. (n.d.).
- CN104628552A - New quenching system and application thereof - Google Patents. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- [PDF] STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.).
- Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis - ChemRxiv. (n.d.).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025). MDPI. [Link]
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents. (n.d.).
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifechempharma.com [lifechempharma.com]
- 15. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
Application Note and Protocol: High-Purity Isolation of 3-Amino-N-methylbenzylamine via Automated Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 3-Amino-N-methylbenzylamine using automated flash column chromatography. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the underlying chemical principles, a meticulously detailed experimental protocol, and field-proven insights to overcome common challenges associated with the purification of basic aromatic amines. The protocol emphasizes the use of an amine-functionalized stationary phase to mitigate peak tailing and ensure high-purity fractions, offering a superior alternative to traditional silica gel chromatography with mobile phase modifiers.
Introduction: The Purification Challenge of Aromatic Amines
This compound is a valuable building block in medicinal chemistry and pharmaceutical synthesis, often serving as a key intermediate. The presence of both a primary aromatic amine and a secondary benzylamine imparts a basic character to the molecule (CAS 18759-96-1)[1]. This basicity presents a significant challenge during purification by traditional normal-phase column chromatography on standard silica gel. The acidic nature of silanol groups on the silica surface leads to strong interactions with the basic amine functionalities, resulting in significant peak tailing, poor resolution, and potential degradation of the target compound[2][3][4].
Historically, chemists have addressed this issue by adding a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase[4][5][6]. While often effective, this approach introduces a volatile, basic modifier that must be removed from the purified fractions, adding a subsequent, often difficult, step to the workflow. A more elegant and efficient solution is the use of a stationary phase specifically designed for the purification of amines.
This application note champions the use of an amine-functionalized silica stationary phase. This approach neutralizes the acidic surface of the silica, enabling predictable and efficient elution of basic compounds with standard normal-phase solvent systems, thereby simplifying the overall purification process and improving reproducibility[2][7][8][9].
Causality of Experimental Choices: Why Amine-Functionalized Silica?
The decision to employ an amine-functionalized stationary phase is grounded in the fundamental principles of chromatographic separation.
-
Acid-Base Interactions on Standard Silica: Standard silica gel is populated with acidic silanol groups (Si-OH). Basic compounds, such as this compound, can be protonated by these groups, leading to strong ionic interactions. This results in a non-ideal chromatographic behavior characterized by:
-
Peak Tailing: The slow dissociation of the analyte from the stationary phase leads to asymmetrical peaks.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column, leading to low recovery.
-
Poor Resolution: Tailing peaks often co-elute with closely related impurities.
-
-
The Amine-Functionalized Silica Solution: Amine-functionalized silica, typically prepared by bonding aminopropyl groups to the silica surface, presents a basic surface (pKa of the bonded moiety is ~9.8)[4]. This modification effectively masks the underlying acidic silanols[2]. The key advantages of this approach are:
-
Minimized Acid-Base Interactions: The basic surface repels the basic analyte, preventing strong ionic binding and promoting a separation based primarily on polarity differences.
-
Symmetrical Peak Shapes: The absence of strong, non-specific interactions results in sharp, symmetrical peaks, leading to better separation and higher purity fractions.
-
Simplified Mobile Phases: The need for amine modifiers in the mobile phase is eliminated, allowing for the use of simple, volatile solvent systems like hexane/ethyl acetate or dichloromethane/methanol[2][7]. This simplifies post-purification workup.
-
Experimental Protocol: Purification of this compound
This protocol details the step-by-step methodology for the purification of crude this compound using an automated flash chromatography system equipped with a pre-packed amine-functionalized silica column.
Materials and Equipment
-
Crude Sample: this compound (purity ~85-90%)
-
Stationary Phase: Pre-packed amine-functionalized silica gel column (e.g., Biotage® KP-NH, TELOS Flash NH2)[2][4]
-
Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
-
Equipment:
-
Automated flash chromatography system with a UV detector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (amine-functionalized silica)
-
Vials for fraction collection
-
Standard laboratory glassware
-
Preliminary TLC Analysis
Before proceeding with the column purification, it is crucial to determine the optimal mobile phase composition using TLC on amine-functionalized plates.
-
Spotting: Dissolve a small amount of the crude this compound in DCM. Spot the solution onto an amine-functionalized TLC plate.
-
Development: Develop the TLC plate in a chamber containing a mixture of DCM and MeOH. A good starting point is a 98:2 DCM:MeOH mixture.
-
Visualization: Visualize the developed plate under a UV lamp (254 nm).
-
Optimization: Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This typically corresponds to an optimal elution during column chromatography[10].
Column Chromatography Workflow
The following workflow is designed for an automated flash chromatography system.
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Equilibration:
-
Install the appropriate size amine-functionalized silica column on the flash chromatography system.
-
Equilibrate the column with 100% DCM for at least 2-3 column volumes or until the baseline on the UV detector is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples or to achieve a tighter injection band, perform a dry loading. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder into a dry loading cartridge.
-
Inject the dissolved sample or attach the dry loading cartridge to the system.
-
-
Elution and Fraction Collection:
-
Begin the elution with 100% DCM.
-
Apply a linear gradient of 0% to 10% MeOH in DCM over 10-15 column volumes. The exact gradient should be guided by the preliminary TLC analysis.
-
Monitor the elution profile using the UV detector at 254 nm.
-
Collect fractions based on the detected peaks.
-
-
Post-Purification Analysis and Workup:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting pure product under high vacuum to remove any residual solvent.
-
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the purification of a 1-gram batch of crude this compound.
| Parameter | Value/Observation | Rationale |
| Stationary Phase | Amine-functionalized Silica Gel | Mitigates acid-base interactions with the basic analyte, preventing peak tailing[2][4][7]. |
| Mobile Phase | Dichloromethane (DCM) and Methanol (MeOH) | A common and effective solvent system for normal-phase chromatography of moderately polar compounds[7]. |
| Elution Profile | Linear Gradient (0-10% MeOH in DCM) | Gradually increases the mobile phase polarity to elute compounds of increasing polarity, ensuring good separation. |
| Detection | UV at 254 nm | The aromatic ring in the analyte allows for sensitive detection at this wavelength. |
| Expected Purity | >98% (by HPLC/NMR) | The use of an amine-functionalized column should provide excellent separation from common impurities. |
| Expected Yield | 85-95% | Dependent on the purity of the crude material and the precision of fraction collection. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate gradient | Optimize the gradient based on more detailed TLC analysis. A shallower gradient may be required. |
| No Elution of Product | Insufficient mobile phase polarity | Increase the final concentration of methanol in the gradient. |
| Product Elutes Too Quickly | Mobile phase is too polar | Start with a less polar solvent system or a shallower gradient. |
| Low Yield | Incomplete elution or poor fraction collection | Ensure the column is flushed with a sufficiently polar solvent at the end of the run. Optimize fraction collection parameters. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the high-purity isolation of this compound. By leveraging the advantages of an amine-functionalized stationary phase, this method overcomes the inherent challenges of purifying basic amines on standard silica gel. The elimination of mobile phase modifiers simplifies the workflow, reduces post-purification processing, and enhances the overall efficiency and reproducibility of the purification. This approach is highly recommended for researchers and scientists working with this compound and other basic compounds in drug discovery and development.
References
- Bickler, B. (2015).
- Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- Chemistry Stack Exchange. (2015).
- Biotage. (2023).
- Bickler, B. (2015). Organic amine flash purification using a novel stationary phase.
- Biotage. (2023).
- Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
- LookChem. (n.d.). Cas 103-67-3,N-Methylbenzylamine. [Link]
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756-1761. [Link]
- King, A. (n.d.).
- Zakarian, A. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. University of California, Santa Barbara. [Link]
- University of Alberta. (n.d.).
- SIELC Technologies. (2004). N-Methylbenzylamine. [Link]
- University of Bristol. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Application Note: A Protocol for the Selective N-Acylation of 3-Amino-N-methylbenzylamine
Abstract
The N-acylation of amines is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials where the amide bond is a prevalent structural motif.[1][2][3] This application note provides a comprehensive, field-proven protocol for the selective N-acylation of 3-Amino-N-methylbenzylamine. This substrate presents a unique synthetic challenge due to the presence of two distinct nucleophilic sites: a primary aromatic amine and a secondary benzylic amine. We will delve into the mechanistic principles governing selectivity, a detailed step-by-step experimental workflow, and expert insights for troubleshooting and optimization. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing N-acyl-3-amino-N-methylbenzylamine derivatives with high fidelity.
Introduction and Scientific Principles
This compound is a diamine featuring two nitrogen centers with differing electronic and steric environments. The primary aromatic amine is directly attached to the benzene ring, while the secondary amine is part of a benzylic methylamino group. Successful functionalization of such molecules often hinges on the ability to selectively modify one amine in the presence of the other.
The Basis of Selectivity: Nucleophilicity vs. Steric Hindrance
The selective acylation of the secondary benzylic amine over the primary aromatic amine is governed primarily by the principle of nucleophilicity.
-
Secondary Benzylic Amine (-NH-CH₃): This amine is significantly more nucleophilic and basic. Its lone pair of electrons is localized on the nitrogen atom and is readily available to attack an electrophilic carbonyl carbon. The adjacent methyl and benzyl groups are electron-donating, further enhancing its nucleophilicity.
-
Primary Aromatic Amine (-NH₂): The lone pair of electrons on this nitrogen atom is delocalized into the π-system of the aromatic ring through resonance. This delocalization reduces its electron density and availability, rendering it substantially less nucleophilic than its aliphatic counterpart.
While the secondary amine is more sterically hindered, the profound difference in nucleophilicity is the dominant factor that allows for selective acylation under controlled conditions. By employing a highly reactive acylating agent, such as an acyl chloride, and maintaining low temperatures, the reaction can be directed to the more reactive secondary amine.
The Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism.[4][5] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[6][7] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]
Detailed Experimental Protocol: Synthesis of N-Acetyl-3-amino-N-methylbenzylamine
This protocol details the selective acylation of the secondary amine of this compound using acetyl chloride. The principles can be readily adapted for other acyl chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | ≥98% | Sigma-Aldrich, Acros |
| Acetyl Chloride | ≥99% (ReagentPlus®) | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1.0 M aqueous | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | LabChem |
| Brine (Sodium Chloride) | Saturated aqueous | Prepare in-house |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (two-neck preferred)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a dry 100 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.36 g, 10.0 mmol, 1.0 equiv) in 30 mL of anhydrous dichloromethane (DCM). Stir the solution with a magnetic stir bar.
-
Addition of Base: To the stirred solution, add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv).[10]
-
Cooling: Place the reaction flask in an ice-water bath and cool the contents to 0 °C with continuous stirring.
-
Addition of Acylating Agent: In a separate dry flask, prepare a solution of acetyl chloride (0.75 mL, 0.82 g, 10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over approximately 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-3 hours. Monitor the progress by TLC (e.g., using 10% Methanol in DCM as eluent), checking for the consumption of the starting material.
-
Work-up and Quenching: Upon completion, carefully quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.[11]
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine and any unreacted starting material.
-
Next, wash with a saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 20 mL) to remove residual water.[10]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the acyl group used, but a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) is a good starting point for purification. Combine the fractions containing the desired product and remove the solvent in vacuo to obtain the pure N-acylated product.
Quantitative Data and Expected Results
The following table provides a summary of reaction parameters for the selective N-acylation of this compound with common acylating agents.
| Acylating Agent | Molar Equiv. | Base (Equiv.) | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | 1.05 | TEA (1.1) | 0 to RT | 2-3 | 85-95% |
| Benzoyl Chloride | 1.05 | TEA (1.1) | 0 to RT | 2-4 | 88-96% |
| Propionyl Chloride | 1.05 | TEA (1.1) | 0 to RT | 2-3 | 82-92% |
Yields are based on purified product and may vary based on reaction scale and purity of reagents.
Troubleshooting and Field-Proven Insights
-
Issue: Formation of Di-acylated Product.
-
Cause: Using a significant excess of the acylating agent or running the reaction at elevated temperatures can lead to the acylation of the less reactive primary amine.
-
Solution: Strictly control the stoichiometry. Use no more than 1.05-1.1 equivalents of the acylating agent. Maintain a low reaction temperature (0 °C) during the addition to maximize selectivity.
-
-
Issue: Low or No Reaction.
-
Cause: The acyl chloride may have hydrolyzed due to exposure to moisture. The starting amine may be of poor quality.
-
Solution: Use freshly opened or distilled acyl chloride and ensure all glassware is rigorously dried. Use anhydrous solvents. Confirm the purity of the starting amine via NMR or another analytical technique.
-
-
Issue: Difficult Purification.
-
Cause: The product and starting material may have similar polarities, making chromatographic separation challenging.
-
Solution: The acidic wash (1 M HCl) during the work-up is critical. It protonates the basic starting amine, rendering it water-soluble and effectively removing it from the organic layer, which greatly simplifies the final purification step.
-
Conclusion
This application note details a robust and highly selective protocol for the N-acylation of the secondary benzylic amine in this compound. By leveraging the intrinsic difference in nucleophilicity between the two amine groups and carefully controlling the reaction conditions—specifically stoichiometry and temperature—high yields of the desired mono-acylated product can be reliably achieved. This methodology provides a foundational procedure for the synthesis of a wide array of functionalized diamine derivatives for applications across the chemical sciences.
References
- Verardo, G., Giumanini, A. G., & Strazzolini, P. (1998). High yield selective acylation of polyamines: proton as protecting group. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2875. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Scilit. (n.d.). High Yield Selective Acylation of Polyamines: Proton as Protecting Group.
- Mastering Chemistry Help. (2013). acylation of amines.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka.
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Singh, U. P., & Singh, R. P. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(7), 9738-9753. [Link]
- MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Royal Society of Chemistry. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Save My Exams. (2025). Acylation Mechanism.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- MDPI. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- National Institutes of Health. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications.
- Molbase. (n.d.). Synthesis of 4-Acetylamino-3-tert.butyl-N-cyclohexyl-N-methyl-benzyl-amine by method A.
- ResearchGate. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water.
- El-hiti, G. A., & Smith, K. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research, 38(1), 58-61.
- ResearchGate. (n.d.). Acylation of amines with different anhydrides.
- Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using potter's clay as a reusable catalyst. International Journal of Recent Scientific Research, 5(6), 1123-1127.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Kim, H. S., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. Heterocycles, 87(8), 1749-1758.
- ResearchGate. (n.d.). Preparation of N-acylated amines.
- Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation method.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- Canadian Science Publishing. (n.d.). Functions of polyamine acetylation.
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- PubMed. (2007). Selective acylation of primary amines in peptides and proteins.
- ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins.
- YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. savemyexams.com [savemyexams.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for characterizing 3-Amino-N-methylbenzylamine
An In-Depth Guide to the Analytical Characterization of 3-Amino-N-methylbenzylamine
This document provides a comprehensive guide to the analytical techniques for the characterization of this compound (CAS No: 18759-96-1). It is intended for researchers, scientists, and drug development professionals who require robust, validated methods for identity confirmation, purity assessment, and quantification of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction and Physicochemical Profile
This compound is a substituted aromatic amine containing both a primary and a secondary amine functional group. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization is critical to ensure the quality, safety, and efficacy of any downstream products. This guide details a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of the molecule.
Before delving into analytical methodologies, understanding the fundamental physicochemical properties of the analyte is essential for method development, particularly for choosing appropriate solvents, temperature programs, and detection techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Physical State | Solid, may appear as a white or colorless to yellow powder or lump. | |
| Melting Point | 34 °C | |
| Boiling Point | 248.9 ± 15.0 °C (Predicted) | [1] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 34 °C | [1] |
| CAS Number | 18759-96-1 | [1] |
Note: Some properties are predicted and should be confirmed experimentally where critical.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity determination and quantification of non-volatile and thermally labile compounds like this compound. The method separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is a common choice for RP-HPLC, offering a good balance of solvent strength to elute a range of polar and non-polar compounds. The addition of a small amount of acid (e.g., phosphoric or formic acid) is crucial. It protonates the amine groups, which suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks.[3][4] Formic acid is preferred for mass spectrometry (MS) compatibility.[3]
-
Detection: The aromatic ring in the molecule contains a chromophore that absorbs UV light, making a UV detector an ideal choice for this analysis. A wavelength of around 240 nm is often suitable for substituted benzylamines.[4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in a 10 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes |
-
Data Analysis:
-
Integrate the area of all peaks detected in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For quantification, a calibration curve must be generated using certified reference standards of known concentrations.
-
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography (GC)
GC is an excellent method for assessing purity and identifying volatile impurities. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can cause adsorption to active sites in the column, leading to poor peak shape (tailing).[5]
Causality Behind Experimental Choices:
-
Column: A specially deactivated column is mandatory. Wax-based columns (e.g., those with a polyethylene glycol stationary phase) that are base-deactivated are highly effective for amine analysis.[5][6] They minimize analyte-column interactions, resulting in symmetrical peaks.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, offering high sensitivity and a wide linear range.[7]
-
Injector and Temperature Program: A split injection is used to avoid overloading the column. A temperature ramp is employed to ensure that impurities with a wide range of boiling points can be effectively separated and eluted.
Experimental Protocol: GC-FID for Purity and Volatile Impurities
-
Sample Preparation:
-
Prepare a stock solution of approximately 10 mg/mL in a suitable solvent like methanol or dichloromethane.
-
Dilute to a working concentration of about 1 mg/mL.
-
Ensure the sample is completely dissolved and free of particulates.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | Base-deactivated wax capillary column (e.g., CP-Wax for Amines), 30 m x 0.32 mm, 1.2 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
-
Data Analysis:
-
Calculate purity using the area percent method as described for HPLC. Note that the FID response is generally proportional to the carbon number, so for accurate quantification, response factors should be determined.
-
Sources
Application Note: A Robust RP-HPLC Method for the Analysis of 3-Amino-N-methylbenzylamine
Abstract
This application note presents a detailed, systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-N-methylbenzylamine. This compound, characterized by both a primary aromatic amine and a secondary benzylic amine, presents unique analytical challenges, including poor peak shape and insufficient retention on conventional C18 columns. We will explore the rationale behind critical methodological choices, from column and mobile phase selection to detector optimization. The final protocol is designed for accuracy, precision, and reliability, making it suitable for implementation in research, quality control, and drug development environments.
Introduction: The Analytical Challenge
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical agents and fine chemicals. Its chemical structure features two basic nitrogen centers: a primary amine on the aromatic ring and a secondary N-methyl group on the benzylic side-chain. This dual-amine nature makes it a polar and highly basic molecule.
From a chromatographic perspective, such compounds are notoriously difficult to analyze. The primary challenges include:
-
Poor Peak Shape: The basic amine groups can interact strongly with acidic residual silanols present on the surface of standard silica-based HPLC columns, leading to significant peak tailing and reduced analytical accuracy.[1]
-
Insufficient Retention: The polar nature of the analyte can result in poor retention in reversed-phase mode, often causing it to elute near or within the solvent front.[1]
-
pH Sensitivity: The retention and peak shape are highly dependent on the mobile phase pH, which dictates the ionization state of the two amine groups.
This guide provides a logical, step-by-step approach to overcome these challenges and develop a validated HPLC method.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection settings.
| Property | Value | Source / Rationale |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.20 g/mol | [3] |
| logP (Octanol-Water) | 0.2 | [2] |
| Chemical Nature | Polar, basic compound with two ionizable amine centers. | Based on structure. |
| UV Absorption (λmax) | Predicted ~210 nm, ~240 nm, ~290 nm | The benzylamine core absorbs around 210 nm and 256 nm.[4] The addition of an amino group to the ring will shift the absorbance. A DAD scan is essential for empirical determination. |
The low logP value confirms the compound's hydrophilic nature, underscoring the potential challenge with retention. The presence of the aromatic ring provides a chromophore, making UV detection a viable and straightforward approach.
The Method Development Strategy: A Logic-Driven Approach
The development process is a systematic optimization of chromatographic parameters. The following workflow illustrates the decision-making process employed to arrive at the final method.
Caption: Logical workflow for HPLC method development.
Column Selection: Mitigating Silanol Interactions
The choice of the stationary phase is paramount. Given the basic nature of this compound, a column with minimal residual silanol activity is required to achieve a symmetric peak.
-
Primary Recommendation: A modern, high-purity silica C18 column with robust end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge C18). These columns are designed to minimize silanol interactions, making them a suitable starting point for amine analysis.[5]
-
Alternative Approach: For compounds with very poor retention or persistent tailing, a mixed-mode column combining reversed-phase and cation-exchange mechanisms (e.g., SIELC Primesep series) can be highly effective.[1][4] These columns offer an orthogonal separation mechanism, providing enhanced retention for polar, basic analytes.
For this protocol, we will proceed with a high-quality end-capped C18 column, which offers broad applicability.
Mobile Phase Optimization: The Key to Retention and Peak Shape
pH Control: The mobile phase pH is the most critical parameter. To ensure consistent protonation of both amine groups and to suppress the ionization of residual silanols (pKa ~3.5-4.5), a low pH is essential.
-
Rationale: By maintaining the mobile phase pH at least 1.5-2 units below the pKa of the analyte, the compound will exist predominantly in its protonated, cationic form. This enhances its polarity and interaction with the reversed-phase stationary phase. An acidic environment also protonates and "shields" the silanols, drastically reducing peak tailing.
-
Recommended pH: A pH of 2.5 to 3.0 is an ideal starting point. An application note for a similar benzylamine derivative successfully used a pH of 2.5.[6]
Buffer/Acidifier Selection:
-
For UV Detection: Ortho-phosphoric acid is an excellent choice. It provides strong buffering capacity in the desired pH range and is UV-transparent at lower wavelengths.[7][8]
-
For Mass Spectrometry (MS) Compatibility: If MS detection is required, a volatile buffer must be used. Formic acid (typically 0.1%) is the standard choice as it is compatible with electrospray ionization (ESI) and provides the necessary acidic pH.[7][8][9]
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it often provides better peak shape and lower viscosity, leading to higher efficiency and lower backpressure.
Detailed Experimental Protocol
This protocol outlines the optimized method for the analysis of this compound.
Reagents and Materials
-
Acetonitrile (MeCN): HPLC grade or higher.
-
Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.
-
Ortho-phosphoric acid (H₃PO₄): ACS reagent grade, ~85%.
-
This compound: Reference standard of known purity.
-
Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using a calibrated pH meter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.
HPLC Instrumentation and Conditions
The following parameters were optimized for this analysis.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with H₃PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 70% B over 10 minutes |
| 70% B held for 2 minutes | |
| 70% B to 10% B over 0.5 minutes | |
| 10% B held for 2.5 minutes (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis by injecting a mid-range standard (e.g., 25 µg/mL) five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. Crucial for basic analytes. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Confirms stability of the pump and mobile phase. |
Expected Results and Troubleshooting
Following the protocol above, this compound should elute as a sharp, symmetric peak with a retention time of approximately 6-8 minutes. A well-developed method will show a linear calibration curve (r² > 0.999) across the specified concentration range.
Common Troubleshooting Scenarios:
-
Problem: Excessive Peak Tailing (Tf > 1.5).
-
Cause: Strong interaction with active silanols.
-
Solution: Ensure mobile phase pH is correctly at 2.5. If the issue persists, consider a different brand of end-capped C18 column or switch to a specialized column for basic compounds.
-
-
Problem: Poor Retention (elutes near the void volume).
-
Cause: Insufficient interaction with the stationary phase.
-
Solution: Decrease the initial percentage of the organic modifier (Mobile Phase B) in the gradient program (e.g., start at 5% B instead of 10%).
-
Conclusion
The challenges associated with the HPLC analysis of polar, basic compounds like this compound can be effectively overcome through a systematic and scientifically grounded method development strategy. By carefully selecting a modern, end-capped C18 column and controlling the mobile phase pH to maintain the analyte in a protonated state, this protocol yields a robust and reliable method. The detailed steps and system suitability criteria provided herein ensure that the method is accurate, precise, and fit for purpose in demanding scientific and industrial settings.
References
- SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column".
- SIELC Technologies. "3-Amino-N,N-dimethylbenzylamine".
- SIELC Technologies. "Separation of 3-Aminobenzylamine on Newcrom R1 HPLC column".
- LCGC International. "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations".
- ACS Publications - Analytical Chemistry. "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines".
- PubMed. "Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification".
- ACS Publications - Analytical Chemistry. "Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography".
- ResearchGate. "Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography".
- Taylor & Francis Online. "Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)".
- Waters Corporation. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector".
- SIELC Technologies. "Benzylamine".
- Phenomenex. "Chiral HPLC Separations".
- PubChem. "3-Methyl-N-methylbenzylamine".
- SIELC Technologies. "N-Methylbenzylamine".
- AZYP, LLC. "HPLC Chiral Separations".
- PubChem. "N-Methylbenzylamine".
- YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases".
- PubChem. "3-Methylbenzylamine".
- Taylor & Francis Online. "Preparative Enantioseparation of dl-α-Methylbenzylamine by High-Speed Countercurrent Chromatography using l-(+)-Tartaric Acid as a Chiral Selector".
- ResearchGate. "Enantiomeric separation of α-methylbenzylamine using three naphthaldehyde derivatizing agents on coated-type CSPs".
- CP Lab Safety. "this compound, 25g, Each".
- FooDB. "Showing Compound N-Methylbenzylamine (FDB012647)".
Sources
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 18759-96-1 | TCI AMERICA [tcichemicals.com]
- 4. Benzylamine | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Amino-N,N-dimethylbenzylamine | SIELC Technologies [sielc.com]
- 8. Separation of 3-Aminobenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for the Derivatization of 3-Amino-N-methylbenzylamine for GC-MS Analysis
Introduction: The Imperative for Derivatization in the GC-MS Analysis of 3-Amino-N-methylbenzylamine
This compound is a molecule of interest in various fields, including pharmaceutical development and chemical synthesis. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge due to the presence of both a primary and a secondary amine functional group. These polar moieties lead to poor chromatographic performance, characterized by peak tailing and potential thermal degradation in the GC inlet.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic resolution and detection sensitivity.[1][3][4]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound for robust and reliable GC-MS analysis. We will explore two primary derivatization strategies: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The rationale behind experimental choices, step-by-step protocols, and expected outcomes are detailed to ensure methodological integrity and successful implementation.
Understanding the Analyte: this compound
The structure of this compound, featuring a primary aromatic amine and a secondary benzylic amine, dictates the necessity and approach for derivatization. Both amine groups possess active hydrogens that can participate in intermolecular hydrogen bonding, leading to decreased volatility and undesirable interactions with the GC column.[1][2] The goal of derivatization is to replace these active hydrogens with suitable functional groups to mitigate these effects.
Part 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used derivatization technique for amines.[1][5] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that readily reacts with primary and secondary amines to form stable trifluoroacetyl amides.[3][6][7][8][9] The resulting derivatives are significantly more volatile and exhibit improved chromatographic behavior.[3][8][9][10] Furthermore, the introduction of the trifluoroacetyl group often leads to characteristic mass spectral fragmentation patterns that aid in structural elucidation and quantification.[3][11][12]
Reaction Principle
The lone pair of electrons on the nitrogen atoms of the primary and secondary amines in this compound act as nucleophiles, attacking the electrophilic carbonyl carbons of TFAA. This results in the formation of two amide bonds and the release of trifluoroacetic acid as a byproduct.
Caption: Workflow for the acylation of this compound.
Experimental Protocol: TFAA Derivatization
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)[6]
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)[10]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA.[10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[3][10]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A solvent exchange step may be necessary depending on the compatibility of the reaction solvent with the GC column.
Expected Mass Spectrum of the Di-TFA Derivative
The electron ionization (EI) mass spectrum of the di-trifluoroacetylated derivative of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from alpha-cleavage and other fragmentation pathways.[11][12][13] The fragmentation pattern will be crucial for confirming the identity of the analyte.
Part 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is another powerful derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2][10] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent for a wide range of compounds, including primary and secondary amines.[10][14][15][16][17][18] The resulting TMS derivatives are thermally stable and volatile, making them ideal for GC-MS analysis.[10][18]
Reaction Principle
The primary and secondary amine groups of this compound react with MSTFA, leading to the substitution of the active hydrogens with TMS groups. The reaction is driven by the formation of the stable N-methyltrifluoroacetamide byproduct.
Caption: Workflow for the silylation of this compound.
Experimental Protocol: MSTFA Derivatization
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14][16][18]
-
(Optional) Catalyst: Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)[10]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[1][10] Place a known amount of the analyte in a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent and 100 µL of MSTFA to the vial. For sterically hindered or less reactive amines, the addition of a catalyst like TMCS (e.g., MSTFA with 1% TMCS) can be beneficial.[10]
-
Reaction: Cap the vial tightly and heat at 70-80°C for 45 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Expected Mass Spectrum of the Di-TMS Derivative
The mass spectrum of the di-TMS derivative of this compound will likely exhibit a molecular ion and characteristic fragments resulting from the loss of methyl groups and other rearrangements common to TMS derivatives.[19][20][21] The fragmentation pattern will be distinct from the TFAA derivative and can provide complementary information for analyte identification.
Comparison of Derivatization Methods
| Feature | Acylation (TFAA) | Silylation (MSTFA) |
| Reactivity | Highly reactive with primary and secondary amines.[3][7][9] | Highly reactive, may require a catalyst for less reactive amines.[10] |
| Derivative Stability | Generally very stable.[5][7] | Can be sensitive to moisture.[1][10] |
| Byproducts | Trifluoroacetic acid (volatile). | N-methyltrifluoroacetamide (volatile). |
| Chromatography | Excellent peak shape and resolution.[3] | Excellent peak shape and resolution.[10][18] |
| Mass Spectra | Characteristic fragmentation, often with prominent fragment ions.[3][11][12] | Characteristic fragmentation, often with M-15 peaks.[19][20][21] |
| Considerations | Reagent is corrosive and moisture-sensitive.[9] | Reagents and derivatives are highly moisture-sensitive.[1][10] |
Chiral Derivatization: A Note on Enantiomeric Separation
Should the enantiomeric separation of this compound be required, chiral derivatizing agents (CDAs) can be employed. These reagents, such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, react with the amine functional groups to form diastereomers that can be separated on a chiral GC column.[22] The protocols are similar to acylation, with the substitution of the achiral reagent with a chiral one.[10]
Conclusion and Best Practices
Both acylation with TFAA and silylation with MSTFA are effective strategies for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific analytical requirements, available instrumentation, and the sample matrix. For routine analysis, TFAA often provides highly stable derivatives with informative mass spectra. Silylation with MSTFA is also an excellent choice, particularly when a milder derivatization agent is preferred, though strict anhydrous conditions are paramount.
Key Best Practices:
-
Anhydrous Conditions: The success of both derivatization methods hinges on the exclusion of moisture.[1][10] Use dry glassware and high-purity anhydrous solvents.
-
Reagent Purity: Employ high-purity derivatizing reagents to avoid extraneous peaks in the chromatogram.
-
Method Validation: For quantitative analysis, it is crucial to validate the derivatization method for completeness of reaction, stability of the derivative, and reproducibility.
-
Blank Analysis: Always run a reagent blank to identify any potential interferences from the derivatizing agents or solvents.[7]
By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can achieve reliable and accurate GC-MS analysis of this compound.
References
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(1), 1-10.
- Davis, B. A., & Durden, D. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
- Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk.
- Gmeiner, G., et al. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015-3020.
- Lee, M. R., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(6), 321-330.
- Pierce Chemical Company. (n.d.). Acylation Derivatization Reagents.
- LabMal. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma).
- Regis Technologies, Inc. (n.d.). GC Derivatization.
- Peredes, M. J. R., & Carrera, G. M. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 103(1), 134-140.
- Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(1), 1-10.
- MilliporeSigma. (n.d.). "N-Methyl-N-(trimethylsilyl)trifluoroacetamide, for GC derivatization, =98.5%".
- Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
- Lee, M. R., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(6), 321-330.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. In Chromatographic Analysis of the Environment (3rd ed., pp. 63-104).
- Albo, A. G., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 1923-1931.
- Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 38(4-5), 353-459.
- Kusch, P. (2005). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1089(1-2), 231-237.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 38(4-5), 353-459.
- Lee, M. R., et al. (2011). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate.
- National Center for Biotechnology Information. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. PubChem Compound Database.
- Restek. (n.d.). Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk.
- Albo, A. G., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
- Thevis, M. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- Albo, A. G., et al. (2023). Trifluoroacetyl derivatives of ethanolamines... ResearchGate.
- Sumner, L. W., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Metabolomics, 3(3), 215-228.
- Peter, A., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- DeRico, A. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Scientific Laboratory Supplies. (n.d.). Benzylamine,;, for GC derivati | 13180-100ML | SUPELCO.
- National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-Methylbenzylamine. PubChem Compound Database.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. restek.com [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. covachem.com [covachem.com]
- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [PDF] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labmal.com [labmal.com]
- 15. youtube.com [youtube.com]
- 16. thomassci.com [thomassci.com]
- 17. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. restek.com [restek.com]
- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 22. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-Amino-N-methylbenzylamine in Advanced Peptide and Peptoid Synthesis
Introduction: A Multifunctional Building Block for Tailored Peptidomimetics
In the landscape of peptide and peptidomimetic drug discovery, the rational incorporation of unnatural amino acids and unique structural motifs is paramount for enhancing therapeutic properties such as stability, cell permeability, and target affinity.[1] 3-Amino-N-methylbenzylamine emerges as a compelling, yet nuanced, building block for synthetic chemists. Its trifunctional nature—a secondary amine, a primary aromatic amine, and a benzyl scaffold—presents both unique opportunities and specific challenges in solid-phase synthesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, primarily focusing on its role in peptoid synthesis as a C-terminal modifying agent and chain terminator. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols, and explore potential downstream modifications.
The Strategic Rationale: Why Use this compound?
The primary application of this compound in the context of standard solid-phase peptoid synthesis is as a C-terminal capping agent . In the widely adopted "submonomer" method for peptoid synthesis, the iterative cycle consists of an acylation step followed by a nucleophilic displacement with a primary amine.[2][3] The use of a primary amine is crucial as it introduces a new secondary amine on the backbone, which is the reactive site for the subsequent acylation step.
This compound, being a secondary amine (specifically, the N-methylbenzylamine moiety), will participate in the nucleophilic displacement of the halogenated acetyl group on the resin. However, this reaction results in a tertiary amide on the peptoid backbone. This tertiary amide lacks a proton and is unable to undergo the subsequent acylation reaction, effectively terminating the chain elongation .[2]
This chain-terminating property can be strategically employed to:
-
Synthesize peptoids with a defined C-terminus: Introducing a specific aromatic, N-methylated moiety at the end of a peptoid chain.
-
Create focused libraries: Generate a series of peptoids with varying lengths, all capped with the same terminal group.
-
Introduce a point for further modification: The pendant 3-amino group on the benzyl ring can be orthogonally protected and later deprotected for on-resin or solution-phase modifications.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a C-Terminally Modified Peptoid using this compound
This protocol outlines the manual solid-phase synthesis of a model peptoid with a C-terminal this compound cap. The synthesis is based on the established submonomer method.[3]
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
N,N'-Dimethylformamide (DMF)
-
N-methylpyrrolidinone (NMP)
-
Dichloromethane (DCM)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine for peptoid side chain (e.g., isobutylamine)
-
This compound
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker/rocker
Workflow Diagram:
Caption: On-resin modification of the pendant amino group.
Procedure (Post-Capping):
-
Selective Deprotection: a. Treat the resin-bound, capped peptoid with 2% hydrazine in DMF for 10 minutes (repeat 3 times). [4] b. Wash the resin thoroughly with DMF (5 x 2 mL).
-
On-Resin Guanidinylation (Example): a. Add a solution of pyrazole-1-carboxamidine hydrochloride (5 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF to the resin. [5] b. Agitate for 12-24 hours. c. Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Cleavage and Purification: a. Proceed with the cleavage, precipitation, and purification steps as described in Protocol 1.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: The progress of the synthesis can be monitored at key stages. For instance, a small number of beads can be removed and subjected to a test cleavage and LC-MS analysis to confirm the successful incorporation of each monomer and the final capping agent.
-
Purity Assessment: The purity of the crude and purified peptoid should be assessed by analytical HPLC. The presence of a single major peak corresponding to the expected molecular weight provides confidence in the synthesis.
-
Structural Verification: The definitive structure of the final product must be confirmed by high-resolution mass spectrometry (HRMS) to verify the elemental composition and by 1D and 2D NMR spectroscopy to confirm the connectivity and structure of the peptoid.
Conclusion and Future Perspectives
This compound is a valuable tool for the synthesis of C-terminally modified peptoids. Its ability to act as a chain terminator allows for precise control over peptoid length and the introduction of a unique structural and functional handle. The pendant primary amino group opens up possibilities for further diversification, enabling the creation of complex and multifunctional peptidomimetics. Future work could explore the use of different protecting groups for the primary amine to expand the repertoire of orthogonal on-resin modifications. As the demand for sophisticated peptide and peptoid-based therapeutics grows, the strategic use of such multifunctional building blocks will be instrumental in advancing the field.
References
- Gorske, B. C., Bastian, B. L., Blackwell, H. E. (2009). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. PubMed Central.
- Lilly, J. L., Holder, C. F., Granja, J. R., & Segalman, R. A. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au.
- Upton, R. J., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.
- Lilly, J. L., Holder, C. F., Granja, J. R., & Segalman, R. A. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Publications.
- Connolly, M. D., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments.
- Ma, D., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. National Institutes of Health.
- Zhang, D., et al. (2021). Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers. Chemical Reviews.
- Unpublished internal research and development notes.
- Gorske, B. C., et al. (2009). Construction of Peptoids with All Trans-Amide Backbones and Peptoid Reverse Turns via the Tactical Incorporation of N-Aryl Side Chains Capable of Hydrogen Bonding. PubMed Central.
- PrepChem. (n.d.). Synthesis of N-methylbenzylamine.
- Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine.
- ACS Publications. (1951). The Synthesis of Some N-Methylbenzylamines and Derivatives. Journal of the American Chemical Society.
- Wang, H., et al. (2019). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PubMed Central.
- AAPPTec. (n.d.). Peptide Modifications.
- Singh, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
Sources
- 1. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]
Application Notes & Protocols: 3-Amino-N-methylbenzylamine as a Versatile Scaffold for Pharmaceutical Compound Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Amino-N-methylbenzylamine, a highly valuable and versatile building block in modern medicinal chemistry. Its distinct structural features—a nucleophilic secondary benzylic amine and a modifiable primary aromatic amine—offer a dual-functional platform for synthesizing diverse libraries of compounds. We present detailed protocols for the selective functionalization of this scaffold, explore its application in the development of targeted therapeutics such as kinase inhibitors, and discuss the underlying chemical principles that make it an asset in drug discovery pipelines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel pharmaceutical agents.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the synthetic feasibility and therapeutic potential of a new chemical entity. This compound (CAS: 18759-96-1) has emerged as a privileged starting material due to its inherent structural dichotomy.[1] The molecule possesses two distinct amine functionalities with differential reactivity:
-
The N-methylated Benzylic Amine: A secondary aliphatic amine that is a strong nucleophile, making it amenable to a wide range of transformations such as acylation and alkylation.[2]
-
The Primary Aromatic Amine: A less nucleophilic amine attached directly to the benzene ring, which serves as a key handle for modification through modern synthetic methodologies, including cross-coupling reactions.
This differential reactivity allows for sequential and selective functionalization, enabling the systematic exploration of chemical space around a central pharmacophore. This guide will detail the practical execution of these transformations.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Boiling Point | 248.9 ± 15.0 °C (Predicted) | [1] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa (strongest basic) | 9.6 (Predicted) | N/A |
| XLogP3 | 0.2 | [1] |
Synthetic Derivatization Strategies & Protocols
The utility of this compound stems from the ability to selectively modify its two amine groups. The following sections provide detailed, field-tested protocols for these key transformations.
Workflow for Selective Functionalization
The general strategy involves leveraging the higher nucleophilicity of the benzylic amine for initial derivatization, followed by modification of the aromatic amine.
Caption: General workflow for derivatizing this compound.
Protocol 1: N-Acylation of the Benzylic Amine
Amide bond formation is one of the most fundamental reactions in pharmaceutical synthesis, often used to link key pharmacophoric fragments.[4] This protocol details the acylation of the more reactive N-methylbenzylamine moiety using an acyl chloride.
Causality: The secondary benzylic amine is significantly more nucleophilic than the aniline-type aromatic amine. The electron-withdrawing nature of the benzene ring delocalizes the lone pair of the aromatic nitrogen, reducing its reactivity. This inherent difference allows for high selectivity under standard acylation conditions without the need for protecting groups.
Caption: Experimental workflow for selective N-Acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly selective method for forming C-N bonds, particularly for introducing alkyl groups onto an amine.[5] This one-pot procedure is favored for its high yields and minimal side products compared to direct alkylation with alkyl halides.[5]
Causality: The reaction proceeds via the formation of an iminium ion intermediate between the benzylic amine and an aldehyde or ketone. The aromatic amine is not reactive enough to form a stable imine under these conditions. A mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) then reduces the iminium ion to the corresponding tertiary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Imine Formation: Add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Application in Pharmaceutical Research: A Case Study on Kinase Inhibitors
The 3-amino-benzylamine scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern oncology.[6][7] The aromatic amine often serves as an anchor to engage with the "hinge" region of the kinase ATP-binding pocket, while the derivatized benzylic amine projects into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity or improve pharmacokinetic properties.
Caption: Interaction model of a 3-amino-benzylamine-derived kinase inhibitor.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor Core
Many potent kinase inhibitors are built upon heterocyclic cores like pyrimidines or indazoles.[8] The aromatic amine of our scaffold is an ideal nucleophile for building these systems. For instance, in the synthesis of ABL kinase inhibitors, an aminoindazole core is often coupled with a benzamide fragment.[8] The this compound scaffold can be used to construct the benzamide portion, where the N-methylbenzylamine group can be tailored to optimize drug-like properties.
Representative Synthesis:
A researcher might first acylate the benzylic amine for stability and to introduce a desired functional group (Protocol 1). Then, the aromatic amine of this intermediate can be coupled with a carboxylic acid-functionalized heterocyclic core (e.g., 3-amino-1H-indazole-4-carboxylic acid) using standard peptide coupling reagents like HATU or EDC/HOBt to form the final inhibitor structure. This modular approach allows for the rapid synthesis of an analogue library to probe structure-activity relationships (SAR).
Summary and Outlook
This compound is a powerful and cost-effective building block for pharmaceutical research. Its differential amine reactivity provides a reliable platform for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures. The protocols outlined in this guide offer robust starting points for chemists to incorporate this scaffold into their synthetic campaigns. As demonstrated in the context of kinase inhibitors, this building block is directly relevant to the development of modern therapeutics, and its continued application is expected to facilitate the discovery of new and improved drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
- Di Micco, S., et al. (2018). Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma. European Journal of Medicinal Chemistry, 152, 53-64.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of 3-Amino-2-chlorobenzylamine.
- El-Faham, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(5), 1049.
- BenchChem. (2025). The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide.
- Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-Zayed-Al-Rashood/33589b2513f572718e2469493f0b2f8a554a7c18]([Link]
- National Institutes of Health. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocol: Monitoring 3-Amino-N-methylbenzylamine Reactions by Thin-Layer Chromatography (TLC)
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) for real-time monitoring of chemical reactions involving 3-Amino-N-methylbenzylamine (CAS 18759-96-1).[1] As a key intermediate in pharmaceutical synthesis, precise tracking of its consumption and product formation is critical for optimizing reaction conditions, determining endpoints, and ensuring yield and purity. This guide details the fundamental principles, provides step-by-step protocols for solvent system selection, sample spotting, plate development, and visualization, and includes troubleshooting advice based on field-proven expertise.
Introduction: The Necessity of Reaction Monitoring
In organic synthesis, the transformation of a starting material into a desired product rarely occurs instantaneously. Monitoring the reaction's progress is essential to prevent the formation of byproducts from over-incubation or to avoid low yields from incomplete conversion. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose; it is rapid, cost-effective, and requires minimal sample volume.[2] For a reactant like this compound, which possesses two amine functional groups of differing basicity and nucleophilicity, TLC allows for a clear visual assessment of its conversion to a product, which will invariably possess a different polarity.
This compound is a substituted aromatic amine with the following structure:
-
Molecular Formula: C₈H₁₂N₂[1]
-
Key Features: A primary aromatic amine (-NH₂) and a secondary benzylamine (-NHCH₃). These groups confer a high degree of polarity to the molecule.
The progress of a reaction is observed by the gradual disappearance of the starting material spot on the TLC plate and the concurrent appearance of a new spot corresponding to the product. A reaction is typically considered complete when the starting material spot is no longer visible.[4]
The Principle of Separation: Polarity is Key
TLC separates compounds based on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel coated on a plate). The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture, the mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a polar adsorbent with surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.
-
Separation Mechanism: Polar compounds in the mixture will adsorb more strongly to the polar silica gel and will be carried up the plate more slowly by the mobile phase. Less polar compounds have a weaker interaction with the stationary phase and travel further up the plate. This differential movement results in separation.
The position of a compound on the developed plate is quantified by its Retention Factor (Rf) :
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
This compound is a highly polar molecule due to its two amine groups, which are strong hydrogen bond donors and acceptors.[4] Therefore, it will have a strong affinity for the silica gel, resulting in a low Rf value in non-polar or moderately polar solvent systems. Any reaction that modifies one of its amine groups (e.g., acylation, alkylation, sulfonylation) will alter the molecule's overall polarity, leading to a different Rf value for the product, enabling chromatographic separation and monitoring.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, where the causality behind each step is explained to allow for logical adjustments.
Materials & Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator that facilitates visualization under 254 nm UV light).
-
TLC Chamber: A glass jar with a lid or a dedicated glass chamber.
-
Spotting Capillaries: Glass capillary tubes (can be hand-drawn from Pasteur pipettes).[5]
-
Solvents: HPLC-grade solvents such as Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), and Methanol (MeOH).
-
Basic Additive: Triethylamine (TEA).
-
Visualization Tools:
-
Hand-held UV lamp (254 nm).
-
Staining jar.
-
Heat gun or hot plate.
-
-
Staining Reagents:
Step 1: Selecting the Right Mobile Phase (Eluent)
The choice of eluent is the most critical parameter for achieving good separation. The goal is to find a solvent system where the starting material (this compound) has an Rf between 0.2 and 0.4, allowing ample room for the product to appear at a different Rf.[2]
Causality: Amines are basic and can interact strongly and sometimes irreversibly with the acidic silica gel, leading to significant "streaking" or "tailing" of the spot. To counteract this, a small amount (0.5-1%) of a basic additive like triethylamine (TEA) is often added to the eluent. This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.[8]
Protocol:
-
Begin with a moderately polar binary solvent system. A 1:1 mixture of Hexane/Ethyl Acetate is a common starting point for many organic compounds.[2]
-
Given the high polarity of the diamine, it may not move significantly from the baseline. If so, increase the eluent's polarity.
-
A more suitable starting system for amines is Dichloromethane (DCM) and Methanol (MeOH). Start with a ratio of 95:5 DCM/MeOH.
-
Prepare a few milliliters of your chosen eluent in the TLC chamber, add a filter paper to help saturate the chamber atmosphere with solvent vapor, and close the lid.
-
Test the solvent system by spotting only your starting material.
-
Adjust the solvent ratio based on the result, as detailed in the table below.
| Observation | Problem | Solution |
| Spot remains at the baseline (Rf ≈ 0) | Eluent is not polar enough | Increase the proportion of the more polar solvent (e.g., increase MeOH in DCM/MeOH). |
| Spot runs with the solvent front (Rf ≈ 1) | Eluent is too polar | Decrease the proportion of the more polar solvent (e.g., decrease MeOH). |
| Spot is a long streak ("tailing") | Strong acid-base interaction with silica | Add 0.5-1% triethylamine (TEA) to the eluent system. |
Step 2: Preparing and Spotting the TLC Plate
The Co-Spot Technique: The "co-spot" is a critical element of a self-validating TLC analysis. It involves spotting the starting material and the reaction mixture in the same lane, which confirms the identity of the starting material spot in the reaction lane without ambiguity.
Protocol:
-
Using a pencil (never a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is the origin.
-
Mark three tick marks on the origin for three lanes: "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot).
-
Lane SM: Dip a capillary tube into a dilute solution of your this compound starting material and briefly touch it to the "SM" mark. Keep the spot as small as possible.
-
Lane R: Dip a fresh capillary tube into your reaction mixture and spot it on the "R" mark.
-
Lane Co: First, spot the starting material on the "Co" mark. Then, without moving the plate, spot the reaction mixture directly on top of the starting material spot.
Step 3: Development and Visualization
Protocol:
-
Place the spotted TLC plate into the pre-saturated chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the mobile phase to ascend the plate. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization Sequence:
-
UV Light: View the plate under a 254 nm UV lamp. The aromatic ring in this compound and many of its products will absorb UV light, appearing as dark purple spots against the green fluorescent background. Circle the spots lightly with a pencil. This method is non-destructive.
-
Staining: After UV visualization, proceed to a chemical stain for definitive identification of amine-containing spots.
-
Cinnamaldehyde Stain: This is highly recommended for its selectivity towards aromatic primary amines.[6][7] Briefly dip the plate in a cinnamaldehyde solution and gently heat. A yellow spot indicates the presence of the primary aromatic amine of the starting material. The product, if the primary amine has reacted, may not show this color.
-
Ninhydrin Stain: An excellent general stain for primary and secondary amines. Dip the plate in a ninhydrin solution and heat gently with a heat gun. Primary amines typically yield a purple color, while secondary amines may give a yellow/orange or pinkish color.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain. Amines are readily oxidized. Dip the plate in the KMnO₄ solution. Compounds that can be oxidized will appear as yellow-brown spots on a purple/pink background.
-
Step 4: Interpretation
By comparing the three lanes, you can unambiguously track the reaction.
-
t = 0: A single spot will be present in all three lanes at the same Rf.
-
Intermediate time: In the "R" and "Co" lanes, the starting material spot will be visible, but a new spot (the product) will have appeared, typically at a different Rf.
-
Completion: The starting material spot will be absent from the "R" lane. The "Co" lane will show only the product spot, confirming that the original starting material has been fully consumed.
Application Example: Acylation of this compound
Consider the selective acylation of the primary aromatic amine with acetyl chloride.
Reaction: this compound + Acetyl Chloride → 3-(Acetamido)-N-methylbenzylamine
Polarity Analysis:
-
Starting Material (Diamine): Very polar (two amine groups). Expected low Rf.
-
Product (Amide): The conversion of the highly basic primary amine to a less basic, neutral amide significantly reduces the molecule's overall polarity. The product will be less polar than the starting material.
-
Expected TLC Result: The product spot will have a higher Rf value than the starting material spot.
By monitoring the reaction with a suitable eluent (e.g., 90:10:1 DCM/MeOH/TEA), one would observe the low-Rf spot of the starting material diminish over time, while a new, higher-Rf spot corresponding to the amide product appears and intensifies.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No spots are visible under UV. | Compound is not UV-active or concentration is too low. | Proceed directly to chemical staining. If still no spots, the concentration in the reaction mixture may be too low for TLC detection. |
| All spots are streaky. | Compounds are acidic/basic; eluent is not optimized. | Add 0.5-1% triethylamine (for bases) or acetic acid (for acids) to the eluent. |
| Spots are very large or bleed together. | Sample spot at the origin was too large or too concentrated. | Dilute the sample solution. Apply the sample to the origin in several small portions, allowing the solvent to dry between applications. |
| Rf values are inconsistent between runs. | TLC chamber was not saturated with solvent vapor. | Place a piece of filter paper in the chamber, wetted with the eluent, and allow it to stand for 5-10 minutes before running the plate. |
References
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Thientavorn, A., et al. (2016).
- Royal Society of Chemistry.
- Anwar, S., et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology. [Link]
- Latorre-Moratalla, M. L., et al. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria.
- Washington State University. Monitoring Reactions by TLC. [Link]
- LookChem. Cas 103-67-3,N-Methylbenzylamine. [Link]
- Morsch, L. A., et al. (2016). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
- International Organisation of Vine and Wine. Detection of biogenic amines by TLC. [Link]
- Sciencemadness Discussion Board.
- American Chemical Society.
Sources
- 1. scbt.com [scbt.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
Synthetic Routes to Novel 3-Amino-N-methylbenzylamine Derivatives: An Application Guide
Introduction: The Significance of 3-Amino-N-methylbenzylamine Scaffolds
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The presence of a primary aromatic amine, a secondary benzylic amine, and a flexible benzyl backbone provides a versatile scaffold for the synthesis of a wide array of molecules with diverse biological activities. These structures are key intermediates in the preparation of various therapeutic agents, including enzyme inhibitors and receptor ligands. This guide provides a detailed exploration of robust and adaptable synthetic strategies to access these valuable molecules, offering insights into the rationale behind methodological choices and providing detailed protocols for practical implementation in a research and development setting.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired substitution patterns on the aromatic ring, and scalability considerations. Two primary retrosynthetic disconnections are presented here, each offering distinct advantages.
Route A: Late-Stage Reduction of a Nitro Precursor This strategy involves the initial functionalization of a commercially available 3-nitrobenzyl precursor, followed by the reduction of the nitro group in the final step to unmask the desired 3-amino functionality. This approach is advantageous when the desired N-substituents are sensitive to the conditions required for nitro group reduction.
Route B: Early-Stage Reduction and Subsequent N-Alkylation In this alternative approach, the nitro group of a 3-nitrobenzyl precursor is reduced early in the synthetic sequence to provide a 3-aminobenzyl intermediate. Subsequent N-alkylation or reductive amination introduces the desired substituents on the benzylic amine. This route is often preferred for its convergent nature and the ability to introduce a variety of N-substituents at a late stage.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies.
use of 3-Amino-N-methylbenzylamine in proteomics research
Application Note & Protocol
Topic: 3-Amino-N-methylbenzylamine: A Novel Bifunctional Linker for Two-Stage Protein Modification and Bioorthogonal Labeling in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing Protein Labeling with Bifunctional Chemistry
The precise chemical modification of proteins is a cornerstone of proteomics, enabling the study of protein interactions, function, localization, and quantification. While numerous reagents exist for labeling primary amines (Lysine, N-terminus) or sulfhydryl groups (Cysteine), the ability to introduce specific functionalities onto carboxyl-containing residues (Aspartate, Glutamate, C-terminus) remains a valuable strategy for comprehensive protein analysis. This is particularly crucial when lysine residues are involved in protein function or when orthogonal labeling strategies are required.
This application note introduces a novel, versatile workflow utilizing This compound as a bifunctional linker for the targeted modification of protein carboxyl groups. This molecule possesses two distinct amine functionalities: a secondary amine ideal for initial carbodiimide-mediated coupling to proteins, and a primary aromatic amine that serves as a versatile anchor for subsequent bioorthogonal modifications.
This two-stage approach allows for the covalent attachment of the linker to a protein of interest, followed by the installation of a "click chemistry" handle. This strategy decouples the initial protein conjugation from the final reporter tagging, offering significant flexibility and efficiency in experimental design for applications ranging from fluorescent imaging to affinity purification and mass spectrometry-based proteomics.
Principle of the Method
The workflow is based on a two-part strategy that leverages the unique structure of this compound.
Part 1: Carbodiimide-Mediated Protein Derivatization. The process begins with the activation of protein carboxyl groups using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS-ester intermediate on the protein. The secondary amine of this compound then reacts with this ester, forming a stable amide bond and covalently linking the molecule to the protein. This initial conjugation step is robust and selectively targets the protein's carboxyl groups, leaving the linker's primary aromatic amine exposed and available.
Part 2: Bioorthogonal Handle Installation and Detection. The newly installed primary amine serves as a chemical handle for the second stage of modification. An alkyne functionality is introduced by reacting the amine with an NHS-ester-alkyne reagent. This alkyne-modified protein is now primed for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Researchers can then attach a wide variety of azide-functionalized reporter molecules, such as biotin-azide (for affinity purification) or a fluorescent dye-azide (for imaging), without altering the protein's native state.
Caption: Overall experimental workflow using this compound.
Reagent Profile and Mass Spectrometry Data
Proper characterization is essential for successful proteomics experiments. The following table summarizes the key properties of this compound and the expected mass shifts upon conjugation, which are critical for mass spectrometry validation.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18759-96-1[1] |
| Molecular Formula | C₈H₁₂N₂[1][2] |
| Molecular Weight | 136.19 g/mol [1][2] |
| Monoisotopic Mass Shift | +118.0835 Da (Loss of H₂O during amide bond formation) |
Note: The mass shift is calculated as (136.1929 Da of reagent) - (18.0106 Da of H₂O) = 118.0823 Da. The precise value may vary slightly based on exact mass calculations.
Detailed Experimental Protocols
Protocol 1: Derivatization of Target Protein with this compound
This protocol describes the covalent attachment of the linker to protein carboxyl groups.
Causality Behind Choices:
-
MES Buffer: This buffer is chosen because it does not contain primary amines, which would compete with the reaction.[3]
-
EDC/NHS: EDC is a zero-length crosslinker that activates carboxyls.[4] NHS is added to create a more stable amine-reactive intermediate, increasing coupling efficiency.
-
Quenching: Hydroxylamine is used to quench any unreacted NHS-esters, preventing unwanted side reactions.
Materials:
-
Purified protein of interest (in a buffer free of amines, e.g., PBS or MES)
-
This compound (CAS 18759-96-1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis cassettes (e.g., 7K MWCO)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare a 100 mM solution of this compound in DMSO. Prepare 100 mM EDC and 100 mM NHS solutions in ultrapure water.
-
Activation: To the protein solution, add EDC and NHS to a final concentration of 5 mM each. Incubate for 15 minutes at room temperature with gentle mixing.
-
Conjugation: Add the this compound solution to a final concentration of 10 mM (a 2-fold molar excess over EDC/NHS). Incubate for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes to quench the reaction.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column or by dialyzing against PBS overnight at 4°C.
-
Validation (Optional): Confirm successful conjugation via mass spectrometry. The modified protein should show a mass increase of approximately +118.08 Da for each modification event.
Caption: Reaction scheme for protein conjugation.
Protocol 2: Installation of Alkyne Handle for Click Chemistry
This protocol modifies the primary amine of the conjugated linker with an alkyne group.
Materials:
-
Derivatized protein from Protocol 1
-
Alkyne-NHS Ester (e.g., DBCO-NHS Ester or a simpler terminal alkyne)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Spin desalting columns
Procedure:
-
Buffer Exchange: Ensure the derivatized protein is in the Reaction Buffer (pH 7.4).
-
Reagent Preparation: Prepare a 10 mM solution of the Alkyne-NHS Ester in DMSO.
-
Alkyne Installation: Add the Alkyne-NHS Ester solution to the protein to achieve a 10- to 20-fold molar excess. Incubate for 1 hour at room temperature.
-
Purification: Remove unreacted Alkyne-NHS Ester using a spin desalting column according to the manufacturer's instructions. The protein is now ready for click chemistry.
Protocol 3: Click Chemistry Labeling with an Azide Reporter
This protocol attaches a reporter molecule (e.g., Biotin-Azide) to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein from Protocol 2
-
Azide-functionalized reporter (e.g., Biotin-Azide, Fluorescent-Azide)
-
Click Chemistry Reaction Mix (containing Copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA). Note: Commercially available kits are recommended.
Procedure:
-
Prepare Click Reaction: Follow the manufacturer's protocol for the click chemistry kit. Typically, this involves preparing a stock solution of the azide reporter in DMSO/water.
-
Initiate Reaction: Add the azide reporter and the click reaction mix to the alkyne-modified protein.
-
Incubation: Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
Final Cleanup: The labeled protein can be purified from residual click reagents via spin desalting or precipitation as needed for downstream applications.
-
Analysis: The final labeled protein can be visualized via SDS-PAGE (for fluorescent tags) or used in pulldown assays (for biotin tags) followed by Western blot or mass spectrometry.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the full Safety Data Sheet (SDS) before handling any chemical.
-
This compound & Related Amines:
-
Hazards: These compounds are often corrosive and can cause severe skin burns and eye damage.[5][6] They may be harmful if swallowed or in contact with skin.[2] May cause respiratory irritation.[5]
-
Precautions: Always handle in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors or mists.[6]
-
-
EDC: EDC is a skin and respiratory sensitizer. Handle with care and avoid inhalation or skin contact.
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS (hydrolyzed) | Prepare fresh EDC and NHS solutions immediately before use. |
| Competing nucleophiles in buffer (e.g., Tris) | Ensure protein is in an amine-free buffer like MES or PBS. | |
| Inaccessible carboxyl groups on protein | Consider denaturing the protein (if compatible with the experimental goal) to expose more sites. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final DMSO concentration below 5-10% (v/v). |
| Change in protein solubility after modification | Optimize reaction pH and buffer conditions. Perform modifications at a lower protein concentration. | |
| No "Click" Reaction | Inefficient alkyne installation | Increase the molar excess of the Alkyne-NHS ester. Confirm the pH is optimal for the NHS ester reaction (7.2-8.0). |
| Degraded click chemistry reagents | Use a fresh or commercially validated click chemistry kit. Ensure the reducing agent is active. |
References
- Boll, H., & D'Souza, A. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Available: [Link]
- O'Reilly, F.J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology. Available: [Link]
- Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences. Available: [Link]
- The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. Available: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methylbenzylamine - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Improving Yield in 3-Amino-N-methylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-N-methylbenzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthesis. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.
The synthesis of this compound is most commonly achieved via reductive amination. This powerful transformation combines an aldehyde or ketone with an amine to form a new, more substituted amine.[1] The success of this reaction, however, hinges on a delicate balance of factors including the choice of starting material, the selection of the reducing agent, and precise control of reaction conditions. This guide will address the two primary synthetic routes and the critical parameters for each.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main reductive amination strategies, differing in the choice of the aldehyde starting material:
-
Route A: From 3-Nitrobenzaldehyde. This is a very common route where 3-nitrobenzaldehyde is reacted with methylamine in a reductive amination, followed by a subsequent reduction of the nitro group to an amine. Often, conditions can be found where both transformations occur in a single pot.[2]
-
Route B: From 3-Aminobenzaldehyde. This is the most direct route, involving the reductive amination of 3-aminobenzaldehyde with methylamine. While it appears simpler, the stability of 3-aminobenzaldehyde can be a concern, and the presence of the primary amino group can sometimes lead to side reactions.
The choice between these routes often depends on the cost and stability of the starting materials, as well as the desired process conditions.
Q2: What is the fundamental mechanism of reductive amination?
Reductive amination is a sequential process involving two key steps:[3][4]
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of the amine (methylamine) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an intermediate known as an imine (or an iminium ion under acidic conditions). This step is reversible and often pH-sensitive.[5]
-
Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond, yielding the final amine product.[6]
Caption: General mechanism of reductive amination.
Q3: How do I choose the correct reducing agent for my synthesis?
The choice of reducing agent is critical for maximizing yield and minimizing side products. The key is to select a reagent that reduces the imine intermediate much faster than it reduces the starting aldehyde.[7]
| Reducing Agent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for imines over aldehydes.[8] Tolerates a wide range of functional groups.[9] Effective in one-pot procedures. | More expensive; moisture-sensitive.[10] | The go-to reagent for high-yield, clean reactions, especially with sensitive substrates.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective at slightly acidic pH (4-5).[7] Not water-sensitive.[10] | Highly toxic (generates HCN gas). Requires careful pH control to avoid reducing the aldehyde.[5] | Situations where STAB is not effective, but requires stringent safety protocols. |
| Sodium Borohydride (NaBH₄) | Inexpensive and powerful.[8] | Can readily reduce the starting aldehyde, leading to alcohol byproducts.[10] Best used in a two-step process where the imine is pre-formed. | Cost-sensitive applications where a two-step process is acceptable. |
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, etc.) | "Green" and atom-economical.[11] Excellent for large-scale synthesis.[3] Can simultaneously reduce a nitro group. | Requires specialized high-pressure equipment. Catalyst can sometimes be sensitive to functional groups. | Scalable, industrial processes, and for the 3-nitrobenzaldehyde route.[12] |
Troubleshooting Guide
Q4: My yield is consistently low when using 3-aminobenzaldehyde and NaBH₄. I see a significant amount of 3-aminobenzyl alcohol in my NMR. What's wrong?
This is a classic selectivity problem. Sodium borohydride (NaBH₄) is a strong reducing agent capable of reducing both the starting aldehyde and the intermediate imine.[10] If the rate of aldehyde reduction is competitive with the rate of imine formation and reduction, you will inevitably form the corresponding alcohol as a byproduct, lowering your yield.
Causality: The issue stems from having the aldehyde and the strong reducing agent present at the same time before the imine has fully formed.
Solution: Implement a Two-Step, One-Pot Procedure.
-
Pre-form the Imine: Dissolve your 3-aminobenzaldehyde and methylamine in a suitable solvent (like methanol or ethanol).[8] Allow them to stir at room temperature for a sufficient period (e.g., 1-2 hours) to allow the imine-formation equilibrium to be established.[10] Adding a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium toward the imine.
-
Controlled Reduction: Cool the reaction mixture in an ice bath and then add the sodium borohydride slowly and portion-wise.[8] The low temperature and slow addition will help control the reaction rate and favor the reduction of the more reactive imine.
Expert Tip: For a more robust solution, switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB). STAB is sterically hindered and less reactive, making it highly selective for the iminium ion over the aldehyde, allowing for a true one-pot reaction with higher yields.[8][9]
Caption: Troubleshooting workflow for low yield due to byproduct formation.
Q5: I'm attempting the synthesis from 3-nitrobenzaldehyde and my reaction mixture is turning dark, yielding multiple unidentified impurities. Why is this route so problematic?
While the 3-nitrobenzaldehyde route is common, it presents a significant challenge: the potential for partial reduction of the nitro group, especially with less selective hydrides like NaBH₄.[13] The nitro group can be reduced to various intermediates, such as nitroso, hydroxylamino, azo, and azoxy compounds, which are often colored and can polymerize, leading to a complex and difficult-to-purify mixture.[13]
Causality: The reducing agent is not selective enough to only reduce the imine, and instead attacks the highly reducible nitro group.
Solutions:
-
Use a Highly Selective Reductant: Borane-tert-butylamine complex activated with methanesulfonic acid has been shown to be a safer and more selective reducing agent for this specific transformation, avoiding the partial reduction of the nitro group.[13]
-
Catalytic Hydrogenation: This is an excellent alternative. Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is highly effective at reducing both the imine and the nitro group, often in the same step.[2] This method is clean, avoids stoichiometric waste, and is highly scalable.
Q6: How can I effectively purify the final this compound product?
The product is a basic amine, which dictates the purification strategy.
-
Acid-Base Extraction: After quenching the reaction, perform an aqueous workup.
-
Extract the crude product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine.
-
Perform an acid extraction: extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will become the protonated ammonium salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10).
-
The free amine will precipitate or can be extracted back into a fresh organic layer.
-
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method for removing non-volatile impurities.[14]
-
Column Chromatography: Use silica gel chromatography with a solvent system containing a small amount of a basic modifier, such as triethylamine (~1-2%), mixed with a primary solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The triethylamine prevents the basic amine product from streaking on the acidic silica gel.
Validated Experimental Protocols
Protocol 1: High-Yield Synthesis via 3-Nitrobenzaldehyde using STAB and Catalytic Hydrogenation
This two-stage protocol prioritizes a clean initial reductive amination followed by a robust nitro reduction.
Stage A: Reductive Amination
-
To a solution of 3-nitrobenzaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE, ~0.5 M), add a solution of methylamine (1.1 equiv, e.g., as a 40% solution in water or 2.0 M in THF).
-
Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCE or DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-methyl-3-nitrobenzylamine.
Stage B: Nitro Group Reduction
-
Dissolve the crude product from Stage A in methanol or ethanol (~0.5 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Subject the mixture to an atmosphere of hydrogen (H₂), either by balloon or in a Parr shaker apparatus (40-50 psi).
-
Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified as described in Q6.
Protocol 2: Direct Synthesis from 3-Aminobenzaldehyde (Two-Step, One-Pot)
This protocol is a cost-effective method that relies on careful control to maximize yield.
-
In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 equiv) and methylamine hydrochloride (1.2 equiv) in methanol (~0.5 M).
-
Add triethylamine (1.3 equiv) to liberate the free methylamine and stir at room temperature for 2 hours to facilitate imine formation.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions over 30 minutes, ensuring the internal temperature does not rise above 10°C.
-
Allow the reaction to stir at 0°C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and proceed with the purification as described in Q6.
References
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Senthamarai, T., Murugesan, K., et al. (2020, July 30). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Aminations using Molecular Hydrogen for Synthesis of Different Kinds of Amines. ResearchGate.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Beller, M., et al. (2020, September 9). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed.
- All About Chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube.
- Afanasyev, O. I., et al. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
- Heinen, A. W., et al. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate.
- Beller, M., et al. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
- SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Wikipedia. (n.d.). Reductive amination.
- Pearson. (n.d.). The two most general amine syntheses are the reductive amination....
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.
- MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine.
- ResearchGate. (n.d.). Optimization table for the reductive amination of benzaldehyde.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- HETEROCYCLES. (2013, July 4). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
- International Journal of Scientific & Engineering Research. (n.d.). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes.
- ResearchGate. (n.d.). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde.
- ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine.
- Kim, T. L., et al. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (n.d.). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes.
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.
- ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.
- ResearchGate. (n.d.). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts.
- Chemistry Steps. (n.d.). Reductive Amination.
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry.
- IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
- ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- PubChem. (n.d.). 3-Nitrobenzaldehyde.
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
- ACS Omega - ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Scribd. (n.d.). Reductive Amination of Benzaldehyde.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in Benzylamine Synthesis
Welcome to the Technical Support Center for Benzylamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of benzylamine. Our goal is to provide you with the technical expertise and practical insights necessary to optimize your reaction conditions, maximize your yield, and ensure the purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzylamine synthesis and why do they occur?
A: The synthesis of benzylamine, while conceptually straightforward, is often plagued by several side reactions that can significantly reduce the yield and purity of the desired primary amine. The most prevalent of these are:
-
Over-alkylation: This is arguably the most common issue, especially in methods involving direct alkylation of ammonia or amines. The newly formed benzylamine is a primary amine and often a stronger nucleophile than the starting ammonia. This leads to a "runaway" reaction where benzylamine reacts further with the benzyl halide to form secondary (dibenzylamine) and tertiary (tribenzylamine) amines.[1][2]
-
Benzaldehyde Formation: Oxidation of benzylamine can lead to the formation of benzaldehyde. This can be a significant issue during the reaction or upon storage, especially in the presence of air.[3]
-
Imine Formation and Condensation: Benzylamine can react with benzaldehyde (formed in situ or present as an impurity) to form an imine (N-benzylidenebenzylamine).[4] In some cases, particularly in reductive amination, trimers of benzylimine, such as hydrobenzamide, can also form.[5][6]
Understanding the underlying causes of these side reactions is the first step toward effective troubleshooting.
Q2: I'm observing significant amounts of dibenzylamine and tribenzylamine in my reaction mixture. How can I suppress this over-alkylation?
A: Over-alkylation is a classic challenge in amine synthesis.[7] Here are several strategies to mitigate this issue, ranging from simple procedural changes to selecting an alternative synthetic route:
-
Stoichiometric Control (Direct Alkylation): When using direct alkylation of ammonia with a benzyl halide, a large excess of ammonia is crucial.[1][8] A high molar ratio of ammonia to the benzyl halide statistically favors the reaction of the halide with ammonia over the benzylamine product.[9] For instance, molar ratios of ammonia to benzyl chloride of 20:1 or even higher are often employed.[9]
-
Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise or via a syringe pump to the ammonia solution helps maintain a low concentration of the alkylating agent. This minimizes its chances of reacting with the benzylamine product.[1]
-
Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider switching to a more selective method:
-
Gabriel Synthesis: This method is renowned for producing primary amines with high purity, as the use of potassium phthalimide prevents further alkylation.[1][10][11] The phthalimide group effectively "protects" the nitrogen, preventing it from reacting more than once.
-
Reductive Amination: This two-step process, involving the formation of an imine from benzaldehyde and ammonia followed by reduction, generally offers high selectivity for the primary amine.[1][12][13]
-
Ritter Reaction: This method transforms a nitrile into an N-alkyl amide, which can then be hydrolyzed to the primary amine.[14][15][16]
-
Q3: My final product has a yellowish tint and an almond-like smell, suggesting the presence of benzaldehyde. What causes this and how can I prevent it?
A: The presence of benzaldehyde is a common impurity and is typically due to the oxidation of benzylamine.[3] This can occur during the reaction, work-up, or storage. Here's how to address this:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification: If benzaldehyde is already present, it can often be removed by distillation under reduced pressure.[3] Alternatively, a bisulfite wash during the work-up can selectively remove the aldehyde.
-
Proper Storage: Store purified benzylamine under an inert atmosphere and in a cool, dark place to prevent gradual oxidation.
Q4: I'm attempting a reductive amination of benzaldehyde, but my yields are low and I'm seeing byproducts. What could be going wrong?
A: Reductive amination is a powerful technique, but several factors can lead to suboptimal results. Common issues and their solutions include:
-
Incomplete Imine Formation: The initial formation of the imine from benzaldehyde and ammonia is a reversible equilibrium reaction.[17][18] To drive the reaction forward, it is often necessary to remove the water formed during this step, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Side Reactions of the Imine: The intermediate imine can be unstable and may undergo self-condensation to form byproducts like hydrobenzamide.[5][6] Minimizing the time between imine formation and reduction can help mitigate this. A semi-batch process with continuous addition of benzaldehyde can also minimize the concentration of these high-boiling trimers.[5]
-
Choice of Reducing Agent: The choice of reducing agent is critical. It should be selective for the imine over the starting aldehyde. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Raney Nickel).[1][5]
-
Catalyst Deactivation: In catalytic hydrogenation, the catalyst can become deactivated. Ensure you are using a fresh, active catalyst.
Section 2: Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing and Solving Over-alkylation
This workflow provides a systematic approach to troubleshooting the formation of secondary and tertiary amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]
- 14. Ritter reaction - Wikipedia [en.wikipedia.org]
- 15. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 16. Ritter Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Prevention of Oxidation in 3-Amino-N-methylbenzylamine
Welcome to the technical support center for 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this air-sensitive aromatic amine. Our goal is to provide you with the expertise and practical solutions to maintain the integrity of your compound and ensure the reliability of your experimental results.
Introduction: The Challenge of Aromatic Amine Stability
Aromatic amines, such as this compound, are a critical class of compounds used widely in the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, their utility is often paralleled by their susceptibility to degradation, particularly through oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities and byproducts, compromising sample purity and impacting experimental outcomes. This guide will provide a comprehensive overview of the causes of oxidation and detailed protocols to prevent it.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the stability of this compound.
Q1: Why is my clear this compound solution turning yellow/brown over time?
This discoloration is a classic indicator of oxidation. Aromatic amines are prone to oxidation when exposed to air (oxygen), which can be accelerated by light and heat. The colored products are typically the result of the formation of complex polymerized or oxidized species.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The primary drivers of oxidation for this and similar aromatic amines are:
-
Oxygen: Direct contact with air is the most significant factor.
-
Light: UV and even visible light can provide the energy to initiate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the degradation process.
Q3: Can I still use my this compound if it has slightly discolored?
The suitability of a discolored reagent depends on the sensitivity of your application. For many synthetic applications, a slight discoloration might not significantly affect the outcome. However, for applications requiring high purity, such as in pharmaceutical development or quantitative studies, using a discolored, and therefore impure, reagent is not recommended. It's best to assess the purity using an analytical technique like NMR or HPLC before use.
Q4: What is the ideal way to store this compound to minimize oxidation?
The ideal storage involves a multi-faceted approach to exclude oxygen, light, and moisture. This includes:
-
Inert Atmosphere: Storing the compound under an inert gas like argon or nitrogen is crucial.[2][3][4]
-
Appropriate Containers: Use amber glass vials or bottles with tight-fitting seals to protect from light and air.[3]
-
Temperature Control: Store at recommended cool temperatures, but be mindful of condensation when removing from cold storage.[4]
Troubleshooting Guide: Identifying and Solving Oxidation Issues
This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration upon opening a new bottle. | - Improper sealing from the manufacturer.- Exposure to air during initial handling. | - Immediately blanket the container with an inert gas (argon or nitrogen) before resealing.- Transfer the required amount to a smaller, inerted vial for daily use to minimize exposure of the bulk material. |
| Formation of solid precipitates in the liquid amine. | - Advanced oxidation and polymerization.- Reaction with atmospheric carbon dioxide to form carbamates. | - The product is likely significantly degraded and should be discarded.- To prevent this, ensure a strictly inert atmosphere and use a drying tube on your inert gas line to remove CO2 and moisture. |
| Inconsistent results in chemical reactions. | - Use of partially oxidized starting material. | - Verify the purity of the amine using an appropriate analytical method (GC, HPLC, or NMR) before use.- If impurities are detected, consider purifying the amine by distillation under reduced pressure or column chromatography, if feasible. |
| Septum of the storage bottle appears swollen or degraded. | - Chemical incompatibility or prolonged exposure to solvent vapors. | - Transfer the reagent to a more suitable storage vessel with a PTFE valve that keeps solvent vapors away from the septum.[5][6]- Replace septa regularly, especially after multiple punctures. |
Visualizing the Workflow for Preventing Oxidation
The following diagram illustrates the decision-making process and best practices for handling and storing this compound to prevent oxidation.
Caption: Decision workflow for proper storage and handling of this compound.
Experimental Protocol: Quality Control Analysis by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting oxidative impurities using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the purity of this compound and identify the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a high-purity reference standard of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is your stock solution.
-
Prepare a working standard of approximately 10 µg/mL by serially diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard using the same diluent.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (example):
-
Start with 95% A, 5% B
-
Ramp to 5% A, 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for both the standard and the sample.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample to the peak area of the standard.
-
Any additional peaks in the sample chromatogram are indicative of impurities, which could include oxidation products.
-
References
- Bacterial degradation of monocyclic arom
- Air-Sensitive Chemistry: Practical and Safety Consider
- Air Free Techniques | Handling Air-Sensitive M
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Handling air-sensitive reagents AL-134. MIT.
Sources
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-N-methylbenzylamine
Welcome to the technical support center for the synthesis and optimization of 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this versatile diamine intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most prevalent and generally reliable method is a two-step synthesis starting from 3-nitrobenzaldehyde. The first step involves the reductive amination of 3-nitrobenzaldehyde with methylamine to form the intermediate, N-methyl-1-(3-nitrophenyl)methanamine. The second step is the selective reduction of the aromatic nitro group to yield the final product, this compound.
Q2: What are the critical parameters to control during the initial reductive amination step?
A2: The key to a successful reductive amination is the choice of reducing agent and the control of reaction conditions to prevent unwanted side reactions. A significant challenge is the potential for the partial reduction of the nitro group, which can lead to the formation of hazardous azo and azoxy compounds, particularly when using strong reducing agents like sodium borohydride without careful control.[1] It is crucial to monitor the reaction temperature and the rate of addition of the reducing agent.
Q3: Which reducing agents are recommended for the reductive amination of 3-nitrobenzaldehyde with methylamine?
A3: While sodium borohydride (NaBH₄) is a common reducing agent, its use in this specific reaction requires caution due to the risk of nitro group reduction.[1] A safer and often more selective alternative is the use of borane-tert-butylamine complex activated with methanesulfonic acid.[1] Other milder reducing agents suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can also be employed and may offer better chemoselectivity, minimizing the reduction of the nitro group.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (3-nitrobenzaldehyde), the intermediate imine, and the product (N-methyl-1-(3-nitrophenyl)methanamine). Staining with a potassium permanganate solution can help visualize the spots. For the second step (nitro reduction), the disappearance of the UV-active nitro-containing starting material and the appearance of the more polar diamine product can be tracked by TLC.
Q5: What are the recommended methods for the reduction of the nitro group in the second step?
A5: Several methods are effective for the selective reduction of an aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a clean and efficient method.[3] Chemical reduction using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is also a reliable option and is known to be selective for the nitro group in the presence of other reducible functionalities.[1][3]
Q6: How should I purify the final product, this compound?
A6: Purification of this compound, being a diamine, can be challenging due to its polarity and potential for oxidation. A common and effective method is acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[4] For higher purity, column chromatography can be employed. Due to the basic nature of the product, using silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent or using an amine-functionalized silica gel can prevent streaking and improve separation.[5] Reversed-phase chromatography with a suitable mobile phase at an appropriate pH can also be an effective purification strategy.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the reductive amination step.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Incomplete imine formation | - Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde and amine. - Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[6] - Allow sufficient time for the aldehyde and amine to react before adding the reducing agent if using a stepwise approach.[2] | Imine formation is a reversible equilibrium reaction. Removing water or using a catalyst shifts the equilibrium towards the imine product. |
| Decomposition of the reducing agent | - Add the reducing agent portion-wise at a controlled temperature (e.g., 0-5 °C) to manage any exothermic reaction. - Ensure the quality and activity of the reducing agent. | Hydride reducing agents can react with protic solvents or moisture, reducing their efficacy. Controlled addition prevents runaway reactions and degradation. |
| Sub-optimal stoichiometry | - Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents) to drive the imine formation forward. | Le Chatelier's principle dictates that increasing the concentration of one reactant will shift the equilibrium to favor the products. |
Problem 2: Presence of significant byproducts in the reductive amination step.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Formation of azo and azoxy compounds | - Switch from sodium borohydride to a milder or more selective reducing agent like borane-tert-butylamine complex with methanesulfonic acid.[1] - Maintain a low reaction temperature during the addition of the reducing agent. | Strong reducing agents can partially reduce the nitro group, leading to the formation of nitroso intermediates which can then couple to form azo and azoxy species. Milder reagents lack the potential to reduce the nitro group under the reaction conditions. |
| Formation of the corresponding alcohol | - Ensure efficient imine formation before the reduction step. - Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride.[2] | If the aldehyde is not consumed in the imine formation step, it can be reduced by the hydride reagent to the corresponding benzyl alcohol. |
| Over-reduction of the nitro group | - Use a chemoselective reducing agent that does not affect the nitro group under the reaction conditions. | This is a primary concern and underscores the importance of selecting the appropriate reducing agent for this specific transformation. |
Problem 3: Incomplete reduction of the nitro group in the second step.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Catalyst deactivation (Catalytic Hydrogenation) | - Use a fresh batch of catalyst. - Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading or hydrogen pressure. | The active sites on the catalyst can be blocked by impurities or degradation products, reducing its activity. |
| Insufficient reducing agent (Chemical Reduction) | - Use a sufficient molar excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). | The reduction of a nitro group is a multi-electron process and requires a stoichiometric excess of the reducing agent. |
| Poor reaction kinetics | - Increase the reaction temperature or prolong the reaction time. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. | Chemical reactions require sufficient activation energy and time to go to completion. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Product oxidation | - Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product under an inert atmosphere and protected from light. | Aromatic amines, especially diamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. |
| Co-elution of impurities during column chromatography | - For silica gel chromatography, add a small percentage of triethylamine (0.1-1%) to the eluent to suppress tailing of the basic product.[5] - Consider using an alternative stationary phase like alumina or amine-functionalized silica.[5] - Utilize reversed-phase chromatography with an appropriate mobile phase.[5] | The acidic nature of silica gel can lead to strong interactions with basic amines, causing poor peak shape and separation. Modifying the mobile phase or stationary phase can mitigate these interactions. |
| Emulsion formation during acid-base extraction | - Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | Emulsions are often stabilized by fine particulate matter or surfactants. Increasing the ionic strength of the aqueous phase can help to break the emulsion. |
Experimental Protocols & Visualizations
Overall Synthetic Workflow
Protocol 1: Reductive Amination of 3-Nitrobenzaldehyde
Materials:
-
3-Nitrobenzaldehyde
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Borane-tert-butylamine complex
-
Methanesulfonic acid
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add methylamine (1.2 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the borane-tert-butylamine complex (1.5 eq) in DCM and add methanesulfonic acid (1.5 eq) dropwise at 0 °C.
-
Slowly add the activated reducing agent solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-1-(3-nitrophenyl)methanamine.
Protocol 2: Reduction of N-methyl-1-(3-nitrophenyl)methanamine
Materials:
-
Crude N-methyl-1-(3-nitrophenyl)methanamine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude N-methyl-1-(3-nitrophenyl)methanamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). A precipitate of tin salts may form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Troubleshooting Workflow for Synthesis
Data Presentation
Table 1: Recommended Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Borane-tert-butylamine / MsOH | DCM, THF | High selectivity, avoids nitro group reduction.[1] | Requires careful handling of the borane complex and acid. |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Mild and selective for imines over aldehydes.[2] | Moisture sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Effective and selective, can be used in one-pot procedures.[2] | Generates toxic cyanide waste. |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce the nitro group, leading to byproducts.[1] Requires careful temperature control. |
Table 2: Physical and Analytical Properties of this compound
| Property | Value |
| CAS Number | 18759-96-1[7][8] |
| Molecular Formula | C₈H₁₂N₂[8] |
| Molecular Weight | 136.19 g/mol [8] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid |
| Boiling Point (Predicted) | 248.9 ± 15.0 °C[8] |
| Density (Predicted) | 1.021 ± 0.06 g/cm³[8] |
| ¹H NMR (CDCl₃, predicted) | δ ~7.1-6.5 (m, 4H, Ar-H), ~3.7 (s, 2H, Ar-CH₂-N), ~3.6 (br s, 2H, Ar-NH₂), ~2.4 (s, 3H, N-CH₃), ~1.6 (br s, 1H, N-H). |
| ¹³C NMR (CDCl₃, predicted) | δ ~147, 139, 129, 118, 115, 114 (Ar-C), ~56 (Ar-CH₂-N), ~36 (N-CH₃). |
| Mass Spectrum (EI, predicted) | m/z 136 (M⁺), 121 (M-CH₃)⁺, 91 (tropylium ion)⁺. |
Note: Predicted NMR and MS data are based on the analysis of similar structures and should be confirmed by experimental data.
References
- Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. A Simple technique To Achieve an Enhanced Rate of reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. J. Org. Chem. 1982, 47, 3153-3163.
- Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Lett. 1984, 25 (8), 839-842.
- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development. (This is a key reference, but the full citation details were not available in the provided search results).
- Acid–base extraction. Wikipedia.
- Reductive Amin
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange.
- Catalytic Hydrogenation of Nitro Aromatic Compounds to Produce the Corresponding Amino Compounds.
- How do I purify ionizable organic amine compounds using flash column chrom
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Acid-Base Extraction. Chemistry LibreTexts.
- N-Methylbenzylamine. PubChem.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), 3849-3862.
- This compound. Santa Cruz Biotechnology.
- This compound Industrial Grade. ECHEMI.
- A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.
- Purific
- How do I purify ionizable organic amine compounds using flash column chrom
- 3-Methylbenzylamine. PubChem.
- N-methyl-1-(4-nitrophenyl)methanamine. PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. Acid-base_extraction [bionity.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Managing Byproduct Formation in Reactions with 3-Amino-N-methylbenzylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into common challenges, particularly the formation of unwanted byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and simplify purification processes.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs): Foundational Issues
This section addresses the most common initial queries regarding the use of this compound.
Q1: What are the most common types of byproducts I should anticipate when working with this compound?
A: Due to its two distinct amine functionalities—a secondary aliphatic amine and a primary aromatic amine—the most prevalent byproducts arise from a lack of chemoselectivity or over-reaction. Key byproduct classes include:
-
Over-alkylation/Over-amination Products: The secondary N-methylamino group can react further to form a tertiary amine, or in direct alkylation, a quaternary ammonium salt. This is especially common in reductive amination procedures.[1][2]
-
Di-substituted Products: In reactions like acylation or sulfonylation, both the N-methylamino group and the aromatic amino group can react if conditions are not carefully controlled, leading to di-acylated or di-sulfonylated species.
-
Starting Material Impurities: Commercial this compound may contain residual starting materials from its own synthesis, such as 3-aminobenzylamine. These impurities will participate in the reaction, leading to a separate stream of byproducts.
-
De-benzylation Products: Under certain catalytic hydrogenation conditions, cleavage of the benzyl-nitrogen bond (hydrogenolysis) can occur, yielding methylamine and 3-aminotoluene.[3] This is a critical consideration when performing reactions like nitro group reductions on derivatives.
Q2: My reaction yield is low, and the crude mixture shows multiple spots on TLC. What is my first troubleshooting step?
A: The immediate and most crucial step is to analyze the crude reaction mixture using a more definitive technique than TLC, preferably Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expertise & Experience: While TLC is excellent for monitoring the consumption of starting materials, it provides limited information about the identity of new products. LC-MS gives you the molecular weights of the components in your mixture. By comparing these masses to the expected mass of your product and potential byproducts (e.g., product + mass of another reactant, or di-substituted product), you can quickly diagnose the problem. For instance, observing a mass corresponding to your product plus the mass of the aldehyde reactant (minus water) strongly suggests over-alkylation has occurred.
Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?
A: A combination of TLC and LC-MS is the most robust approach.
-
Establish a Baseline: Before starting the reaction, run a TLC and an LC-MS of your starting this compound to confirm its purity and identify any pre-existing impurities.
-
Time-Point Analysis: Take small aliquots from the reaction at regular intervals (e.g., every 30-60 minutes).
-
Analyze: Run a TLC to visually track the appearance of new spots. Simultaneously, inject the aliquot into the LC-MS to identify the mass of these new species as they form. This allows you to stop the reaction once the desired product is maximized and before significant byproduct accumulation occurs.
Section 2: In-Depth Troubleshooting Guides by Reaction Type
This section provides detailed analysis and protocols for managing byproducts in common synthetic transformations involving this compound.
Guide 1: Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds. However, it is a primary source of tertiary amine byproducts when using secondary amines like this compound.
Problem: Formation of a tertiary amine byproduct via a second reductive amination event.
Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The desired secondary amine product is itself nucleophilic and can compete with the starting amine to react with the aldehyde or ketone. This forms a new, more substituted iminium ion, which is then reduced to an undesired tertiary amine.[1][2][4]
Solutions & Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the this compound relative to the carbonyl compound. This ensures the carbonyl is consumed before the product concentration builds up sufficiently to compete.
-
Choice of Reducing Agent: This is the most critical factor. Avoid powerful, indiscriminate hydrides like NaBH₄, which can reduce the starting aldehyde before it has a chance to form the imine.[2]
-
Slow Addition: Adding the reducing agent portion-wise over a period allows the initial imine formation to proceed cleanly at a low concentration of the hydride, reducing the chance of premature aldehyde reduction.[5]
This protocol is designed to minimize byproduct formation through the strategic use of NaBH(OAc)₃.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Solvent: Dissolve the amine in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (0.9 eq.) to the solution.
-
Imine Formation: If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq.) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: In a controlled manner, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: Desired vs. Byproduct Pathways in Reductive Amination.
Guide 2: Achieving Chemoselectivity - Protection Strategies
When targeting a reaction at the secondary N-methylamino group, the primary aromatic amine often interferes. A protection-deprotection strategy is essential for a clean outcome.
Problem: Lack of chemoselectivity between the N-methylamino and the aromatic amino groups.
Causality: Both nitrogen atoms are nucleophilic. While the aliphatic secondary amine is generally more basic and nucleophilic, the aromatic amine can still compete effectively, especially with highly reactive electrophiles or under conditions that favor its reaction.
Solution: Temporarily "block" the more reactive or undesired site with a protecting group. The di-tert-butyl dicarbonate (Boc) group is ideal for protecting the aromatic amine due to the stability of the resulting carbamate and its straightforward removal under acidic conditions.
-
Protection:
-
Dissolve this compound (1.0 eq.) in a solvent like tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (TEA) (1.2 eq.).
-
Stir at room temperature until LC-MS analysis confirms complete formation of the mono-Boc protected intermediate (selectively on the aromatic amine).
-
Work up by removing the solvent, dissolving in an organic solvent like ethyl acetate, washing with water and brine, drying, and concentrating. The crude material is often pure enough for the next step.
-
-
Reaction (e.g., Alkylation):
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) followed by the desired alkyl halide (1.1 eq.).
-
Heat the reaction (e.g., to 60-80 °C) and monitor by LC-MS until completion.
-
Perform an aqueous workup to isolate the crude Boc-protected, N-alkylated product.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a solvent such as DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the Boc group is cleaved (monitor by LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding acid salt.
-
Neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free amine.
-
Caption: Workflow for Achieving Chemoselectivity via Protection.
Section 3: Analytical & Purification Strategies
Identifying and removing byproducts is as critical as preventing their formation.
Table 1: Common Byproducts and Purification Insights
| Byproduct Type | Probable Cause | Key Property Difference from Desired Product | Recommended Purification Technique |
| Tertiary Amine | Over-alkylation in reductive amination. | Generally less polar and more basic (higher pKa) than the secondary amine product. | 1. Column Chromatography (elutes earlier). 2. Acid-base extraction (careful pH control). |
| Di-acylated Product | Lack of chemoselectivity. | Significantly less polar than the mono-acylated product. Often neutral. | Column Chromatography (elutes much earlier). |
| Unreacted Aldehyde/Ketone | Incomplete reaction; slow imine formation. | Neutral, often more volatile. | 1. Column Chromatography. 2. Aqueous workup with sodium bisulfite wash. |
| Alcohol from Carbonyl | Use of a non-selective reducing agent (e.g., NaBH₄). | More polar than the desired amine product. | Column Chromatography (elutes later). |
| 3-Aminobenzylamine | Impurity in starting material. | More polar due to two primary amine groups. | Column Chromatography (elutes later). |
Protocol: Purification by Column Chromatography
-
Adsorbent: Use silica gel (standard grade, 230-400 mesh) for most applications.
-
Solvent System Selection:
-
Expertise & Experience: The key is to achieve good separation (ΔRf > 0.2) between your product and the main impurity on a TLC plate.
-
Start with a non-polar solvent like Hexanes or Heptane and gradually add a more polar solvent like Ethyl Acetate (EtOAc).
-
For amines, it is crucial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent. This prevents the amine from streaking on the acidic silica gel, leading to sharper bands and better separation.
-
A common starting gradient for this class of compounds is Hexane:EtOAc (from 9:1 to 1:1) + 1% TEA.
-
-
Column Packing: Pack the column with a slurry of silica in the initial, non-polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and analyzing them by TLC to identify and combine the pure product fractions.
References
- Skinner, H. F. (1993). Methamphetamine synthesis via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine. Forensic Science International, 60(3), 155-162.
- Homework.Study.com. One problem with reductive amination as a method of amine synthesis is that by-products are...
- Filo. (2025). One problem with reductive amination as a method of amine synthesis is th..
- Oh, S. H., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- LookChem. Cas 103-67-3, N-Methylbenzylamine.
- Organic Syntheses. Procedure for purification by filtration and chromatography.
- Google Patents. (CN101088984A). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Google Patents. (CN105001096A). 4-amino-N-alkyl benzylamine preparation method.
Sources
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 4. One problem with reductive amination as a method of amine synthesis is th.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3-Amino-N-methylbenzylamine
Welcome to the technical support center for the purification of crude 3-Amino-N-methylbenzylamine (CAS 18759-96-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to enhance purity, yield, and overall process efficiency.
Introduction to Purification Challenges
This compound is a bifunctional molecule containing both a primary aromatic amine and a secondary benzylic amine. This unique structure, while synthetically useful, presents specific purification challenges. Crude samples often suffer from discoloration, residual starting materials, and by-products from synthesis. Furthermore, like many aromatic amines, it is susceptible to air oxidation, which can lead to the formation of colored impurities.[1][2][3] Proper handling and purification are critical to ensure the integrity of downstream applications.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [4][5] |
| Molecular Weight | 136.19 g/mol | [4][5] |
| Boiling Point | 248.9 ± 15.0 °C (Predicted) | [4] |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | |
| Purity (Typical) | >97.0% (GC) |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Q1: My crude this compound is dark brown/yellow. How can I remove the color?
A1: Discoloration in aromatic amines is a frequent issue, often arising from the oxidation of the aromatic amine functionality to form highly colored polymeric or quinone-like structures. The presence of trace metal impurities can catalyze this process.
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for decolorizing crude this compound.
Detailed Protocols:
-
Activated Charcoal Treatment:
-
Dissolve the crude amine in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Add 1-5% (w/w) activated charcoal to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the slurry through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate under reduced pressure.
Causality: Activated charcoal has a high surface area with a porous structure that effectively adsorbs large, colored organic molecules.
-
-
Vacuum Distillation: Fractional vacuum distillation is highly effective for separating the desired amine from less volatile colored impurities and polymeric materials.[6][7]
-
Set up a fractional distillation apparatus for vacuum operation.
-
Ensure all glassware is dry and the system is free of leaks.
-
Introduce the crude amine into the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
Trustworthiness: This method purifies based on boiling point differences, a fundamental physical property, providing a high degree of certainty in separation from non-volatile or high-boiling impurities.
-
Q2: After purification, my product quickly develops color upon storage. How can I improve its stability?
A2: The reappearance of color indicates ongoing degradation, likely due to air oxidation. Amines, particularly aromatic ones, are sensitive to air and light.[8][9]
Solutions:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.
-
Refrigeration & Light Protection: Store in a tightly sealed amber glass bottle in a refrigerator. Lower temperatures slow the rate of degradation reactions.
-
Antioxidant Addition: For long-term storage or use in formulations, consider the addition of a small amount of an antioxidant, if compatible with downstream applications.
Q3: I am observing a significant loss of yield during vacuum distillation. What are the likely causes and solutions?
A3: Yield loss during distillation can be attributed to several factors, from operational parameters to the inherent properties of the compound.
Troubleshooting Table:
| Potential Cause | Explanation | Recommended Action |
| High Vacuum / Low Temperature | The boiling point may not be reached, leading to incomplete distillation. | Gradually increase the bath temperature or slightly reduce the vacuum. |
| Thermal Degradation | Prolonged exposure to high temperatures can cause the amine to decompose. | Use a lower vacuum to reduce the boiling point. Ensure efficient heat transfer to minimize heating time. |
| Mechanical Losses | Product adhering to the distillation column and condenser surfaces. | Rinse the apparatus with a suitable solvent after distillation to recover any residual product. |
| Bumping/Foaming | Can lead to contamination of the distillate or loss of material into the vacuum line. | Use a magnetic stir bar or boiling chips. Apply heat gradually. |
Q4: How do I remove closely related impurities, such as isomers or starting materials with similar boiling points?
A4: When distillation is ineffective due to close boiling points, column chromatography is the preferred method.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel for moderately polar compounds. For amines, it is often beneficial to deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent) to prevent streaking and improve recovery.
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution and Fraction Collection: Run the mobile phase through the column and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).[10]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions when handling this compound? A: this compound is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Q: Can I purify this amine by crystallization? A: While crystallization can be an effective purification technique, this compound is often a liquid or low-melting solid at room temperature, which can make crystallization challenging. If you have a solid crude product, you can attempt recrystallization from a suitable solvent system, which would need to be determined empirically. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of a good solvent like ethanol and adding a poor solvent like hexane until turbidity is observed) might be effective.[12]
Q: What analytical techniques are recommended to assess the purity of this compound? A: The purity of the final product should be assessed by a combination of techniques:
-
Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare.
- Synthesis of N-methylbenzylamine. PrepChem.com.
- Amines. RPS.
- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. IUCr.
- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.
- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
- N-Methylbenzylamine | C8H11N | CID 7669. PubChem - NIH.
- This compound, 25g, Each. CP Lab Safety.
- Organic Syntheses Procedure. Organic Syntheses.
- How to purify Benzylamine? Reddit.
- N-Methylbenzylamine. SIELC Technologies.
- 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 9. N-Methylbenzylamine(103-67-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Resolving Peak Tailing in HPLC Analysis of Benzylamines: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of benzylamines. As basic compounds, benzylamines present unique challenges in reversed-phase chromatography, primarily due to their interactions with the stationary phase. This resource provides in-depth, scientifically-grounded solutions to diagnose and resolve these common issues, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), shows an asymmetry with a trailing edge that is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and signals a non-ideal separation process.[1][2] A USP tailing factor (Tf) greater than 1.2 often indicates peak tailing.[1]
Q2: Why are benzylamines particularly prone to peak tailing in reversed-phase HPLC?
A2: Benzylamines are basic compounds due to their amine functional groups.[3][4] In reversed-phase HPLC using silica-based columns, these basic groups can interact with residual acidic silanol groups (Si-OH) on the surface of the stationary phase through secondary ionic interactions.[1][2][3][5][6] This causes some of the benzylamine molecules to be retained longer than others, leading to the characteristic "tailing" effect.[1][3]
Q3: How does the pH of the mobile phase affect peak tailing for benzylamines?
A3: The pH of the mobile phase is a critical factor in controlling peak shape for ionizable compounds like benzylamines.[7][8][9][10] At a mid-range pH, residual silanol groups on the silica column can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic benzylamines, which causes significant tailing.[1][11] By lowering the mobile phase pH (typically to pH < 3), the silanol groups are protonated (neutral), minimizing these secondary interactions and thereby improving peak shape.[1][3][12]
Q4: What is considered an acceptable peak asymmetry or tailing factor?
A4: For most analytical applications, a peak asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.5 is generally considered acceptable.[1] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is ideal. Values exceeding 2.0 are typically unacceptable for validated analytical methods.[1]
Q5: Can my choice of HPLC column help in reducing peak tailing for benzylamines?
A5: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing. Using a high-purity, end-capped C18 or C8 column is a good starting point.[1][12] End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups.[3] For particularly challenging separations of basic compounds, columns with alternative stationary phases, such as those with embedded polar groups, can offer superior performance.[13][14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in benzylamine analysis.
Mobile Phase Optimization: The First Line of Defense
The composition of your mobile phase is the most versatile tool for controlling the retention and peak shape of ionizable compounds.
The Underlying Principle: The ionization state of both the benzylamine analyte and the stationary phase's residual silanol groups is dictated by the mobile phase pH. Benzylamines, being basic with a typical pKa around 9.33, will be protonated (positively charged) at pH values significantly below their pKa.[15] Conversely, silica's silanol groups are acidic and become deprotonated (negatively charged) at higher pH values, leading to strong ionic interactions with the protonated benzylamine.[6]
The Solution: By lowering the mobile phase pH, typically to a range of 2.5 to 3.5, the silanol groups on the silica surface become protonated and thus, are less likely to interact with the protonated benzylamine molecules.[3][12] This significantly reduces the secondary interactions that cause peak tailing.
Experimental Protocol: pH Adjustment of the Mobile Phase
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or formate buffers). For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[12]
-
pH Measurement: Prepare the aqueous portion of your mobile phase. Add the chosen acid (e.g., formic acid, phosphoric acid) dropwise while monitoring the pH with a calibrated pH meter until the target pH is reached.
-
Solvent Mixing: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample to ensure a stable baseline and consistent retention times.
Caption: Impact of mobile phase pH on analyte-silanol interactions.
The Underlying Principle: Besides controlling pH, mobile phase additives can improve peak shape by competing with the analyte for active sites on the stationary phase or by increasing the ionic strength of the mobile phase, which can mask the charged silanol sites.
Common Additives and Their Mechanisms:
-
Competing Bases: Small basic additives, such as triethylamine (TEA), can be added to the mobile phase.[12][16] TEA will preferentially interact with the active silanol sites, effectively shielding them from the benzylamine analyte.[12] However, the use of TEA is becoming less common with the advent of modern, high-purity stationary phases.[17]
-
Ion-Pairing Reagents: For more challenging separations, ion-pairing reagents can be employed. These are typically alkyl sulfonates (e.g., sodium dodecyl sulfate) that have a hydrophobic tail and a charged head group.[18][19] The hydrophobic tail interacts with the stationary phase, while the charged head group forms an ion pair with the oppositely charged analyte, improving retention and peak shape.[18][19] Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent for basic compounds.[5]
-
Buffer Concentration: Increasing the concentration of the buffer (e.g., from 10 mM to 25-50 mM) can enhance the ionic strength of the mobile phase.[12] This creates an environment where the electrostatic interactions between the analyte and the stationary phase are weakened, leading to improved peak symmetry.[12]
| Additive Type | Example | Concentration | Mechanism of Action |
| Competing Base | Triethylamine (TEA) | 0.1-0.5% (v/v) | Shields active silanol sites. |
| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Forms a neutral ion pair with the analyte. |
| Buffer Salts | Ammonium Formate | 10-25 mM | Increases ionic strength, masking silanol sites.[12] |
Stationary Phase Selection: Choosing the Right Tool for the Job
The choice of HPLC column is a critical factor in mitigating peak tailing for basic compounds.
The Underlying Principle: The surface chemistry of the stationary phase directly influences the extent of secondary interactions with basic analytes.
Recommended Column Types:
-
High-Purity, End-Capped Silica Columns: Modern "Type B" silica columns have a significantly lower metal content and are more thoroughly end-capped, resulting in fewer accessible silanol groups. These are a significant improvement over older "Type A" silica columns.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanol groups and provides an alternative, weaker interaction site for basic analytes, leading to improved peak shapes.[13]
-
Hybrid Organic/Silica Phases: These stationary phases incorporate both silica and organic polymers, offering a wider usable pH range and reduced silanol activity. This allows for the use of higher pH mobile phases where the benzylamine is neutral, thus avoiding interactions with silanol groups.[17]
-
Polymer-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) completely eliminate the issue of silanol interactions as there is no silica backbone.
Caption: A logical workflow for troubleshooting peak tailing.
System and Hardware Considerations
Even with an optimized mobile phase and a suitable column, issues within the HPLC system itself can contribute to poor peak shape.
The Underlying Principle: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, leading to broader and more tailed peaks.[11]
The Solution:
-
Use tubing with the smallest possible internal diameter that is appropriate for your system's pressure.
-
Keep the length of all tubing, especially between the column and the detector, as short as possible.
-
Ensure that all fittings are properly seated and that there are no gaps in the connections.
The Underlying Principle: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column. Both of these issues can disrupt the flow path of the mobile phase and lead to distorted peak shapes.
The Solution:
-
Column Flushing: Regularly flush your column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any contaminants.[20]
-
Guard Columns: Use a guard column to protect your analytical column from strongly adsorbed sample components and particulates.
-
Column Reversal: If a void is suspected at the inlet, carefully reversing the column and flushing it at a low flow rate may help to resettle the packed bed. If the problem persists, the column may need to be replaced.[20]
Sample Preparation and Injection
The way your sample is prepared and introduced into the system can also impact peak shape.
The Underlying Principle: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak distortion.
The Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as possible while still ensuring complete dissolution of the analyte.
The Underlying Principle: Injecting too much sample onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases.[2][12] This can result in fronting or, in some cases, tailing peaks.[12]
The Solution:
-
Dilute the Sample: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with dilution, you are likely experiencing mass overload.[12]
-
Reduce Injection Volume: Inject a smaller volume of your sample.[12]
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2023, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chromatography Forum. (2008, March 14). Which column for basic analytes.
- LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LCGC International. (2010, November 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [https://www.waters.com/webassets/cms/library/docs/720002 preparative_obd_columns_app_note.
- National Institutes of Health. (2022, May 18). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- INTERCHIM. (n.d.). HPLC Ion Pair Reagents.
- TCI America. (n.d.). Ion-Pair Reagents for HPLC.
- Quora. (2018, February 7). Which stationary phase is mainly used in HPLC?.
- Wikipedia. (n.d.). Benzylamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. waters.com [waters.com]
- 11. chromtech.com [chromtech.com]
- 12. labcompare.com [labcompare.com]
- 13. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 內容不提供 [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. km3.com.tw [km3.com.tw]
- 20. agilent.com [agilent.com]
interpreting unexpected NMR shifts for 3-Amino-N-methylbenzylamine
Interpreting Unexpected Nuclear Magnetic Resonance (NMR) Shifts: A Troubleshooting Guide
Welcome to the technical support center for researchers utilizing 3-Amino-N-methylbenzylamine. This guide is designed to function as a direct line to an application scientist, providing in-depth, field-proven insights into the common and often perplexing NMR spectral behavior of this molecule. We will move beyond simple data tables to explore the underlying physical and chemical principles that govern chemical shifts, empowering you to not only identify but also strategically resolve spectral ambiguities.
Frequently Asked Questions (FAQs)
Question 1: Why are the signals for my amine (-NH₂ and -NH) protons extremely broad, shifted, or completely absent?
This is the most common issue encountered with amines. The chemical environment of N-H protons is highly dynamic, and their appearance in an ¹H NMR spectrum is exquisitely sensitive to several factors:
-
Proton Exchange: N-H protons can rapidly exchange with other labile protons in the sample (like trace water) or between amine molecules. If this exchange occurs on a timescale similar to or faster than the NMR experiment, it leads to signal broadening. In many cases, the signal can broaden into the baseline and seem to disappear entirely.[1][2][3]
-
Hydrogen Bonding: Both the primary and secondary amine groups are capable of hydrogen bonding. The extent of this bonding depends heavily on the sample concentration and the solvent used. Increased hydrogen bonding deshields the proton, causing a significant downfield shift.[4][5] As concentration changes, the equilibrium between free and hydrogen-bonded states shifts, leading to variable chemical shifts.
-
Solvent Effects: The choice of NMR solvent has a profound impact. Protic solvents (like D₂O or CD₃OD) will actively exchange with the amine protons, causing their signals to vanish.[4][6] Hydrogen-bond accepting solvents (like DMSO-d₆ or Acetone-d₆) will form strong hydrogen bonds with the N-H protons, leading to sharper signals and significant downfield shifts compared to inert solvents like CDCl₃ or Benzene-d₆.[7][8][9]
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope, has a quadrupole moment. This can cause rapid relaxation of both the nitrogen nucleus and the attached protons, leading to broader signals for the N-H protons.
Question 2: The chemical shifts of my aromatic protons are not what I predicted. What could be the cause?
The aromatic signals are sensitive reporters of the electronic environment of the benzene ring. Unexpected shifts are typically due to two main factors:
-
Solvent-Induced Shifts: Aromatic solvents like Benzene-d₆ or Toluene-d₈ can cause dramatic shifts, known as Anisotropic Solvent Induced Shifts (ASIS). These solvents form weak π-π stacking interactions with the analyte. Protons located above the face of the benzene solvent molecule will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield).[7][10] Switching from CDCl₃ to Benzene-d₆ is a common strategy to resolve overlapping aromatic signals.[11]
-
pH and Protonation State: The two amine groups on this compound are basic and can be protonated by acidic impurities or a low pH environment. The -NH₂ and -NHCH₃ groups are electron-donating, which shields the ortho and para positions of the ring, shifting them upfield. Upon protonation to -NH₃⁺ and -NH₂⁺CH₃, they become strongly electron-withdrawing and deshielding groups. This change dramatically shifts the aromatic protons downfield.[12][13] Even trace amounts of acid (e.g., from older CDCl₃) can lead to a mixture of protonated and unprotonated species, resulting in broadened or complex aromatic signals.
Question 3: My benzylic (-CH₂-) and N-methyl (-CH₃) signals are shifted. Is this related to the amine groups?
Yes, absolutely. The chemical shifts of protons on carbons directly attached to nitrogen are influenced by nitrogen's electronegativity, which deshields them.[4][14]
-
Protonation: Just as with the aromatic protons, the protonation state of the adjacent nitrogen atom is critical. When the secondary amine becomes protonated (-NH₂⁺CH₃), the increased positive charge and inductive effect will cause a significant downfield shift of both the benzylic -CH₂- and the N-methyl -CH₃ protons.
-
Solvent Effects: While less dramatic than for N-H protons, solvent interactions can still cause minor shifts in the -CH₂- and -CH₃ signals.
Troubleshooting Workflows and Diagnostic Experiments
If you are facing an unexpected NMR spectrum, a systematic approach is key. The following workflow and detailed protocols will help you diagnose the issue.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for unexpected NMR shifts.
Data Presentation: Expected ¹H NMR Shifts
The following table provides estimated ¹H NMR chemical shifts for this compound. Note that N-H proton shifts are highly variable.[4][6][15]
| Proton Assignment | Structure Moiety | Expected Shift (ppm) in CDCl₃ | Expected Shift (ppm) in DMSO-d₆ | Notes |
| H-2, H-4, H-5, H-6 | Aromatic (Ar-H) | 6.5 - 7.2 | 6.4 - 7.1 | Complex multiplet pattern expected due to meta-substitution. |
| -CH₂- | Benzylic | ~ 3.7 | ~ 3.6 | Typically a singlet, unless coupling to N-H is observed. |
| -NH-CH₃ | Secondary Amine | 1.5 - 2.5 (very broad) | 3.0 - 4.0 (may be sharper) | Highly dependent on concentration and water content.[3][5] |
| -NH₂ | Primary Amine | ~ 3.6 (broad) | ~ 5.0 (sharper) | Shift is very sensitive to solvent and H-bonding.[7][15] |
| N-CH₃ | N-Methyl | ~ 2.4 | ~ 2.3 | Typically a singlet. |
Note: These are estimated values based on analogous compounds like benzylamine and N-methylbenzylamine.[16][17][18][19]
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
Objective: To unambiguously identify N-H proton signals. Deuterium is NMR-inactive at the proton frequency, and protons that exchange with D₂O will disappear from the ¹H spectrum.[4][11]
Methodology:
-
Acquire Initial Spectrum: Dissolve ~5-10 mg of your sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -NH protons should significantly decrease in intensity or disappear completely in the second spectrum. A new, broad signal for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.[20]
Protocol 2: Diagnostic Solvent Study
Objective: To diagnose solvent-specific effects like hydrogen bonding or anisotropy and to resolve overlapping signals.
Methodology:
-
Prepare Samples: Prepare three separate, identically concentrated NMR samples of your compound.
-
Sample A: In a non-polar, aprotic solvent (e.g., CDCl₃).
-
Sample B: In a hydrogen-bond accepting, aprotic solvent (e.g., DMSO-d₆).
-
Sample C: In an aromatic solvent (e.g., Benzene-d₆).
-
-
Acquire Spectra: Acquire a standard ¹H NMR spectrum for each sample under identical temperature conditions.
-
Analysis:
-
Compare A and B: Expect significant downfield shifts and sharpening of the N-H signals in DMSO-d₆ compared to CDCl₃, confirming their identity and sensitivity to hydrogen bonding.[7][9]
-
Compare A and C: Look for large changes (both upfield and downfield) in the aromatic proton region in Benzene-d₆. This confirms the presence of anisotropic solvent effects and can be used to disentangle complex multiplets.
-
Protocol 3: Basic 2D NMR for Structural Confirmation
Objective: To confirm the covalent structure and proton assignments, especially when 1D spectra are ambiguous.
Methodology:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[21][22]
-
Setup: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).
-
Interpretation: Look for cross-peaks. A cross-peak between two signals indicates that those protons are spin-spin coupled. For this compound, you would expect to see correlations among the coupled aromatic protons. You might also see a weak correlation between the -CH₂- and the -NH- protons if the exchange rate is slow enough.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[23][24]
-
Setup: Use a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsp).
-
Interpretation: Each cross-peak links a proton signal on one axis to its attached carbon signal on the other. This is an invaluable tool for unambiguously assigning signals. For example, it will definitively link the proton signal at ~3.7 ppm to the benzylic carbon and the signal at ~2.4 ppm to the N-methyl carbon.
-
References
- T. Schaefer, W. G. Schneider. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry.
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Hidaka, M., & Takagi, M. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Japan Society of Colour Material.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- JoVE. (n.d.). Video: NMR Spectroscopy Of Amines.
- Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.
- Oregon State University. (n.d.). Spectroscopy of Amines.
- Hartono, A., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B.
- ResearchGate. (2015). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?.
- Organic Chemistry Data. (2020). 5-HMR-2 Chemical Shift.
- ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- University of Potsdam. (n.d.). ¹H NMR Spectroscopy.
- Shi, H., & Na, J. G. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology.
- University of Calgary. (n.d.). Amine NMR.
- Vacogne, C. D., & Schlaad, H. (2015). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces.
- ResearchGate. (n.d.). ¹H NMR spectra of PGA (upper graph), benzylamine (middle graph), and....
- University of Vienna. (n.d.). benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K.
- ResearchGate. (n.d.). (a) pH dependence of the 1 H aromatic NMR signals of.
- National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem.
- ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
- Chemistry Stack Exchange. (2014). Is aromaticity of the 4 aromatic amino acids affected by pH?.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- ResearchGate. (2021). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ?.
- University College London. (n.d.). Chemical shifts.
- National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift.
- University of Maryland. (n.d.). Troubleshooting.
- Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry: Amine NMR [openchemistryhelp.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 19. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Handling Hygroscopic 3-Amino-N-methylbenzylamine
As a Senior Application Scientist, this guide provides practical, in-depth answers to common challenges faced when handling 3-Amino-N-methylbenzylamine, with a focus on its hygroscopic and reactive nature. The advice herein is designed to ensure experimental reproducibility, safety, and success for researchers in synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Section 1: Storage and Basic Handling
Question 1: I've just received this compound. What are its primary hazards and what immediate precautions should I take?
Answer: this compound is a corrosive and hazardous compound that requires careful handling. The primary dangers are severe skin burns and eye damage. It is also harmful if swallowed or if it comes into contact with the skin.[1] Some suppliers also note that it may cause allergic skin or respiratory reactions.[2]
Upon receipt, you should immediately take the following precautions:
-
Verify Storage: Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Personal Protective Equipment (PPE): Before handling the container, even just to move it, always wear appropriate PPE. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, in addition to a lab coat.[1][3]
-
Work Area: All handling of this chemical must be performed inside a certified chemical fume hood to avoid inhalation of any vapors or mists.[4] Ensure an eyewash station and safety shower are readily accessible.[5]
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18759-96-1 | [6] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | |
| Boiling Point | ~248.9 °C (Predicted) | [1] |
| Density | ~1.021 g/cm³ (Predicted) | [1] |
| GHS Hazard Codes | H302, H312, H314, H317, H410 | [1] |
| Primary Hazards | Harmful if swallowed/in contact with skin, Causes severe skin burns and eye damage, May cause allergic skin reaction, Very toxic to aquatic life | [1] |
Question 2: The product is listed as hygroscopic. How should I properly store both unopened and opened containers to maintain integrity?
Answer: The term hygroscopic indicates that the material readily absorbs moisture from the atmosphere. For an amine like this compound, this is problematic for two main reasons:
-
Reaction Stoichiometry: Absorbed water increases the mass of the reagent, leading to inaccurate measurements and incorrect molar ratios in your reactions.
-
Side Reactions: Water can act as a competing nucleophile or a base, and can hydrolyze other sensitive reagents in your reaction mixture, leading to reduced yields and complex impurities.[7][8][9]
Furthermore, amines can react with atmospheric carbon dioxide to form carbamate salts.[4][10] Therefore, minimizing atmospheric exposure is critical.
Table 2: Recommended Storage Conditions
| Condition | Unopened Container | Opened Container |
| Atmosphere | As received from the manufacturer (often under inert gas). | Backfill with a dry, inert gas (Nitrogen or Argon) after each use. |
| Temperature | Cool, dry place.[1] | Cool, dry place.[1] |
| Location | Well-ventilated, corrosives-compatible cabinet.[4] | Same as unopened. |
| Sealing | Keep original seal intact until use. | Use high-quality cap liners (e.g., PTFE). Wrap the cap threads with Parafilm® for an extra barrier. |
The causality is straightforward: inert gas provides a positive pressure of a non-reactive gas, preventing moist air from entering the container when it is opened and after it is sealed.
Question 3: What is the best practice for weighing and dispensing this reagent to avoid moisture contamination?
Answer: The key is to prevent exposure to the laboratory atmosphere. You must use techniques that handle the reagent under an inert atmosphere.
Experimental Protocol: Dispensing this compound via Syringe
-
Preparation: Place the sealed bottle of this compound, a clean, oven-dried reaction flask sealed with a septum, and your solvent in a desiccator to cool to room temperature.
-
Inert Atmosphere: Establish an inert atmosphere in your reaction flask using a nitrogen or argon line connected via a needle.
-
Bottle Purge: Puncture the septum of the this compound bottle with a needle connected to a balloon filled with inert gas. Puncture it with a second "vent" needle to allow the headspace to be purged. After a minute, remove the vent needle. The balloon will keep a slight positive pressure on the bottle.
-
Syringe Transfer: Use a clean, dry syringe with a needle to pierce the septum of the reagent bottle. Draw up slightly more than the required volume.
-
Remove Bubbles: Invert the syringe and carefully push the excess reagent and any gas bubbles back into the bottle. This ensures you dispense an accurate volume of liquid.
-
Dispensing: Transfer the liquid via the syringe to your reaction flask by piercing its septum.
-
Cleanup: Immediately quench the syringe and needles with an appropriate solvent (like isopropanol) followed by water.
This workflow minimizes atmospheric exposure, preserving the integrity of your reagent and the accuracy of your experiment.
Caption: Competing reactions in the presence of water.
Question 5: I'm observing inconsistent yields between batches. How can I definitively check the water content of my this compound before use?
Answer: For critical applications where batch-to-batch consistency is paramount, such as in GMP or late-stage drug development, direct measurement of water content is the best approach. The gold standard for this is Karl Fischer (KF) titration .
KF titration is a highly sensitive method that selectively quantifies water content. If you suspect water contamination is the source of your irreproducibility, taking a small aliquot of your amine for KF analysis before starting your reaction campaign is a self-validating step. This provides a quantitative measure of reagent quality and allows you to decide if the material is suitable for use or requires purification (e.g., distillation).
Question 6: My reaction isn't working. I suspect the amine is being protonated and losing its nucleophilicity. What could cause this?
Answer: This is a classic issue when working with amines. Amines are bases and their reactivity as nucleophiles depends on the availability of the nitrogen's lone pair of electrons. [11]If an acid is present, the amine will be protonated to form an ammonium salt, which is not nucleophilic. [8] There are two common sources for this unwanted acid:
-
Acidic Byproducts: Many reactions involving amines, such as acylation with acid chlorides or alkylation with alkyl halides, produce a strong acid (e.g., HCl, HBr) as a byproduct. [9][12]If you use a 1:1 stoichiometry of amine to electrophile, 50% of your amine will be consumed as a base to neutralize this byproduct, effectively halting the reaction after 50% conversion. [12] * Solution: Always include an auxiliary base (a "scavenger base") in your reaction. This is typically a non-nucleophilic tertiary amine like triethylamine or a hindered base like diisopropylethylamine (DIPEA). Its job is to neutralize the acid byproduct, preserving the nucleophilicity of your primary/secondary amine. [9]2. Contaminated Reagents: Your starting materials or solvents could be contaminated with acid. Ensure all reagents are of appropriate purity and solvents are neutral.
Question 7: Are there specific solvents I should use or avoid when water contamination is a primary concern?
Answer: Yes, solvent choice is critical.
-
Recommended Solvents: For moisture-sensitive reactions, always use anhydrous solvents. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
-
These are typically purchased in sealed bottles (e.g., Sure/Seal™) or dispensed from a solvent purification system.
-
-
Solvents to Avoid (or use with caution):
-
Protic Solvents (Methanol, Ethanol): These solvents have reactive O-H bonds and can compete with your amine as a nucleophile, especially with highly reactive electrophiles.
-
Non-Anhydrous Grade Solvents: Standard lab-grade solvents can contain significant amounts of dissolved water. Do not use them for moisture-sensitive chemistry unless you dry them yourself using appropriate methods (e.g., molecular sieves, distillation).
-
Always ensure your glassware is rigorously dried, typically by oven-drying at >120°C for several hours and cooling in a desiccator immediately before use. This comprehensive approach—using dry reagents, anhydrous solvents, and dry glassware under an inert atmosphere—is the foundation of reproducible synthetic chemistry.
References
- Brainly. (2023).
- ResearchGate. (n.d.). Water mediated condensation reaction of aldehydes and amines.[Link]
- Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).[Link]
- Jasperse, J. (n.d.). Reactions of Amines.[Link]
- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.[Link]
- Cole-Parmer. (n.d.).
- CP Lab Safety. (n.d.). This compound, 25g, Each.[Link]
- LookChem. (n.d.). Cas 103-67-3,N-Methylbenzylamine.[Link]
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.[Link]
- PubChem. (n.d.). 3-Methyl-N-methylbenzylamine.[Link]
- Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.[Link]
- Quora. (2023). What reaction with benzylamine can form isopropylbenzylamines?[Link]
- PubChem. (n.d.). 3-Methylbenzylamine.[Link]
- PubChem. (n.d.). N-Methylbenzylamine.[Link]
- PubChem. (n.d.). 3-Amino-N-methylbenzamide.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N-Benzylmethylamine 97 103-67-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Benzylamines
Welcome to the technical support center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Section 1: General Troubleshooting
This section addresses broad issues that can arise regardless of the specific synthetic method employed.
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields in benzylamine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, and amines can absorb water and carbon dioxide from the atmosphere. It's often beneficial to use freshly distilled or purified reagents[1].
-
Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products. Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time[2].
-
Stoichiometry: The molar ratio of reactants is critical. For instance, in direct alkylation, a large excess of ammonia is often used to minimize over-alkylation[2].
-
Atmosphere: Some reactions are sensitive to air or moisture. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to oxidation or hydrolysis.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Optimize extraction procedures and choose an appropriate purification method (distillation, chromatography, or recrystallization) to maximize recovery[1][3].
Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I identify the byproducts and minimize their formation?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Identifying these byproducts is the first step to mitigating their formation.
-
Common Byproducts: In benzylamine synthesis, common byproducts include:
-
Over-alkylated products: Secondary (dibenzylamine) and tertiary (tribenzylamine) amines are frequent culprits, especially in direct alkylation and sometimes in reductive amination[2][4]. This occurs because the newly formed benzylamine can be more nucleophilic than the starting amine[2].
-
Alcohol from aldehyde reduction: In reductive amination, the reducing agent can sometimes reduce the starting aldehyde or ketone to the corresponding alcohol[5].
-
Unreacted starting materials: Incomplete conversion will leave starting materials in the reaction mixture.
-
-
Identification: The byproducts can often be identified by comparing the TLC to known standards of the suspected compounds or by using analytical techniques like GC-MS or NMR on the crude reaction mixture.
-
Minimization Strategies:
-
For over-alkylation: Use a large excess of the amine nucleophile, or consider a method that inherently avoids over-alkylation, such as the Gabriel synthesis[2][6]. Slow, controlled addition of the alkylating agent can also help[2].
-
For alcohol formation: In reductive amination, ensure that imine formation is complete before adding the reducing agent if using a two-step procedure. For one-pot reactions, choose a reducing agent that is selective for the imine over the carbonyl, such as sodium triacetoxyborohydride[7][8][9].
-
Q3: Purification of my substituted benzylamine is proving difficult. What are the best practices for purification?
A3: Benzylamines can be challenging to purify due to their basicity and potential for forming azeotropes.
-
Distillation: For liquid benzylamines, vacuum distillation is often effective. It is recommended to dry the amine with a suitable drying agent like NaOH or KOH before distillation[3]. Distilling from zinc dust can also be beneficial[3].
-
Column Chromatography: Silica gel chromatography can be used, but the basic nature of amines can lead to tailing and poor separation. To counteract this, you can:
-
Add a small amount of a volatile base like triethylamine (e.g., 1-2%) to the eluent.
-
Use deactivated silica gel or alumina.
-
-
Recrystallization: If your benzylamine or its salt is a solid, recrystallization is an excellent method for purification. The hydrochloride or other salts of benzylamines are often crystalline and can be easily purified by recrystallization[10].
-
Acid-Base Extraction: Utilize the basicity of the amine. You can wash your crude product in an organic solvent with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.
Section 2: Method-Specific Troubleshooting
This section provides targeted advice for common synthetic routes to substituted benzylamines.
Reductive Amination
Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes or ketones.[11]
A4: The formation of benzyl alcohol is a common side reaction where the reducing agent reduces the starting aldehyde before it can form an imine with the amine.
-
Two-Step (Indirect) Reductive Amination: The most reliable way to avoid alcohol formation is to separate the imine formation and reduction steps. First, condense the benzaldehyde and the amine to form the imine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once imine formation is complete, then add the reducing agent, such as sodium borohydride[4][5].
-
Choice of Reducing Agent: For direct (one-pot) reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that will preferentially reduce the iminium ion over the aldehyde[9]. Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions which favor iminium ion formation[7][11].
-
pH Control: Maintaining a slightly acidic pH (around 4-6) can accelerate the formation of the iminium ion, which is more readily reduced than the carbonyl group. Acetic acid is often used as a catalyst[5].
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce aldehydes and ketones; best for two-step procedures.[5][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines at neutral pH, water-stable.[8] | Generates toxic cyanide byproducts upon acidic workup.[11][12] |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, Acetonitrile | Mild, highly selective for imines/iminium ions, tolerates many functional groups.[9] | Water-sensitive, not compatible with protic solvents like methanol.[8] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" method, high yields. | Can reduce other functional groups (e.g., nitro, C=C bonds).[12] Requires specialized pressure equipment. |
A5: Over-alkylation in reductive amination occurs when the newly formed primary or secondary amine reacts with another molecule of the aldehyde to form a larger, undesired amine.
-
Stoichiometry Control:
-
For primary amines: Use a large excess of ammonia. This ensures that the aldehyde is more likely to react with an ammonia molecule than the newly formed primary benzylamine[4].
-
For secondary amines: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the primary amine relative to the aldehyde.
-
-
Stepwise Procedure: For the synthesis of secondary amines where dialkylation is a significant issue, a stepwise procedure involving imine formation followed by reduction with NaBH₄ can be effective[9].
Caption: Decision workflow for minimizing over-alkylation.
Direct Alkylation (Nucleophilic Substitution)
This classic method involves the reaction of a benzyl halide with an amine. While straightforward, it is often plagued by a lack of selectivity.[13]
A6: This is the most common pitfall of direct alkylation. The product amine is often as reactive, or even more reactive, than the starting amine, leading to multiple alkylations[2][13].
-
Use a Large Excess of the Nucleophile: When synthesizing a primary benzylamine from a benzyl halide and ammonia, using a very large molar excess of ammonia can statistically favor the reaction of the benzyl halide with ammonia over the newly formed benzylamine[2].
-
Protecting Groups: An alternative strategy is to use a protected form of the amine that can only react once, and then deprotect it. The Gabriel synthesis is a prime example of this approach[14].
-
"Borrowing Hydrogen" Catalysis: Modern catalytic methods, such as N-alkylation using benzyl alcohols (instead of halides) via "borrowing hydrogen" or "hydrogen autotransfer" catalysis, can offer higher selectivity for mono-alkylation[15]. These methods often use transition metal catalysts[15].
Gabriel Synthesis
The Gabriel synthesis is an excellent method for the preparation of primary amines, free from over-alkylation byproducts.[14][16] It involves the alkylation of potassium phthalimide followed by the cleavage of the intermediate N-alkylphthalimide.
A7: The cleavage of the N-benzylphthalimide is a critical step that can be inefficient if not performed correctly.
-
Hydrazine Cleavage: The use of hydrazine hydrate in a refluxing alcoholic solvent (like methanol or ethanol) is the most common method[2][17]. The reaction drives to completion due to the formation of the highly stable, insoluble phthalhydrazide precipitate[17]. Ensure you use a sufficient amount of hydrazine (typically a slight excess) and allow for an adequate reflux time (usually 1-3 hours)[2][17].
-
Acidic Hydrolysis: While possible, acidic hydrolysis requires harsh conditions (strong acid and prolonged heating) which may not be compatible with sensitive functional groups on your substituted benzyl ring[6][16].
-
Basic Hydrolysis: Basic hydrolysis is also an option but can also require harsh conditions and may lead to side reactions[18].
-
Work-up: After hydrazinolysis, the phthalhydrazide byproduct is removed by filtration. The benzylamine is then typically isolated from the filtrate by an acid-base workup[2][17]. Ensure the final basification step is sufficient to deprotonate the benzylammonium salt and liberate the free amine for extraction.
Caption: Experimental workflow for the Gabriel synthesis.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Reductive Amination of Benzaldehyde with Ammonia
This protocol is adapted for the synthesis of primary benzylamine, emphasizing the minimization of byproducts.
Materials:
-
Benzaldehyde
-
Aqueous ammonia (25-28 wt%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Cobalt(II) chloride (CoCl₂) (optional, for catalytic hydrogenation)[2]
-
Hydrogen gas (if using catalytic hydrogenation)[2]
-
Reaction vessel (e.g., round-bottom flask or autoclave)
Procedure (Two-Step NaBH₄ Reduction):
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.
-
Add a large excess of aqueous ammonia solution (e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (approx. 1.5 equivalents). Control the addition to keep the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until completion.
-
Carefully quench the reaction by the slow addition of water.
-
Isolate the product via standard acid-base extraction and purify by distillation.
Protocol 2: Gabriel Synthesis of Benzylamine
This protocol provides a reliable method for producing pure primary benzylamine.[2][17]
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (85%)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in DMF. Add benzyl chloride (1 equivalent). Heat the mixture (e.g., to 80-100°C) and stir for 2-3 hours. Cool the mixture and pour it into water to precipitate the N-benzylphthalimide. Filter and dry the solid.
-
Cleavage: Combine the N-benzylphthalimide (1 equivalent), hydrazine hydrate (1.1 equivalents), and methanol in a round-bottom flask. Reflux the mixture for 1-2 hours. A white precipitate of phthalhydrazide will form[2][17].
-
Work-up: After cooling, add water and concentrated HCl to the mixture and stir. Filter off the precipitated phthalhydrazide[2].
-
Make the filtrate strongly alkaline with a concentrated NaOH solution.
-
Extract the liberated benzylamine with diethyl ether (3x).
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Distill the residue under vacuum to obtain pure benzylamine[2].
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.
- BenchChem Technical Support Team. (2025). comparative analysis of synthesis methods for substituted benzylamines.
- Indian Academy of Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Erhardt, P. W. (n.d.). Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- ChemicalBook. (n.d.). Benzylamine synthesis.
- Reddit. (2024). How to purify Benzylamine?.
- BenchChem. (n.d.). troubleshooting common issues in benzamide synthesis.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- Nigh, W. G. (1975). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Scribd. (n.d.). Failed Home Synthesis of Benzylamine, Writeup With Pictures.
- Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- ResearchGate. (2014).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [a].
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Catalyst Selection for Optimizing 3-Amino-N-methylbenzylamine Reactions
Welcome to the technical support center for the synthesis of 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis.
Introduction: The Critical Role of Catalysis
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved through the reductive amination of 3-aminobenzaldehyde with methylamine. The success of this transformation—in terms of yield, purity, and efficiency—hinges on the judicious selection of a catalyst and a reducing agent. The catalyst's primary role is to facilitate the formation of the imine intermediate and its subsequent reduction. This guide will explore the nuances of this process, offering troubleshooting strategies and optimization protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound via reductive amination?
The synthesis of this compound typically involves the reaction of 3-aminobenzaldehyde with methylamine to form an intermediate imine, which is then reduced. The choice of catalyst is intrinsically linked to the reducing agent used.
Commonly employed systems include:
-
Hydride-Based Reductions: Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborietydride (NaBH₃CN) are frequently used.[1] These reagents preferentially reduce the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[1] While these reactions are often referred to as "catalytic" in a broader sense, they are stoichiometric reductions. The efficiency of these reactions is highly dependent on the pH of the reaction medium.
-
Catalytic Hydrogenation: This method employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant.[2][3][4] This approach is atom-economical and often results in high yields and clean reaction profiles.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this reaction?
The decision to use a homogeneous or heterogeneous catalyst depends on several factors, including scalability, cost, and ease of product purification.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity & Selectivity | Often high due to well-defined active sites.[6][7] | Can be lower and less selective due to multiple active site types.[6][7] |
| Catalyst Separation | Can be difficult and costly, potentially leading to product contamination.[6][7] | Generally straightforward (e.g., filtration), facilitating catalyst recycling.[6][7] |
| Reaction Conditions | Typically milder temperatures and pressures. | May require higher temperatures and pressures.[6] |
| Cost & Scalability | Can be expensive and difficult to scale up due to separation issues. | Often more cost-effective and readily scalable. |
For the synthesis of this compound, heterogeneous catalysts like Pd/C are often favored in industrial settings due to their ease of separation and reusability.[7] However, for smaller-scale laboratory synthesis, the convenience of a one-pot reaction with a soluble reducing agent like STAB can be advantageous.
Q3: What are the key reaction parameters to optimize for this synthesis?
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include:
-
pH: For reductive aminations using hydride reagents, a slightly acidic pH (typically 4-5) is optimal for imine formation.[1][8] If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic.[8] If the pH is too high, the activation of the carbonyl group for nucleophilic attack is insufficient.[8]
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reactants.[8] Common solvents for reductive amination include methanol, ethanol, and dichloromethane.
-
Temperature: The reaction temperature can influence the rate of both imine formation and reduction. While some reactions proceed efficiently at room temperature, others may require gentle heating.[9]
-
Stoichiometry: The ratio of the amine to the aldehyde can impact the formation of side products. Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can help minimize over-alkylation.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Potential Causes & Solutions
-
Incomplete Imine Formation: The equilibrium between the aldehyde, amine, and imine may not favor the imine.
-
Premature Reduction of the Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde to an alcohol.
-
Solution: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde.[1]
-
-
Suboptimal pH: The pH of the reaction may be inhibiting imine formation.
-
Catalyst Deactivation (for catalytic hydrogenation): The amine substrate, imine intermediate, or the final amine product can sometimes deactivate the catalyst.[8][10]
-
Solution: Ensure high-purity starting materials and consider using a more robust catalyst or increasing the catalyst loading.
-
Problem 2: Formation of Over-Alkylation Side Products (e.g., Tertiary Amine)
Potential Causes & Solutions
-
Secondary Amine Reactivity: The product, this compound (a secondary amine), can be more nucleophilic than the starting methylamine (a primary amine) and react further with the aldehyde.[1]
-
Solution 1: Carefully control the stoichiometry. Use a 1:1 ratio of amine to aldehyde or a slight excess of the aldehyde.[1]
-
Solution 2: Perform a stepwise reaction where the imine is formed first, and then the reducing agent is added.[1]
-
Solution 3: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[1]
-
Problem 3: Reduction of the Aromatic Nitro Group (if starting from a nitro-substituted benzaldehyde)
Potential Causes & Solutions
-
Harsh Reducing Conditions: Strong reducing agents like sodium borohydride can partially or fully reduce aromatic nitro groups, leading to potentially hazardous azo- and azoxy-containing byproducts.[11]
-
Solution: Use a milder reducing agent that is chemoselective for the imine reduction. Borane-tert-butylamine activated with methanesulfonic acid has been shown to be a safer alternative in such cases.[11]
-
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
3-Aminobenzaldehyde
-
Methylamine (e.g., as a solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in DCM, add methylamine (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for larger-scale synthesis and offers a more environmentally friendly approach.
Materials:
-
3-Aminobenzaldehyde
-
Methylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 3-aminobenzaldehyde (1.0 eq) and methylamine (1.1 eq) in methanol.
-
Carefully add 10% Pd/C (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC, LC-MS, or hydrogen uptake).
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the two-step reductive amination process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
- Benchchem. (n.d.). Troubleshooting low conversion rates in reductive amination.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Naoum, J. M., et al. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
- Wikipedia. (n.d.). Reductive amination.
- Benchchem. (n.d.). Reaction condition optimization for N-methylation of 3-aminoazepan-2-one.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Kazemzadeh, S. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
- ResearchGate. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- RSC Publishing. (n.d.). Synergy between homogeneous and heterogeneous catalysis.
- MDPI. (n.d.). Magnetically Separable Base Catalysts: Heterogeneous Catalysis vs. Quasi-Homogeneous Catalysis.
- ResearchGate. (2025, August 7). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- ResearchGate. (2025, August 6). Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts.
- RSC Publishing. (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions.
- Google Patents. (n.d.). Process for the preparation of N-benzylamines.
- PubMed. (2025, June 6). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- ResearchGate. (2025, August 6). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ChemicalBook. (n.d.). N-Methylbenzylamine synthesis.
- Semantic Scholar. (2013, July 4). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine.
- Vivekanand College. (n.d.). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Amine Reaction Kinetics
Introduction: Navigating the Complex Role of the Solvent
Welcome to the technical support center for researchers investigating the kinetics of amine reactions, with a specific focus on substrates like 3-Amino-N-methylbenzylamine. As drug development professionals and scientists, we understand that the solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, mechanisms, and even product distributions.[1][2] Its effects are multifaceted, stemming from electrostatic interactions, hydrogen bonding, and the differential solvation of reactants, transition states, and products.[1][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists commonly encounter. It is designed to move beyond simple protocols and provide the causal reasoning behind experimental choices, empowering you to diagnose issues, optimize your reaction conditions, and interpret your kinetic data with confidence.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction rate is dramatically slower in methanol (a polar protic solvent) compared to DMSO (a polar aprotic solvent). Is this expected, and what is the underlying mechanism?
A1: Yes, this is a classic and expected observation for many nucleophilic substitution reactions involving amines. The phenomenon is primarily due to the differing ways these solvent classes interact with the amine nucleophile.
Mechanistic Explanation:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds) and can act as hydrogen bond donors.[4] They form a "solvent cage" around the amine nucleophile through strong hydrogen bonds.[5][6] This caging effect stabilizes the lone pair of electrons on the nitrogen, making them less available and less reactive for nucleophilic attack.[5][6] Breaking through this solvent cage requires a significant amount of energy, thus increasing the activation energy of the reaction and slowing the rate.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons.[7] They can solvate cations effectively but are poor at solvating anions or nucleophiles.[7][8] The nucleophile remains "naked" and highly reactive in solution, leading to a much faster reaction rate, particularly for SN2-type mechanisms.[6][9]
Troubleshooting & Validation:
-
Confirm the Observation: Run the reaction in at least one other solvent from each class (e.g., ethanol vs. acetonitrile) to confirm the trend.
-
Hypothesis Testing: If the trend holds, your reaction likely proceeds via a mechanism where the nucleophilicity of the amine is rate-determining (e.g., SN2). If the trend is reversed, consider the possibility of an SN1-type mechanism where a polar protic solvent would better stabilize the formation of a carbocation intermediate.[10]
Q2: I am studying a reaction that forms a charged intermediate. How should I expect the reaction rate to change as I increase solvent polarity?
A2: For reactions proceeding through a charged or highly polar transition state, increasing the solvent polarity is generally expected to increase the reaction rate. This is a cornerstone principle of solvent effects on reaction kinetics, often observed in Menshutkin reactions (quaternization of amines) and SN1 reactions.[11][12]
Mechanistic Explanation:
According to transition state theory, the rate of a reaction is related to the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.
-
Stabilization of the Transition State: Polar solvents are adept at stabilizing charged species through dipole-dipole interactions.[3][11] If your reaction's transition state is more polar than the reactants (i.e., involves charge separation or development), a more polar solvent will stabilize the transition state to a greater extent than it stabilizes the reactants.
-
Lowering Activation Energy: This preferential stabilization of the transition state lowers the overall activation energy (ΔG‡) of the reaction, leading to an exponential increase in the reaction rate constant (k), as described by the Eyring equation.
Troubleshooting & Validation:
-
Systematic Study: To validate this, perform kinetic runs in a series of solvents with a wide range of dielectric constants (a measure of polarity). For example, you could progress from a less polar solvent like THF to dichloromethane, then to acetone, and finally to acetonitrile.
-
Data Correlation: Plot the natural logarithm of the rate constant (ln k) against a solvent polarity parameter, such as the dielectric constant (ε) or the Reichardt ET(30) value. A positive linear correlation would provide strong evidence for a polar transition state.[11]
Illustrative Data: Expected Solvent Effects on a Hypothetical Reaction
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Expected Relative Rate (k_rel) | Rationale |
| Hexane | Nonpolar | 1.9 | ~0.01 | Poor solvation of reactants and polar transition state. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1 | Moderate polarity, good starting point. |
| Acetone | Polar Aprotic | 21 | 50 - 200 | Higher polarity stabilizes the transition state.[11] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 500 - 5000 | High polarity provides significant stabilization.[3][6] |
| Methanol (MeOH) | Polar Protic | 33 | 10 - 100 | High polarity is offset by nucleophile solvation (H-bonding).[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | >10,000 | Very high polarity and inability to H-bond with the nucleophile.[7][9] |
Note: The k_rel values are illustrative for a reaction with a polar transition state and are not actual experimental data for this compound.
Q3: My kinetic data is showing poor reproducibility between runs. What are the most common solvent-related sources of error?
A3: Reproducibility is paramount in kinetic studies. Solvent quality and handling are frequent culprits when data is inconsistent.
Troubleshooting Checklist:
-
Water Content: Trace amounts of water can have a dramatic impact. In aprotic solvents, water can act as an alternative nucleophile or base, leading to side reactions. In protic solvents, it can alter the hydrogen-bonding network.
-
Solution: Always use high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. If your reaction is highly sensitive, consider adding molecular sieves, but be aware they can also be a source of basicity or acidity.
-
-
Solvent Purity & Peroxides: Solvents like THF and diethyl ether can form explosive peroxides over time, which can also act as unwanted oxidants. Other impurities from manufacturing or storage can inhibit or catalyze your reaction.
-
Solution: Use freshly distilled or purchased high-purity solvents. Test for peroxides in susceptible solvents before use. Never use solvent from a bottle that has been open for an extended period for sensitive kinetic experiments.
-
-
Dissolved Gases: Dissolved oxygen can quench radical intermediates or oxidize sensitive reagents.
-
Solution: If your reaction is air-sensitive, degas the solvent thoroughly before use. This can be done by sparging with an inert gas (N₂ or Ar) or through a series of freeze-pump-thaw cycles.
-
-
Inconsistent Solvent Volume/Concentration: Small errors in solvent measurement will alter the concentration of your reactants, directly impacting the measured rate, especially for second-order reactions.
-
Solution: Use calibrated volumetric flasks and gas-tight syringes for all measurements. Prepare stock solutions of your reactants to minimize measurement errors during each run.
-
Protocol: General Methodology for a Kinetic Study of Solvent Effects
This protocol provides a self-validating framework for investigating the effect of a solvent on the reaction between an amine (e.g., this compound) and an electrophile.
I. Preparation & Controls
-
Solvent Preparation: Use only HPLC-grade or anhydrous solvents. If the reaction is air or water-sensitive, degas the solvent for 30 minutes with argon or nitrogen prior to use.
-
Reagent Stock Solutions: Prepare stock solutions of this compound and the electrophile in the chosen solvent using Class A volumetric flasks. This minimizes errors from repeated measurements.
-
Temperature Control: Use a thermostatted reaction vessel (e.g., a jacketed reactor or a reaction block) to maintain a constant temperature (± 0.1 °C), as reaction rates are highly temperature-dependent.
-
Control Reaction: Run a control reaction containing only the amine in the solvent at the reaction temperature to ensure no degradation occurs over the time course of the experiment.
II. Kinetic Run Procedure
-
Equilibration: Add the calculated volume of the electrophile stock solution to the reaction vessel containing the solvent and allow it to equilibrate to the desired temperature for 15-20 minutes.
-
Initiation (t=0): Initiate the reaction by adding the amine stock solution via a gas-tight syringe. Start the timer and a magnetic stirrer simultaneously.
-
Sampling: At timed intervals, withdraw a small aliquot of the reaction mixture. The frequency of sampling should be higher at the beginning of the reaction.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. This can be done by diluting it in a cold solvent (often the mobile phase for HPLC analysis) or by adding a chemical quenching agent.
-
Analysis: Analyze the quenched samples by a suitable technique (e.g., HPLC, GC, or NMR) to determine the concentration of the reactant disappearing or the product forming over time.
III. Data Analysis
-
Concentration vs. Time Plot: Plot the concentration of the reactant or product versus time.
-
Order of Reaction: Determine the order of the reaction by fitting the data to the appropriate integrated rate law (e.g., first-order: ln[A] vs. time; second-order: 1/[A] vs. time).
-
Rate Constant (k) Calculation: The slope of the line from the linear plot will give the observed rate constant (k_obs).
-
Validation: Repeat the entire experiment at least twice in the same solvent to ensure the calculated rate constant is reproducible. The values should agree within ±5-10%.
References
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.MDPI.[Link]
- Amines are good nucleophiles, even though they are neutral.
- Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
- Nucleophilicity Trends of Amines.Master Organic Chemistry.[Link]
- Absorption Kinetics of Carbon Dioxide in Amine Solvents and Their Measurement Techniques: A Review.University College Cork.[Link]
- The Nucleophile.Chemistry LibreTexts.[Link]
- What is the effect of the nature of a solvent on nucleophilicity?Quora.[Link]
- Nucleophilicities of Primary and Secondary Amines in Water.
- Polar Protic and Polar Aprotic Solvents.Chemistry Steps.[Link]
- How To: Troubleshoot a Reaction.University of Rochester Department of Chemistry.[Link]
- CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption
- Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions.Taylor & Francis Online.[Link]
- Impact of Solvent on the Thermal Stability of Amines.
- Solvent Effects on Transition States and Reaction Rates.
- Solvation Effects in Organic Chemistry.
- Polar Protic and Aprotic Solvents.ChemTalk.[Link]
- Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.NIH.[Link]
- Solvents and Solvent Effects in Organic Chemistry (Third Edition).Wiley.[Link]
- Solvent Effects.Chemistry LibreTexts.[Link]
- Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles.PubMed.[Link]
- Solvent Effects on the Menshutkin Reaction.arXiv.[Link]
- (PDF) Solvent Effects in Organic Chemistry.
- KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO.Semantic Scholar.[Link]
- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors.Eindhoven University of Technology Research Portal.[Link]
- Synthesis of N-methylbenzylamine.PrepChem.com.[Link]
- Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.HETEROCYCLES.[Link]
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substr
- Benzylamines.Organic Chemistry Portal.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 5. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. research.tue.nl [research.tue.nl]
Technical Support Center: Scaling Up 3-Amino-N-methylbenzylamine Production
<
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this key intermediate. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Strategy: Which route is most suitable for large-scale production?
Answer:
For the industrial-scale synthesis of this compound, two primary routes are generally considered:
-
Route A: Reductive Amination of 3-Aminobenzaldehyde. This is often the more direct and convergent approach. It involves the reaction of 3-aminobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the final product.
-
Route B: Reduction of a 3-Nitro Precursor. This route typically starts with 3-nitrobenzaldehyde, which undergoes reductive amination with methylamine followed by the reduction of the nitro group, or the nitro group is reduced first to 3-aminobenzaldehyde, which then follows Route A.[1][2][3][4][5]
Recommendation for Scale-up:
Route A, the direct reductive amination of 3-aminobenzaldehyde, is generally preferred for its atom economy and fewer synthetic steps. However, the choice can be influenced by the cost and availability of the starting materials.
dot
Caption: Comparison of synthetic routes to this compound.
Reductive Amination: My reaction is sluggish and gives low yields. What are the critical parameters to optimize?
Answer:
Slow reaction rates and low yields in reductive amination are common issues during scale-up.[6][7][8] The key is to control the equilibrium of imine formation and ensure its efficient reduction.
Critical Parameters for Optimization:
| Parameter | Recommendation for Scale-up | Rationale |
| pH | Maintain a slightly acidic pH (4.5-6). | Catalyzes imine formation. A pH that is too low will protonate the amine, making it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group. |
| Water Removal | Use a Dean-Stark trap for azeotropic removal of water. | The formation of the imine is a reversible condensation reaction. Removing water drives the equilibrium towards the imine, increasing its concentration for reduction.[9] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄). | STAB is milder and more selective for reducing the iminium ion in the presence of the aldehyde.[10] NaBH₄ is a more cost-effective option for large-scale production but may require more careful control of addition to avoid reducing the starting aldehyde.[6][11] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for STAB. Methanol or Ethanol for NaBH₄. | The choice of solvent depends on the reducing agent and the solubility of the reactants. |
| Temperature | Typically ambient temperature to 40 °C. | Higher temperatures can favor side reactions. Monitor the reaction for exotherms, especially during the addition of the reducing agent. |
Troubleshooting Protocol:
-
Monitor Imine Formation: Before adding the reducing agent, take an aliquot of the reaction mixture and analyze it (e.g., by ¹H NMR or GC-MS) to confirm the formation of the imine. If imine formation is low, consider adjusting the pH or improving water removal.
-
Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump to control the reaction exotherm and minimize the reduction of the starting aldehyde.
-
Stirring Efficiency: Ensure adequate agitation to maintain a homogeneous mixture, especially when using solid reagents like NaBH₄.
Impurity Profile: I am observing significant amounts of a di-substituted and a benzyl alcohol impurity. How can I minimize these?
Answer:
The formation of N,N-dimethylbenzylamine (di-substitution) and 3-aminobenzyl alcohol are common side reactions.
-
3-Aminobenzyl Alcohol Formation: This occurs when the reducing agent reduces the starting 3-aminobenzaldehyde before it can form the imine. This is more prevalent with strong reducing agents like NaBH₄.
-
Di-substituted Impurity (Over-alkylation): This can happen if the product, this compound, acts as a nucleophile and reacts with another molecule of 3-aminobenzaldehyde.
dot
Caption: Pathways for the formation of common impurities.
Mitigation Strategies:
| Impurity | Cause | Mitigation Strategy |
| 3-Aminobenzyl Alcohol | Premature reduction of the aldehyde. | 1. Use a milder reducing agent: STAB is less likely to reduce the aldehyde.[10] 2. Optimize addition: Add NaBH₄ slowly to the pre-formed imine. 3. Lower temperature: Conduct the reduction at a lower temperature to favor the reduction of the more reactive iminium ion. |
| Di-substituted Impurity | Reaction of the product with the starting aldehyde. | 1. Stoichiometry control: Use a slight excess of methylamine to ensure all the aldehyde reacts to form the initial imine. 2. Monitor reaction progress: Stop the reaction once the starting aldehyde is consumed to prevent further reaction of the product. |
Work-up and Purification: I am having difficulty with the work-up, and my product is not pure enough. What is a robust purification strategy?
Answer:
A challenging work-up and purification are common hurdles in scaling up amine syntheses. The basic nature of the product requires careful pH control during extraction.
Recommended Work-up and Purification Protocol:
-
Quench the Reaction: Carefully quench the reaction by the slow addition of water or a mild acid (e.g., 1M HCl) to decompose any remaining reducing agent. Be aware of hydrogen gas evolution.[12][13][14]
-
Solvent Removal: If a water-miscible solvent like methanol was used, remove it under reduced pressure.
-
Aqueous Work-up (Acid-Base Extraction):
-
Dilute the residue with a water-immiscible solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic components.
-
Extract the organic layer with dilute HCl (e.g., 1M). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the acidic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10 to deprotonate the amine hydrochloride and liberate the free base.
-
Extract the product back into a fresh organic layer (e.g., ethyl acetate or DCM).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification (if necessary):
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a large scale.
-
Crystallization: If the product is a solid, or if a solid salt can be formed (e.g., the hydrochloride salt), crystallization is an excellent method for achieving high purity.
-
Safety Considerations for Scale-up: What are the primary safety hazards I should be aware of when scaling up this synthesis?
Answer:
Scaling up any chemical process introduces new safety challenges. For the synthesis of this compound, the primary hazards are associated with the reducing agents and the potential for runaway reactions.
Key Safety Hazards and Precautions:
| Hazard | Associated Reagents/Conditions | Mitigation and Safety Procedures |
| Hydrogen Gas Evolution | Reaction of borohydride reagents with water or acidic conditions.[12][13] | - Perform in a well-ventilated fume hood or reactor. - Ensure adequate venting to prevent pressure build-up. - Add quenching agents slowly and with cooling. |
| Exothermic Reaction | Addition of the reducing agent. | - Use a reactor with adequate cooling capacity. - Monitor the internal temperature closely. - Add the reducing agent in a controlled manner (portion-wise or via addition funnel/pump). |
| Flammability | Organic solvents (e.g., methanol, ethyl acetate, DCM). | - Work in a well-ventilated area away from ignition sources. - Use intrinsically safe equipment. |
| Handling of Borohydrides | Sodium borohydride and its derivatives are water-reactive.[12][14] | - Store in a dry, inert atmosphere. - Avoid contact with water and acids during storage and handling. - Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [12] |
| Catalytic Hydrogenation (if used) | Flammable hydrogen gas and pyrophoric catalysts (e.g., Pd/C).[15][16][17][18][19] | - Requires specialized high-pressure reactors and trained personnel. [15] - Ensure proper purging with an inert gas (e.g., nitrogen) to remove oxygen before introducing hydrogen. [15][16] - Handle catalysts carefully, especially when wet with flammable solvents, as they can be pyrophoric. [16][18] |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Cloud.
- Hydrogenation SOP. University of Rochester.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 18-24.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 18-24.
- Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
- Kim, S., et al. (2018). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 83(15), 8092-8101.
- Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara.
- reductive amination w/ n-methyl benzylamine- help! The Hive.
- Lee, K., et al. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Heterocycles, 87(8), 1749-1760.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of N-methylbenzylamine. PrepChem.com.
- Wood-Black, F., & Blayney, M. B. (2021). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Chemical Health & Safety, 28(1), 2-8.
- Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
- Sodium Borohydride SOP. University of California, Irvine.
- 3-(N-Benzyl-N-methylamino)propiophenone hydrochloride synthesis. ChemicalBook.
- 3-Nitrobenzaldehyde. Wikipedia.
- Stability optimization of NaBH4 via pH and H2O:NaBH4 ratios for large scale hydrogen production. Materials Science Conferences.
- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.
- Process for the hydrogenation of nitriles to primary amines. Google Patents.
- 3-Nitrobenzaldehyde (m-Nitrobenzyldehyde). MedChemExpress.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.
- Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. ResearchGate.
- 3-Nitrobenzaldehyde. ChemicalBook.
- reductive amination with NaBH4 -- why does it work?. The Hive.
- I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. ResearchGate.
- of the reaction conditions where benzaldehyde couples with methylamine a. ResearchGate.
- Cas 103-67-3,N-Methylbenzylamine. lookchem.
- Sodium borohydride (NaBH4). YouTube.
- Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
- 4-amino-N-alkyl benzylamine preparation methood. Google Patents.
- 3-Nitrobenzaldehyde. Spectrum Chemical.
- Hydrogenation of nitriles. Google Patents.
- m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.
- Benzenaldehyde to 3-aminobenzaldehyde. Filo.
- 3-Aminobenzaldehyde. CymitQuimica.
- Reductive Amination. Wordpress.
- 3- Nitrobenzaldehyde Exporters Suppliers & Manufacturers. SGT Life Sciences.
- Reductive amination. Wikipedia.
- 3-AMINOBENZALDEHYDE. ChemBK.
- This compound. Santa Cruz Biotechnology.
- Process for preparing methyl amines. Google Patents.
- Imine Hydrogenation by Alkylaluminum Catalysts. ResearchGate.
Sources
- 1. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]
- 4. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]
- 5. 3- Nitrobenzaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 10. reddit.com [reddit.com]
- 11. reductive amination with NaBH4 -- why *does* it work? -rev drone , Hive Serious Chemistry [chemistry.mdma.ch]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. icheme.org [icheme.org]
- 14. chemistry.osu.edu [chemistry.osu.edu]
- 15. njhjchem.com [njhjchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chem.wisc.edu [chem.wisc.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sarponggroup.com [sarponggroup.com]
Technical Support Center: Managing Thermal Instability in 3-Amino-N-methylbenzylamine Reactions
Welcome to the technical support center for handling 3-Amino-N-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for managing the thermal risks associated with this compound. The inherent reactivity of its dual amine functionalities—a primary aromatic amine and a secondary benzylic amine—necessitates a robust understanding of its thermal behavior to ensure safe and successful experimentation.
Section 1: Foundational Safety Principles & Hazard Awareness
Before initiating any experiment, it is crucial to understand the underlying chemical properties of this compound that contribute to its thermal instability. The molecule's structure is prone to exothermic decomposition, and its reactivity can be unexpectedly triggered by improper handling or contamination.
Frequently Asked Questions: Core Hazards
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary hazard is its potential for rapid, uncontrolled exothermic decomposition or runaway reaction, especially when heated or mixed with incompatible materials.[1] Heating can lead to a pressure buildup and violent rupture of containers.[1] The decomposition products are hazardous, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3][4]
Q2: Which materials are incompatible with this compound and could trigger a thermal event?
A2: A range of common laboratory reagents can react exothermically and dangerously with this compound. It is critical to avoid unintended contact with:
-
Strong Oxidizing Agents: Can lead to violent reactions.[5]
-
Acids and Acid Halides: Neutralization reactions with amines are highly exothermic.[2][4][6]
-
Acid Anhydrides: Similar to acids, these can cause a strong exothermic reaction.[2][3]
-
Carbon Dioxide (CO2): As an air-sensitive amine, it can react with CO2 from the atmosphere, which can be problematic during storage and handling.[2][3]
-
Nitrites/Nitrates: In the presence of acid, there is a risk of forming potentially explosive nitrosamines.[5]
Table 1: Chemical Incompatibility Summary
| Incompatible Material Class | Potential Hazard | Recommended Action |
| Strong Oxidizing Agents | Violent reaction, fire | Store separately. Do not mix without a thorough hazard evaluation. |
| Strong Acids, Acid Halides | Strong exothermic reaction | Use controlled addition under cooling. Dilute reagents. |
| Acid Anhydrides | Strong exothermic reaction | Use controlled addition under cooling. Monitor temperature closely. |
| Carbon Dioxide (CO2) | Reacts with the amine | Store under an inert atmosphere (e.g., Nitrogen, Argon).[2][3] |
| Nitrating/Nitrosating Agents | Formation of unstable species | Avoid contact with nitrites or nitrous acid.[5] |
Q3: What are the initial signs of thermal decomposition?
A3: Early warning signs include:
-
An unexpected rise in temperature that does not respond to cooling.
-
A sudden change in color, often to a dark brown or black tar-like substance.
-
Spontaneous gas evolution or an increase in reactor pressure.
-
Localized boiling or "hot spots" in the reaction mixture.
Recognizing these signs early is critical for preventing a full-scale runaway reaction.[7]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your reaction. The guidance follows a "Symptom -> Potential Cause -> Recommended Action" format.
Q4: My reaction is showing a slow, steady temperature increase beyond the setpoint, and increasing the cooling bath flow isn't stopping it. What should I do?
-
Potential Cause: The heat generated by the reaction is starting to exceed the heat removal capacity of your apparatus. This is a critical state known as a sensitive thermal regime, which can precede a runaway.[7] This can be due to excessive reactant concentration, an addition rate that is too fast, or insufficient cooling surface area.
-
Recommended Action:
-
Immediately stop any reagent addition. This is the most crucial first step to prevent adding more fuel to the exotherm.
-
Ensure maximum cooling is applied. Check that your cryostat/cooling bath is at its lowest setpoint and that coolant is flowing effectively.
-
Increase agitation to improve heat transfer to the reactor walls and prevent localized hot spots.
-
If the temperature continues to rise, consider a controlled quench by adding a pre-chilled, inert solvent if this has been planned for in your safety assessment.
-
Q5: I observed a rapid color change to dark brown/black after adding a catalyst. What does this signify?
-
Potential Cause: Rapid darkening often indicates decomposition or the formation of polymeric side products. The catalyst may have initiated a highly exothermic side reaction, or a localized "hot spot" may have formed upon addition, triggering thermal degradation. Some impurities in the starting material or catalyst can also lead to these side reactions.[8]
-
Recommended Action:
-
Cease all additions immediately.
-
Take a small, quenched sample for analysis (e.g., TLC, LC-MS, NMR) if it is safe to do so. This can help identify the undesired products.
-
Review your procedure. Was the catalyst added too quickly or without sufficient agitation? Consider adding the catalyst as a solution in a suitable solvent or at a lower temperature in future experiments.
-
Q6: During workup, my product appears unstable and is degrading. How can I improve its stability?
-
Potential Cause: The free amine is susceptible to air oxidation. The presence of residual acid or base from the reaction or workup can also catalyze degradation pathways.
-
Recommended Action:
-
Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps.
-
Ensure complete neutralization after acidic or basic extractions. Check the pH of the aqueous layer to confirm.
-
Minimize exposure to heat. Use a rotary evaporator with the lowest feasible bath temperature and pull vacuum gradually.
-
If chromatography is required, consider using a less acidic or basic stationary phase, or adding a small amount of a volatile amine (like triethylamine) to the mobile phase to prevent degradation on the column.
-
Section 3: Proactive Risk Mitigation & Protocols
A proactive approach to safety is paramount. This involves assessing thermal hazards before starting an experiment and having robust protocols in place.
Thermal Hazard Assessment Workflow
Before scaling up any reaction involving this compound, a thorough thermal hazard assessment is non-negotiable. Techniques like Differential Scanning Calorimetry (DSC) can provide critical data on decomposition onset temperatures and energy release.[9]
Caption: Workflow for Thermal Hazard Assessment.
Protocol: Controlled Addition for Exothermic Reactions
This protocol minimizes thermal risk by ensuring the rate of heat generation never exceeds the system's cooling capacity.
-
System Setup:
-
Assemble the reactor in a chemical fume hood.[2] Ensure the reactor is clean, dry, and equipped with a magnetic or overhead stirrer, a temperature probe, a condenser, and an inert gas inlet.
-
The temperature probe should be placed in the reaction mixture, not in the cooling bath, to measure the actual internal temperature.
-
Use a cooling bath (cryostat) capable of reaching at least 20-30°C below the desired reaction temperature.
-
-
Reagent Preparation:
-
Charge the reactor with this compound and the reaction solvent.
-
Prepare the second reagent (e.g., acid chloride, alkylating agent) as a solution in a dropping funnel or syringe pump. Diluting the reagent helps to better control the reaction rate.[10]
-
-
Execution:
-
Begin agitation and cool the reactor contents to the target temperature (e.g., 0°C).
-
Once the temperature is stable, begin adding the second reagent dropwise or via syringe pump at a slow, controlled rate.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be slow enough that the internal temperature does not rise more than 2-3°C above the setpoint.
-
If the temperature begins to rise uncontrollably, stop the addition immediately . Do not resume until the temperature is back under control.
-
-
Completion and Quench:
-
After the addition is complete, continue stirring at the reaction temperature and monitor for any delayed exotherm.
-
Once the reaction is deemed complete by an appropriate monitoring technique (TLC, LC-MS, NMR), proceed with a controlled quench by slowly adding a suitable quenching agent (e.g., cold water, saturated bicarbonate solution). The quench should also be performed at a reduced temperature.
-
Protocol: In-Situ Reaction Monitoring
Real-time monitoring provides invaluable insight into reaction progress and can alert you to deviations from the expected pathway.
-
Technique Selection:
-
Sampling Procedure (if direct monitoring is not possible):
-
Prepare a series of small vials containing a quenching agent.
-
At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately add it to one of the prepared vials.
-
Analyze the quenched samples by your chosen method (e.g., LC-MS, GC-MS, NMR) to determine the reaction profile.
-
-
Data Interpretation:
-
A normal reaction should show a smooth conversion of starting material to product over time.
-
The sudden appearance of unexpected peaks or the stalling of the reaction could indicate a problem that requires investigation.
-
References
- Figshare. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. [Link]
- CP Lab Safety. (n.d.). This compound, 25g, Each. [Link]
- Cole-Parmer. (n.d.).
- Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Chem Service. (2019). SAFETY DATA SHEET - N-Methylbenzylamine Hydrochloride. [Link]
- National Institutes of Health. (n.d.). Benzylamine. PubChem. [Link]
- Beilstein-Institut. (n.d.). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
- ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
- IRIS Re.Public@polimi.it. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. [Link]
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
- RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. BENZYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 9. Collection - Thermal Hazard Evaluation and Safety Considerations for the Use of OâBenzoylâNâalkyl Hydroxylamines as Synthetic Reagents - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 3-Amino-N-methylbenzylamine: A Comparative Analysis of Titrimetric and Chromatographic Methods
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 3-Amino-N-methylbenzylamine (CAS: 18759-96-1), a critical building block in pharmaceutical and chemical synthesis. We move beyond simple procedural lists to explore the underlying chemistry, justify experimental choices, and offer a pragmatic comparison between the classical, robust technique of non-aqueous potentiometric titration and modern chromatographic alternatives.
The Central Challenge: Quantifying a Diamine with Disparate Basicities
This compound presents a unique analytical challenge due to its structure: it possesses two basic nitrogen centers.
-
N-methylbenzylamine moiety: An aliphatic-like secondary amine. This group is relatively basic.
-
Aniline moiety: An aromatic primary amine. The lone pair of electrons on this nitrogen delocalizes into the benzene ring, rendering it significantly less basic than its aliphatic counterpart.
This difference in basicity is the cornerstone of our analytical strategy. While it complicates methods that rely on total basicity, it also offers an opportunity for differential quantification if the right technique is employed. Purity determination is paramount, as side-products from synthesis (e.g., unmethylated precursors, isomers, or oxidized species) can compromise the yield, safety, and efficacy of downstream products.
The Titrimetric Approach: A Deep Dive into Non-Aqueous Potentiometry
For a compound like this compound, a non-aqueous acid-base titration is the titrimetric method of choice. An aqueous titration would fail due to the "leveling effect" of water, which is too basic to allow for the sharp titration of the very weak aromatic amine.[1]
2.1 The Principle: Enhancing Basicity for Accurate Detection
The core of this method involves dissolving the amine in a non-aqueous, aprotic solvent—typically glacial acetic acid—and titrating with a strong acid, most commonly perchloric acid dissolved in the same solvent.[2][3]
Here's the causality behind these choices:
-
Glacial Acetic Acid (Solvent): This acidic solvent enhances the apparent basicity of the dissolved amine. The amine (B) reacts with the solvent to form a protonated amine and the acetate ion: B + CH₃COOH ⇌ BH⁺ + CH₃COO⁻. This equilibrium shifts the titration into a favorable range.
-
Perchloric Acid (Titrant): When dissolved in glacial acetic acid, perchloric acid forms the strongly acidic onium ion (CH₃COOH₂⁺), a much stronger proton donor than the hydronium ion (H₃O⁺) found in aqueous solutions.[1] This "super-acid" titrant is capable of quantitatively protonating even very weak bases, ensuring a distinct and sharp endpoint.[2]
2.2 Endpoint Detection: The Superiority of Potentiometry
While a chemical indicator like crystal violet can be used, potentiometric endpoint detection is vastly superior for this application.[3][4] A combination pH electrode suitable for non-aqueous media measures the potential (in millivolts) of the solution as the titrant is added. Plotting potential versus titrant volume yields a titration curve. The equivalence point—where moles of acid equal moles of base—is precisely determined from the point of maximum inflection, typically by calculating the first or second derivative of the curve. This instrumental approach removes the subjectivity of visual color changes and is sensitive enough to potentially resolve two separate endpoints for the two different amine groups.
Experimental Protocol: Validating Purity by Potentiometric Titration
This protocol is designed as a self-validating system, incorporating standardization and blank correction as mandated by pharmacopeial standards like USP General Chapter <541> Titrimetry.[5][6][7]
3.1 Reagents and Apparatus
-
Apparatus: Automated potentiometric titrator, combination pH electrode for non-aqueous solvents (e.g., a sleeve-junction electrode with LiCl in ethanol electrolyte), 20 mL burette, analytical balance, 100 mL beakers, volumetric flasks.
-
Reagents: this compound sample, perchloric acid (70%), glacial acetic acid (ACS grade, <0.2% water), acetic anhydride, potassium hydrogen phthalate (KHP, primary standard, dried at 120°C for 2 hours), crystal violet indicator (optional, for visual confirmation).
3.2 Workflow for Titrimetric Purity Assessment
Caption: Workflow for Purity Determination by Potentiometric Titration.
3.3 Step-by-Step Methodology
Part A: Preparation and Standardization of 0.1 M Perchloric Acid
-
Preparation: To 900 mL of glacial acetic acid in a 1 L volumetric flask, cautiously add 8.5 mL of 70% perchloric acid while stirring. Add 20 mL of acetic anhydride (this reacts with residual water). Allow the solution to cool, then dilute to the mark with glacial acetic acid. Let the solution stand for 24 hours to ensure the reaction with water is complete.
-
Standardization: Accurately weigh approximately 350-400 mg of dried KHP into a 100 mL beaker. Dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator (optional). Titrate with the prepared 0.1 M perchloric acid solution to the endpoint (visually, a change from violet to blue-green; potentiometrically, the point of maximum inflection).
-
Calculation of Molarity: Molarity (M) = (Weight of KHP, g) / (Volume of HClO₄, L × 204.22 g/mol )
Part B: Purity Determination of this compound
-
Sample Preparation: Accurately weigh, in triplicate, approximately 150 mg of the this compound sample into a 100 mL beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Immerse the electrode and the burette tip into the solution. Begin stirring. Titrate the sample with the standardized 0.1 M perchloric acid, recording the potential (mV) and titrant volume. Add titrant in smaller increments as the potential begins to change more rapidly.
-
Blank Correction: Perform a titration on 50 mL of the glacial acetic acid solvent alone. Subtract the volume of titrant required to reach the endpoint of the blank from the sample titration volumes.
-
Endpoint Determination: Plot the recorded mV versus volume. Calculate the first derivative (ΔmV/ΔV) and plot it against the average volume. The peak of this derivative curve corresponds to the equivalence point (V_eq). If two distinct inflections are observed, two equivalence points exist.
-
Calculation of Purity: Purity (% w/w) = (V_eq × M_HClO₄ × MW_analyte) / (W_sample × n × 10)
-
V_eq: Volume of titrant at the equivalence point (corrected for blank), in mL.
-
M_HClO₄: Molarity of the standardized perchloric acid titrant.
-
MW_analyte: Molecular weight of this compound (136.19 g/mol ).[8][9]
-
W_sample: Weight of the sample, in g.
-
n: Number of reacting amine groups. If only one major equivalence point corresponding to the total basicity is used, n=2. If the endpoints are resolved, purity can be calculated for each.
-
Comparative Analysis: Titration vs. Orthogonal Methods
While titration is a powerful absolute method for determining total base content, it is not inherently impurity-specific. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete purity profile.
4.1 High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for separating a parent compound from its impurities. A reversed-phase HPLC (RP-HPLC) method would be ideal.
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Compounds separate based on their differential partitioning between the mobile and stationary phases. A UV detector is suitable for this aromatic compound.
-
Insights: HPLC can quantify the main peak (the active compound) and also detect and quantify individual impurities. This provides a "purity profile" that titration cannot. It is significantly more sensitive and specific. While titration might yield a purity of 99.5%, HPLC can reveal that the remaining 0.5% is composed of three distinct impurities, which can then be identified if necessary.
4.2 Gas Chromatography (GC) Given the analyte's boiling point of ~249°C, GC is another viable method, particularly for assessing volatile impurities.[8]
-
Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds.
-
Insights: GC excels at separating isomers and volatile impurities that might be difficult to resolve by HPLC. It is a highly sensitive and robust technique for compounds that are thermally stable.[10]
4.3 Data Summary Table: A Head-to-Head Comparison
| Parameter | Non-Aqueous Potentiometric Titration | Reversed-Phase HPLC | Gas Chromatography (GC) |
| Principle | Acid-Base Neutralization | Differential Partitioning | Volatility & Partitioning |
| Specificity | Low (measures total basicity) | High (separates individual components) | High (separates individual components) |
| Primary Use | Assay (total purity) | Assay and Impurity Profiling | Assay and Volatile Impurity Profiling |
| Accuracy | Excellent (Primary Method) | Very Good (Requires Reference Standard) | Very Good (Requires Reference Standard) |
| Precision | Excellent (<0.2% RSD achievable) | Very Good (<1% RSD typical)[11] | Very Good (<1% RSD typical) |
| Sensitivity | Milligram (mg) range | Nanogram (ng) to Picogram (pg) range | Nanogram (ng) to Picogram (pg) range |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Cost/Analysis | Low | Moderate | Moderate |
| Key Advantage | Absolute method, no reference standard needed for assay.[11] | Provides a complete impurity profile. | Excellent for volatile impurities and isomers. |
| Key Limitation | Does not detect or quantify non-basic impurities. | Relative method, requires a pure reference standard. | Analyte must be thermally stable. |
4.4 Decision Logic: Choosing the Right Analytical Tool
The choice of method is driven by the analytical question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For the validation of this compound purity, non-aqueous potentiometric titration stands as a robust, accurate, and cost-effective method for determining the total base content, serving as an excellent primary assay technique. Its value lies in its nature as an absolute method that does not require a pre-certified reference standard.
However, it is not a standalone solution for comprehensive purity analysis in a drug development or quality control setting. Titration should be used as part of a larger analytical toolkit. For a complete purity profile, which includes the detection and quantification of individual process-related impurities and degradation products, a high-specificity separation technique like HPLC is indispensable . GC serves as a valuable orthogonal method, particularly if volatile organic impurities or isomers are suspected.
For a complete validation package, a researcher should use titration to establish the primary assay value and employ a validated HPLC or GC method to create a detailed impurity profile, ensuring the product is not only potent but also pure and safe.
References
- Pharma Specialists. (2022). An Overview of Titrimetry.
- USP-NF. (2017). General Chapter Prospectus: <541> Titrimetry.
- uspbpep.com. General Chapters: <541> TITRIMETRY.
- ResearchGate. (n.d.). Potentiometric titration in aqueous media of amine hardeners and model compounds.
- Analyst (RSC Publishing). (n.d.). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode.
- USP-NF. (2024). <541> Titrimetry.
- ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
- AOCS. (n.d.). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method.
- The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.
- National Technical Reports Library - NTIS. (n.d.). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines.
- Journal of Food Research. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the a-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates.
- Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
- PharmaGuru. (2025). What Is Nonaqueous Titration: Learn Quickly With Case study And FAQs.
- Semantic Scholar. (2012). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fi.
- Slideshare. (n.d.). Non aqueous titration.
- Quora. (2020). Which one is better between assay by HPLC or assay by titration?.
- ResearchGate. (n.d.). Comparison of back-titration and HPLC concentration determinations....
- Analytical Chemistry. (1956). Determination of Primary and Secondary Amines.
- Scribd. (n.d.). Amine Titration.
- NIOSH - CDC. (2002). amines, aromatic 2002.
- SIELC Technologies. (2004). N-Methylbenzylamine.
Sources
- 1. mt.com [mt.com]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
- 5. An Overview of Titrimetry [pharmaspecialists.com]
- 6. General Chapter Prospectus: Titrimetry | USP-NF [uspnf.com]
- 7. uspbpep.com [uspbpep.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. cdc.gov [cdc.gov]
- 11. quora.com [quora.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 3-Amino-N-methylbenzylamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-N-methylbenzylamine is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparison of the most common synthetic routes to this versatile molecule, offering a critical analysis of their efficiency, practicality, and scalability. The information presented herein is a synthesis of established chemical principles and data from the peer-reviewed literature, intended to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, also known as 3-(methylaminomethyl)aniline, possesses two key functional groups: a primary aromatic amine and a secondary benzylic amine. This dual functionality makes it a desirable precursor for the elaboration of complex molecular architectures. The primary aromatic amine can be readily diazotized and converted to a variety of other functional groups, or it can participate in coupling reactions. The secondary amine provides a nucleophilic center for the introduction of substituents.
The selection of a synthetic route to this intermediate is a critical decision that can significantly impact the overall efficiency and cost-effectiveness of a drug development program. This guide will explore three primary synthetic strategies:
-
Reductive Amination of a 3-Substituted Benzaldehyde
-
Selective N-Alkylation of 3-Aminobenzylamine
-
The Leuckart-Wallach Reaction
Each of these routes will be evaluated based on factors such as overall yield, step economy, availability and cost of starting materials, reaction conditions, and potential for scale-up.
Route 1: Reductive Amination of a 3-Substituted Benzaldehyde
Reductive amination is a cornerstone of modern amine synthesis due to its versatility and generally high yields.[1][2] This approach involves the in-situ formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine. For the synthesis of this compound, two primary starting materials can be considered: 3-nitrobenzaldehyde and 3-aminobenzaldehyde.
Starting from 3-Nitrobenzaldehyde
This two-step approach first involves the reductive amination of 3-nitrobenzaldehyde with methylamine to form N-methyl-3-nitrobenzylamine, followed by the reduction of the nitro group to the desired primary amine.
A critical consideration in the first step is the choice of reducing agent to avoid the premature reduction of the nitro group. While sodium borohydride is a common reducing agent, it has been reported to cause partial reduction of the nitro group, leading to the formation of potentially hazardous azo- and azoxy-containing byproducts. A safer and more selective alternative is the use of a borane-tert-butylamine complex, which has been shown to effectively reduce the imine without affecting the nitro group.
The subsequent reduction of the nitro group can be achieved through various well-established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).
dot graph TD { A[3-Nitrobenzaldehyde] -- "1. Methylamine2. Borane-tert-butylamine complex" --> B(N-Methyl-3-nitrobenzylamine); B -- "Reduction (e.g., H₂, Pd/C)" --> C(this compound); } caption: "Route 1.1: Reductive amination of 3-nitrobenzaldehyde."
Starting from 3-Aminobenzaldehyde
A more direct approach is the reductive amination of 3-aminobenzaldehyde with methylamine. This one-pot reaction avoids the need for a separate nitro group reduction step. 3-Aminobenzaldehyde can be synthesized by the reduction of 3-nitrobenzaldehyde using reagents such as sodium disulfide or a combination of sodium bisulfite and ferrous sulfate.[3][4][5]
For the reductive amination step, a mild and selective reducing agent is crucial to prevent side reactions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is known to be effective for the reductive amination of a wide range of aldehydes and ketones under mild conditions and tolerates various functional groups, including aromatic amines.[6][7][8][9]
dot graph TD { A[3-Nitrobenzaldehyde] -- "Reduction (e.g., Na₂S₂)" --> B(3-Aminobenzaldehyde); B -- "1. Methylamine2. Sodium Triacetoxyborohydride" --> C(this compound); } caption: "Route 1.2: Reductive amination of 3-aminobenzaldehyde."
Route 2: Selective N-Alkylation of 3-Aminobenzylamine
This route appears to be the most straightforward, involving the direct methylation of 3-aminobenzylamine. However, the primary challenge lies in controlling the reaction to achieve selective mono-methylation, as the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation to the tertiary amine (N,N-dimethyl-3-aminobenzylamine).
Several strategies have been developed to address this selectivity issue in the N-methylation of primary amines. One approach involves the use of less reactive methylating agents under carefully controlled conditions. For instance, dimethyl carbonate has been used for the selective mono-N-methylation of anilines over zeolite catalysts.[10] Another strategy involves the use of protecting groups or in-situ chelation to modulate the reactivity of the primary amine.[11]
The starting material, 3-aminobenzylamine, can be prepared by the reduction of 3-aminobenzonitrile.[12] 3-Aminobenzonitrile itself can be synthesized from 3-aminobenzamide or by the reduction of 3-nitrobenzonitrile.[13]
dot graph TD { A[3-Aminobenzonitrile] -- "Reduction (e.g., LiAlH₄ or H₂, Raney Ni)" --> B(3-Aminobenzylamine); B -- "Selective Methylating Agent (e.g., Dimethyl Sulfate)" --> C(this compound); } caption: "Route 2: Selective N-alkylation of 3-aminobenzylamine."
Route 3: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (e.g., ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1][2][14] When applied to 3-aminobenzaldehyde with methylamine and formic acid, this reaction can, in principle, provide the desired product in a single step.
However, this reaction typically requires high temperatures (often exceeding 150 °C) and can result in the formation of N-formylated byproducts, which necessitate a subsequent hydrolysis step to liberate the free amine.[1][15][16][17] While it is a one-pot reaction, the harsh conditions and potential for side products can make it less attractive for the synthesis of complex or sensitive molecules.
dot graph TD { A[3-Aminobenzaldehyde] -- "Methylamine, Formic Acid (High Temp.)" --> B{Mixture of Amine andFormylated Byproducts}; B -- "Hydrolysis (if necessary)" --> C(this compound); } caption: "Route 3: The Leuckart-Wallach Reaction."
Comparison of Synthetic Routes
| Feature | Route 1.1: Reductive Amination (from 3-Nitrobenzaldehyde) | Route 1.2: Reductive Amination (from 3-Aminobenzaldehyde) | Route 2: Selective N-Alkylation | Route 3: Leuckart-Wallach Reaction |
| Overall Yield | Moderate to Good | Good to Excellent | Variable (dependent on selectivity) | Moderate |
| Step Economy | Fewer steps from a common precursor | Good | Potentially the best (if starting material is readily available) | Good (one-pot) |
| Starting Materials | 3-Nitrobenzaldehyde (readily available) | 3-Aminobenzaldehyde (requires synthesis) | 3-Aminobenzylamine (requires synthesis) | 3-Aminobenzaldehyde (requires synthesis) |
| Reagents | Borane complexes, standard reduction reagents | Mild reducing agents (e.g., NaBH(OAc)₃) | Selective methylating agents | Formic acid/derivatives |
| Reaction Conditions | Generally mild for amination; standard for nitro reduction | Mild | Often requires careful control of conditions | Harsh (high temperatures) |
| Scalability | Good | Good | Challenging due to selectivity control | Moderate |
| Key Challenges | Handling of borane reagents; extra reduction step | Synthesis and stability of 3-aminobenzaldehyde | Achieving selective mono-methylation | High temperatures; formation of formylated byproducts |
Experimental Protocols
Protocol for Route 1.2: Reductive Amination of 3-Aminobenzaldehyde
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[9]
Step 1: Synthesis of 3-Aminobenzaldehyde from 3-Nitrobenzaldehyde
-
Materials: 3-Nitrobenzaldehyde, Sodium sulfide nonahydrate (Na₂S·9H₂O), Water, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde (1 equivalent) in water.
-
Add a solution of sodium sulfide nonahydrate (2-3 equivalents) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminobenzaldehyde. The crude product can be purified by column chromatography if necessary.
-
Step 2: Reductive Amination of 3-Aminobenzaldehyde
-
Materials: 3-Aminobenzaldehyde, Methylamine (solution in THF or ethanol), Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (optional, as catalyst).
-
Procedure:
-
Dissolve 3-aminobenzaldehyde (1 equivalent) in DCE or THF.
-
Add a solution of methylamine (1.5-2 equivalents) and stir for 30 minutes at room temperature to form the imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A catalytic amount of acetic acid can be added if the reaction is sluggish.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Conclusion and Recommendations
After a thorough evaluation of the synthetic routes to this compound, the reductive amination of 3-aminobenzaldehyde (Route 1.2) emerges as the most efficient and practical approach for laboratory-scale synthesis and has good potential for scale-up. This route offers a good balance of high yield, mild reaction conditions, and operational simplicity. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and tolerance to the primary aromatic amine functionality.
While the selective N-alkylation of 3-aminobenzylamine (Route 2) is attractive in its directness, the challenge of controlling selectivity to avoid over-methylation presents a significant hurdle that may require extensive optimization.
The reductive amination starting from 3-nitrobenzaldehyde (Route 1.1) is a viable but less direct alternative. The additional step of nitro group reduction adds to the overall process and may impact the overall yield.
Finally, the Leuckart-Wallach reaction (Route 3) , although a classic one-pot method, is generally less favorable due to its harsh reaction conditions and the potential for byproduct formation, which can complicate purification.
For researchers seeking a reliable and high-yielding synthesis of this compound, the development and optimization of the reductive amination of 3-aminobenzaldehyde is the recommended course of action.
References
- The Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- ChemBK. (2024, April 10). 3-AMINOBENZALDEHYDE.
- Google Patents. (n.d.). US1499761A - Production of m-amino-benzaldehyde.
- ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- The Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE.
- ResearchGate. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
- Wikipedia. (n.d.). Leuckart reaction.
- ResearchGate. (2025, August 6). Effect of Formamide in the Leuckart Reaction.
- Erowid. (n.d.). the leuckart reaction.
- Chemdad. (n.d.). 3-Aminobenzonitrile Ten Chongqing Chemdad Co. ,Ltd.
- Semantic Scholar. (n.d.). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
- IRIS. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.
- ResearchGate. (n.d.). Proposed reaction mechanism for the mono‐selective N‐methylation of....
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. 3-Aminobenzonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. Page loading... [wap.guidechem.com]
- 14. lookchem.com [lookchem.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. researchgate.net [researchgate.net]
- 17. erowid.org [erowid.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-N-methylbenzylamine Quantification
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3-Amino-N-methylbenzylamine, as a key chemical entity, demands robust analytical methods to ensure product quality and safety. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and presents a comprehensive cross-validation study designed to ensure data integrity and inter-method reliability. The principles outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2].
The Critical Role of Method Validation and Cross-Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[2]. It is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies worldwide[3][4]. Cross-validation takes this a step further by comparing the results from two distinct analytical methods or laboratories to ensure consistency and reliability of the data[5][6]. This is particularly crucial when a method is transferred to a different laboratory or when a new method is introduced to replace an existing one.
This guide will explore the cross-validation of a newly developed GC-MS method against an established HPLC-UV method for the analysis of this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a polar compound like this compound, a reverse-phase HPLC method is a logical starting point.
Causality of Experimental Choices
-
Column Chemistry: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for moderately polar aromatic compounds.
-
Mobile Phase: A mixture of methanol and water is a common and effective mobile phase for reverse-phase chromatography. The addition of an acid, such as ortho-phosphoric acid, to the mobile phase serves to protonate the amine groups on the analyte, leading to better peak shape and retention time consistency[7].
-
Detection: Ultraviolet (UV) detection is chosen due to the presence of a chromophore (the benzene ring) in the this compound molecule, which allows for sensitive detection at an appropriate wavelength.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (70:30, v/v), with the pH adjusted to 3.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a concentration within the calibration range. The sample is filtered through a 0.45 µm syringe filter prior to injection.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of N-Methylated vs. Non-Methylated Benzylamines
In the landscape of pharmacology and drug development, subtle molecular modifications can lead to profound changes in biological activity. One such modification, N-methylation, the addition of a methyl group to a nitrogen atom, serves as a pivotal determinant in the efficacy, selectivity, and metabolic fate of many benzylamine-based compounds. This guide provides an in-depth comparison of N-methylated and non-methylated benzylamines, supported by experimental data and methodologies, to inform and empower researchers in their pursuit of novel therapeutics.
The Decisive Impact of a Methyl Group: Pharmacodynamic Considerations
The addition of a methyl group to the amine nitrogen of a benzylamine can significantly alter its interaction with biological targets, primarily through steric and electronic effects. These changes manifest as altered receptor binding affinity, selectivity, and functional activity.
Receptor Binding Affinity and Selectivity
N-methylation can either enhance or diminish a compound's affinity for its receptor. This is highly dependent on the specific topology of the receptor's binding pocket.
A classic example is the differential affinity of the endogenous catecholamines, norepinephrine (a primary amine) and epinephrine (its N-methylated counterpart), for adrenergic receptors. While both bind to α and β-adrenergic receptors, their selectivity profiles differ significantly. Norepinephrine exhibits a strong affinity for α-receptors and β1-receptors but binds poorly to β2-receptors.[1] In contrast, epinephrine, with its additional methyl group, binds well to β1 and β2 receptors and with lower efficacy to α-receptors, except at high concentrations.[1] This seemingly minor structural change allows epinephrine to elicit broader physiological responses, such as bronchodilation (a β2-mediated effect), which is less pronounced with norepinephrine.[[“]] Studies have shown that while epinephrine and norepinephrine have similar affinities for the β1AR, norepinephrine is approximately tenfold more selective for the β1AR over the β2AR.[3]
Another illustrative case is the comparison between amphetamine and methamphetamine. Methamphetamine, the N-methylated version of amphetamine, is reported to have a much higher affinity for dopamine receptors, contributing to its more potent stimulant effects.[4][5]
Table 1: Comparative Adrenergic Receptor Selectivity
| Compound | Structure | Primary Receptor Affinity | Key Physiological Effects |
| Norepinephrine | Non-methylated | α-receptors, β1-receptors[1][[“]] | Vasoconstriction, increased heart rate[[“]][6] |
| Epinephrine | N-methylated | β1 and β2-receptors[1][[“]] | Increased heart rate, bronchodilation[[“]] |
Functional Activity: Agonism vs. Antagonism
The influence of N-methylation extends beyond mere binding to dictating the functional consequence of that binding. In the realm of 5-HT (serotonin) receptors, structure-activity relationship (SAR) studies of N-benzyl phenethylamines have revealed complex outcomes. While early studies suggested that simple N-alkylation diminished activity, the discovery that N-benzyl substitution could dramatically improve both binding affinity and functional activity at the 5-HT₂ₐ receptor was a significant finding.[7] However, further modifications can flip the switch from agonism to antagonism. For instance, in a series of N-benzyl phenethylamines, compounds with halogens or short alkyl chains at the 4-position of the phenethylamine ring act as agonists, while those with longer alkyl chains or aryl groups at the same position behave as antagonists at the 5-HT₂ₐ receptor.[7]
The Journey Through the Body: Pharmacokinetic Differences
N-methylation profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These pharmacokinetic alterations are often as critical as pharmacodynamic changes in determining a drug's overall therapeutic utility.
Lipophilicity and Blood-Brain Barrier Permeability
The addition of a methyl group generally increases the lipophilicity of a compound. This enhanced "fat-solubility" can facilitate passage across lipid membranes, including the blood-brain barrier (BBB). The increased central nervous system (CNS) penetration of methamphetamine compared to amphetamine is a well-documented example of this principle, contributing to its stronger and more rapid onset of psychological effects.[4]
Metabolic Stability and the Role of Monoamine Oxidases (MAOs)
Primary and secondary amines are substrates for monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters and xenobiotics. N-methylation can significantly alter a compound's susceptibility to MAO-mediated degradation. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for substrates like phenylethylamine and benzylamine.[8]
Notably, N-methylation can confer resistance to metabolism by MAOs. For example, in the brain, histamine is first methylated to N-methylhistamine, which is then a substrate for MAO-B.[9] Histamine itself is not a preferred substrate for MAO-B in vivo.[9] This suggests that N-methylation can act as a metabolic switch, directing a compound down a specific degradation pathway.
The increased metabolic stability of N-methylated compounds can lead to a longer duration of action. Methamphetamine, for instance, generally has a longer half-life than amphetamine.[10]
As illustrated in Figure 1, primary amines are often directly oxidized by MAOs. In contrast, secondary amines like N-methylated benzylamines can undergo more complex metabolism by cytochrome P450 (CYP450) enzymes, including N-demethylation to the primary amine or N-hydroxylation, which can lead to the formation of metabolic-intermediate complexes.[11]
Experimental Workflows for Comparative Analysis
To rigorously compare the biological activities of N-methylated and non-methylated benzylamines, a multi-faceted experimental approach is required. Below are protocols for two fundamental assays.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[12][13]
Objective: To compare the binding affinities of a non-methylated benzylamine and its N-methylated analog for a target receptor.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target receptor.[14]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compounds (the non-methylated and N-methylated benzylamines).[14]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.[12][14]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[15]
Objective: To compare the metabolic stability of a non-methylated benzylamine and its N-methylated analog in liver microsomes.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system.[15][16]
-
Incubation Setup: In a 96-well plate, pre-warm the microsomes and buffer to 37°C. Add the test compound (at a final concentration of, for example, 1 µM).[16]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.[16]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, containing the remaining parent compound, for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15]
Conclusion: A Tale of Two Amines
The decision to incorporate or remove an N-methyl group on a benzylamine scaffold is a critical consideration in drug design. N-methylation can fine-tune receptor selectivity, enhance CNS penetration, and prolong metabolic half-life. As demonstrated by well-known pairs like norepinephrine/epinephrine and amphetamine/methamphetamine, this small structural modification can lead to distinct pharmacological profiles and therapeutic applications. A comprehensive understanding of these differences, validated through rigorous experimental evaluation, is paramount for the rational design of next-generation therapeutics. By leveraging the comparative assays outlined in this guide, researchers can better predict the biological consequences of N-methylation and accelerate the development of safer and more effective drugs.
References
- Pitt Cardiology - Adrenergics Module. (n.d.).
- Consensus: AI Search Engine for Research. (2016, December 20). Norepinephrine vs. Epinephrine: What's the Difference?.
- Reddit. (2022, November 4). ELI5: What are the differences between methamphetamine and just amphetamines, like adderall?.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Simcoe Rehab. (n.d.). Amphetamines vs Methamphetamines: Is Speed Meth?.
- Yuan, D., et al. (2020, October 22). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Nature Communications.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Alfa Cytology - Rdcthera. (n.d.). Competitive Radioligand Binding Assays.
- Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.
- Drugs.com. (2024, September 26). Norepinephrine vs epinephrine: what's the difference?.
- Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
- PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
- Biology Stack Exchange. (2014, December 4). Differentiation of norepinephrine and epinephrine in indications.
- Pinnacle Treatment Centers. (n.d.). What's the Difference Between Amphetamines and Methamphetamine?.
- PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- PMC - NIH. (n.d.). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo.
- drug metabolism. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- PubMed Central. (2022, February 8). Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step.
- NIH. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.
- PubMed Central. (n.d.). Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior.
Sources
- 1. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 2. consensus.app [consensus.app]
- 3. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early Life Stress Induced DNA Methylation of Monoamine Oxidases Leads to Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simcoerehab.ca [simcoerehab.ca]
- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Amino-N-methylbenzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Amino-N-methylbenzylamine scaffold serves as a foundational structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its inherent structural features—a substituted phenyl ring, a primary amine at the 3-position, and an N-methylated benzylic amine—provide multiple avenues for chemical modification to fine-tune pharmacological activity. This guide presents a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon findings from related studies on benzylamine and methylamine derivatives targeting various enzymes and receptors. A thorough understanding of how structural alterations influence biological outcomes is paramount for the rational design of more potent, selective, and effective drug candidates.
The Core Scaffold: A Trio of Modifiable Regions
The this compound molecule can be conceptually divided into three key regions where chemical modifications can be systematically introduced to probe and optimize interactions with biological targets:
-
R1: The Phenyl Ring: Substituents on this aromatic ring can profoundly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity for a given target.
-
R2: The 3-Amino Group: This primary amine is a key hydrogen bond donor and can be modified through reactions like acylation or alkylation to modulate its polarity and interaction potential.
-
R3: The N-Methylbenzylamine Moiety: The secondary amine and its methyl group are critical for the molecule's basicity and can engage in specific hydrophobic or ionic interactions within a binding site.
Strategic diversification at these positions is the cornerstone of establishing a robust SAR profile.
Caption: The this compound core with key regions for SAR exploration.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections dissect the observed SAR trends based on modifications at the R1, R2, and R3 positions, compiling insights from studies on analogous chemical series.
Phenyl Ring Substitutions (R1): The Gatekeepers of Activity
The nature and placement of substituents on the phenyl ring are pivotal in dictating the biological effects of benzylamine derivatives.
-
Electronic Effects (Electron-Withdrawing vs. Electron-Donating Groups): The electronic properties of ring substituents can dramatically influence potency. For instance, in studies of chalcone analogs as monoamine oxidase (MAO) inhibitors, the introduction of electron-withdrawing groups (EWGs) such as halogens (Cl, Br) on the aromatic ring generally enhanced inhibitory activity, particularly for the MAO-B isoform.[1] A 3-chloro substituent, for example, yielded a highly potent and selective MAO-B inhibitor.[1] Conversely, electron-donating groups (EDGs) might be more favorable for other biological targets, underscoring the target-dependent nature of this SAR aspect.
-
Positional Isomerism: The location of a substituent is as critical as its chemical nature. In the development of anticonvulsant quinazoline derivatives, it was observed that para-substituted analogs consistently displayed superior activity compared to their meta- or ortho-isomers.[2] This suggests that the para-position is likely oriented towards a crucial interaction point within the target's binding site.
Table 1: Hypothetical SAR of Phenyl Ring Substitutions in this compound Analogs (based on related compounds)
| Analog | R1 Substituent | Target | Predicted Activity | Supporting Evidence |
| 1a | H | MAO-B | Baseline | [1] |
| 1b | 4-Cl | MAO-B | Increased | [1] |
| 1c | 3-Cl | MAO-B | Significantly Increased | [1] |
| 1d | 4-OCH₃ | Anticonvulsant | Active | [3] |
| 1e | 4-Br | Anticonvulsant | Highly Active | [2] |
Modifications of the 3-Amino Group (R2): Fine-Tuning Interactions
The primary amino group at the 3-position offers a prime location for tailoring molecular interactions through hydrogen bonding.
-
N-Acetylation: The conversion of the amino group to an acetamide can have a profound, and often position-dependent, effect on activity. In a series of aryl benzylamines investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), moving an N-acetamido group from the 2-position to the 3- or 4-position led to a significant drop in inhibitory potency.[4] This finding underscores the stringent spatial requirements for this functional group to engage in productive interactions within the enzyme's active site.
Modifications of the N-Methylbenzylamine Moiety (R3): Modulating Physicochemical Properties
The N-methylamino portion of the scaffold is a key contributor to the molecule's overall physicochemical profile.
-
N-Methylation: The methyl group on the benzylic nitrogen often plays a crucial role in activity. However, its impact can be subtle and context-dependent. In the same study on 17β-HSD3 inhibitors, an attempt to synthesize a mono-methylated analog of the amine linker resulted in an inactive compound, potentially due to an unfavorable conformational change induced by the modification.[4] This illustrates that even seemingly minor modifications can have significant and sometimes unpredictable effects on the molecule's three-dimensional structure and, consequently, its biological activity.
Experimental Protocols: The Foundation of SAR Studies
The rigorous evaluation of newly synthesized analogs is essential for building a reliable SAR. The following are representative experimental protocols for assessing relevant biological activities.
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay is fundamental for determining the inhibitory potency and selectivity of compounds against the MAO-A and MAO-B isoforms.
Caption: A streamlined workflow for an in vitro MAO inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, the test compound at various concentrations, and a suitable substrate like kynuramine in a buffered solution.
-
Enzyme-Inhibitor Pre-incubation: In a microplate well, pre-incubate the MAO enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a strong base, such as NaOH.
-
Fluorescence Measurement: Quantify the amount of fluorescent product formed using a plate reader.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[1]
Anticonvulsant Activity Screening: The Maximal Electroshock (MES) Test
The MES test is a standard in vivo model used to identify compounds with potential efficacy against generalized tonic-clonic seizures.
Caption: The procedural flow of the Maximal Electroshock (MES) test for anticonvulsant screening.
Step-by-Step Methodology:
-
Dosing: Administer the test compound at various doses to groups of mice, typically via intraperitoneal or oral routes. A control group receives only the vehicle.
-
Absorption Phase: Allow a specific time to elapse for the compound to be absorbed and distributed to the central nervous system.
-
Seizure Induction: Deliver a brief, suprathreshold electrical stimulus through corneal electrodes to induce a seizure.
-
Endpoint Observation: Observe the animals for the presence or absence of the characteristic tonic hind limb extension, which indicates a full-blown seizure.
-
Data Analysis: The effective dose that protects 50% of the animals from the tonic extension seizure (ED50) is calculated using appropriate statistical methods.[3]
Conclusion: Charting a Path for Future Drug Discovery
The structure-activity relationship of this compound analogs is a multifaceted area of study, with the ultimate biological effect being a delicate interplay of steric, electronic, and physicochemical properties. This guide consolidates SAR insights from related compound classes to provide a predictive framework for the rational design of novel analogs based on this versatile scaffold. The strategic manipulation of the phenyl ring, the 3-amino group, and the N-methylbenzylamine moiety offers a clear path to optimizing potency, selectivity, and overall drug-like properties. Future endeavors that systematically explore the chemical space around this core structure, guided by the principles outlined herein and validated by robust experimental evaluation, hold significant promise for the discovery of next-generation therapeutic agents.
References
- SAR of novel biarylmethylamine dopamine D4 receptor ligands. J Med Chem. 1998;41(5):742-51.
- Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. J Med Chem. 1996;39(17):3423-8.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
- 3-Amino-N-methylbenzamide. PubChem Compound Summary for CID 676526. [Link].
- SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. J Med Chem. 2013;56(17):6996-7010.
- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. 2018;23(8):2011.
- [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao Xue Xue Bao. 1992;27(9):711-6.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. 2016;21(7):E934.
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Int J Mol Sci. 2019;20(11):2787.
- 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjug Chem. 2007;18(5):1612-8.
- Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. J Med Chem. 1992;35(11):2033-9.
- Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. J Biol Chem. 2008;283(45):30759-70.
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. 2021;26(24):7585.
- Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals (Basel). 2022;15(3):355.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Cambridge: Cambridge Open Engage; 2021.
- Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Sci Rep. 2018;8(1):14631.
- (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. J Med Chem. 1996;39(17):3423-8.
- Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Egypt J Chem. 2022;65(3):447-456.
- Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules. 2024;29(7):1621.
- Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies. Bioorg Med Chem. 2015;23(9):2027-40.
- Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors. Curr Med Chem. 2018;25(27):3209-3243.
- 3-Methyl-N-methylbenzylamine. PubChem Compound Summary for CID 13794465. [Link].
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Int J Mol Sci. 2023;24(4):3475.
- Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
Sources
- 1. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Amino-N-methylbenzylamine: The Ascendancy of qNMR
In the landscape of pharmaceutical development and chemical research, the precise and accurate determination of a compound's purity and concentration is not merely a procedural step but the bedrock of quality, safety, and efficacy. For an analyte such as 3-Amino-N-methylbenzylamine, a substituted aromatic amine with applications as a building block in medicinal chemistry, a robust analytical assay is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the assay of this specific molecule. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from nearly all other analytical techniques: the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for that resonance.[1][2] This intrinsic relationship allows for the determination of the absolute concentration or purity of an analyte by co-dissolving it with a certified internal standard of known purity and concentration.[3][4] Unlike chromatographic methods, qNMR does not require a calibration curve generated from an identical, highly purified reference standard of the analyte itself, making it a primary ratio method of measurement.[2][5] This capability is particularly advantageous when analyzing novel compounds or when a certified standard is unavailable or prohibitively expensive.[1] Its power as a non-destructive, highly accurate, and universally quantitative tool has led to its increasing adoption and recognition by major pharmacopeias, including the United States Pharmacopeia (USP).[2][5][6]
Experimental Protocol: qNMR Assay of this compound
A successful qNMR experiment is a self-validating system, where meticulous planning and execution ensure the integrity of the final result. The following protocol is designed for robustness and accuracy.
Selection of Materials
-
Analyte: this compound (C₈H₁₂N₂, MW: 136.19 g/mol ).[7]
-
Internal Standard (IS): The choice of IS is the most critical decision in a qNMR experiment.[8] The ideal standard must not have NMR signals that overlap with the analyte's signals.[9][10] For this compound, which has protons in the aromatic (~6.5-7.2 ppm), benzylic (~3.6 ppm), and N-methyl (~2.3 ppm) regions, Dimethyl sulfone (DMSO₂) is an excellent choice. It is a stable, non-volatile solid with a high purity and a single sharp resonance (singlet) at approximately 3.1 ppm in DMSO-d₆, a region typically clear of interference.
-
Deuterated Solvent: The solvent must fully dissolve both the analyte and the internal standard.[9][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for the polar nature of the analyte and the chosen IS.
Sample Preparation
The largest source of error in qNMR is often the weighing process; therefore, the use of a calibrated microbalance is essential.[1]
-
Weighing: Accurately weigh approximately 5 mg of the certified internal standard (Dimethyl sulfone) into a clean, dry glass vial. Record the weight precisely (e.g., to 0.001 mg).
-
Analyte Addition: To the same vial, add approximately 10-15 mg of the this compound sample and record the weight precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.[9][11]
-
Dissolution: Add approximately 1.0 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer approximately 0.7 mL of the homogenous solution into a high-quality 5 mm NMR tube.[10]
NMR Data Acquisition
Acquisition parameters must be optimized to ensure that all signals are fully relaxed and accurately represented. These settings are for a 400 MHz spectrometer but can be adapted.
-
Pulse Program: A simple, single-pulse experiment (e.g., Bruker's zg30 or JEOL's s1pul) is recommended.[10]
-
Pulse Angle (p1): Set to a 90° pulse. This maximizes the signal for a given number of scans and is crucial for accurate quantification.[10][11]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all relevant nuclei (in both the analyte and IS) to return to thermal equilibrium. A delay of at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of the signals being integrated is required.[10][12] The T₁ values for the analyte's benzylic protons and the IS's methyl protons should be measured beforehand using an inversion-recovery experiment. A conservative, safe starting point is a delay of 30-60 seconds.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing signal truncation.[10]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure precision better than 1%.[10] Typically, 16 to 64 scans are sufficient.
-
Receiver Gain (rg): The receiver gain should be set automatically by the instrument to avoid signal clipping, which would invalidate the quantitative data.[10]
Data Processing and Calculation
-
Processing: Apply an exponential window function with a minimal line-broadening factor (e.g., 0.3 Hz). After Fourier transformation, meticulously perform manual phase and baseline correction to ensure the accuracy of the integrals.[10]
-
Integration: Integrate the well-resolved singlet from the Dimethyl sulfone IS (6 protons). For the analyte, integrate a non-overlapping signal, such as the benzylic -CH₂- signal (2 protons).
-
Purity Calculation: The weight percentage (w/w %) purity of the analyte is calculated using the following equation[13]:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
W : Weight
-
P : Purity of the internal standard (as a percentage)
-
analyte : Refers to this compound
-
IS : Refers to the Internal Standard (Dimethyl sulfone)
-
Visual Workflow for qNMR Assay
Sources
- 1. rssl.com [rssl.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. usp.org [usp.org]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Catalytic Systems for Benzylamine Synthesis
Benzylamine is a foundational chemical intermediate, critical to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other high-value materials.[1] The efficiency and selectivity of its synthesis are therefore of paramount importance to researchers and industrial chemists alike. This guide provides an in-depth comparative analysis of the primary catalytic methodologies for benzylamine production: traditional transition metal catalysis, emerging biocatalytic routes, and novel photocatalytic systems. We will delve into the mechanistic underpinnings of each approach, present objective performance data, and provide actionable experimental protocols to guide your catalyst selection and process optimization.
Section 1: Transition Metal Catalysis: The Workhorse of Benzylamine Synthesis
Heterogeneous transition metal catalysis remains the most established and widely implemented approach for industrial-scale benzylamine synthesis.[2] These methods primarily fall into two categories: the hydrogenation of benzonitrile and the reductive amination of benzaldehyde. A third, greener approach, the direct amination of benzyl alcohol via the "borrowing hydrogen" methodology, is also gaining significant traction.[3]
Mechanistic Overview: Pathways to Benzylamine
The choice of starting material dictates the specific catalytic pathway.
-
Hydrogenation of Benzonitrile: This is an atom-efficient route where benzonitrile is directly hydrogenated over a metal catalyst. The reaction proceeds through a benzylimine intermediate, which is further hydrogenated to benzylamine. A common side reaction is the condensation of the intermediate with the final product to form dibenzylamine.[1]
-
Reductive Amination of Benzaldehyde: This one-pot reaction involves the condensation of benzaldehyde with ammonia to form an imine intermediate, which is then reduced in-situ by a reducing agent (commonly H₂) in the presence of a catalyst.[4][5]
-
Direct N-Alkylation of Alcohols (Borrowing Hydrogen): This elegant approach uses a catalyst to temporarily "borrow" hydrogen from benzyl alcohol to form benzaldehyde. The aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.[3]
Figure 1: Simplified reaction pathways for benzylamine synthesis via transition metal catalysis.
Performance Comparison of Heterogeneous Catalysts
The choice of metal and support significantly influences catalyst activity, selectivity, and stability. Nickel and palladium-based catalysts are the most extensively studied for these transformations.
| Catalyst System | Starting Material | Temp. (°C) | Pressure (bar) | Solvent | Yield / Selectivity (%) | Key Observations & References |
| Ni/SiO₂ | Benzonitrile | 100 | 13 | Ethanol | 78% Selectivity to Benzylamine | More active and selective than Co/SiO₂ and Pd/SiO₂ under these conditions. Reusable after regeneration.[1][6] |
| Amorphous NiAl alloy | Benzonitrile | 40 | 20 | Ethanol | 95.2% Selectivity to Benzylamine | High selectivity under mild conditions.[7] |
| Pd/γ-Al₂O₃ | Benzonitrile | N/A | N/A | N/A | ~86% Yield | High activity and selectivity, with good long-term stability in a trickle-bed reactor.[8] |
| Raney Ni | Benzyl Alcohol | 180 | N/A | p-Xylene | ~61% Selectivity to Benzylamine | Part of a "borrowing hydrogen" system with aqueous ammonia.[3] |
| Cu/SiO₂ | Benzyl Alcohol | 225-275 | 1 | N/A | 99% Yield of Dibenzylamine | Demonstrates high activity for amination but poor selectivity for the primary amine.[9][10] |
| Pd/C | Benzaldehyde | 90 | 40 | Methanol/NH₃ | High, but selectivity varies | Activity and selectivity are influenced by the acidity of the carbon support.[4] |
Experimental Protocol: Hydrogenation of Benzonitrile with Ni/SiO₂
This protocol is adapted from the work of Segobia et al. and represents a typical batch hydrogenation process.[1][6]
-
Catalyst Preparation: Prepare the Ni/SiO₂ catalyst via wet impregnation of a silica support with a nickel nitrate solution, followed by drying and calcination.
-
Reactor Setup: Introduce 1.0 g of the pre-reduced Ni/SiO₂ catalyst and 150 mL of methanol into a high-pressure batch reactor.
-
Reaction Initiation: Seal the reactor, purge with H₂, and then pressurize to 13 bar with H₂. Heat the reactor to 100°C with stirring.
-
Substrate Addition: Introduce a solution of benzonitrile in methanol (to achieve an initial concentration of 0.12 mol L⁻¹) to start the reaction.
-
Monitoring and Work-up: Monitor the reaction progress by sampling and analyzing with Gas Chromatography (GC). Upon completion, cool the reactor, vent the H₂, and filter the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude benzylamine, which can be further purified by distillation.
Section 2: Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations under environmentally benign conditions.[11][12][13][14] For benzylamine synthesis, this typically involves multi-enzyme cascades engineered into microbial hosts like E. coli.
Mechanistic Overview: An Engineered Biosynthetic Pathway
A common biocatalytic strategy involves a multi-step enzymatic cascade starting from a renewable feedstock like L-phenylalanine. This pathway can be engineered into a whole-cell catalyst, which performs the entire synthesis in a single pot. One such pathway involves a nine-step artificial enzyme cascade.
Figure 2: Conceptual workflow of a whole-cell biocatalyst for benzylamine production.
Performance and Considerations
The primary advantages of biocatalysis are its exceptional selectivity and mild operating conditions (ambient temperature and pressure, aqueous media), which align with the principles of green chemistry.[11][14][15]
| Catalyst System | Starting Material | Temp. (°C) | Pressure | Solvent | Product Titer / Conversion | Key Observations & References |
| Engineered E. coli | L-Phenylalanine | ~30-37 | Atmospheric | Aqueous Buffer | 42 mM (70% conversion) from 60 mM L-Phe | Whole-cell biotransformation using a nine-step enzyme cascade.[15] |
| Engineered E. coli | Glucose | ~30-37 | Atmospheric | Aqueous Buffer | 4.3 mM from glucose | Demonstrates synthesis from a simple sugar via fermentation, though titers are lower.[15] |
Causality Behind Experimental Choices: The use of whole-cell catalysts obviates the need for costly enzyme purification. Engineering the entire pathway into a single organism simplifies the process to a single fermentation or biotransformation step. However, challenges such as enzyme stability, substrate/product toxicity to the host organism, and lower volumetric productivity compared to traditional chemical processes need to be addressed for industrial scalability.[13][16]
Experimental Protocol: Whole-Cell Biotransformation
This protocol is a generalized representation based on published methodologies for producing benzylamine from L-phenylalanine.
-
Strain Cultivation: Grow the engineered E. coli strain in a suitable rich medium (e.g., LB broth) with appropriate antibiotics to a high cell density.
-
Induction: Induce the expression of the enzymatic cascade genes using an appropriate inducer (e.g., IPTG) and continue cultivation for several hours to allow for protein expression.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and resuspend to a desired cell concentration.
-
Biotransformation: In a reaction vessel, combine the cell suspension with a solution of L-phenylalanine in the buffer.
-
Reaction and Monitoring: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor the formation of benzylamine over time using HPLC or GC-MS.
-
Product Isolation: Once the reaction is complete, separate the cells by centrifugation. The supernatant containing benzylamine can then be subjected to extraction and further purification.
Section 3: Photocatalysis: A Light-Driven Frontier
Photocatalysis offers a potentially sustainable route to benzylamine by using light energy to drive the chemical transformation, often under mild conditions. While research in this area is less mature than for transition metal catalysis, promising systems are emerging.
Mechanistic Overview: Electron-Hole Pair Generation
In a typical heterogeneous photocatalytic system, a semiconductor material (like TiO₂) absorbs photons, generating electron-hole pairs. In the context of reduction, the photogenerated electrons are used to reduce the substrate. A co-catalyst, such as palladium, is often deposited on the semiconductor to trap these electrons, enhance charge separation, and act as the active site for the reduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 12. Biocatalysis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. fastercapital.com [fastercapital.com]
- 16. chem.tamu.edu [chem.tamu.edu]
A Methodological Guide to Evaluating Novel Benzylamine Derivatives as Monoamine Oxidase Inhibitors: A Case Study with 3-Amino-N-methylbenzylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel benzylamine derivatives, specifically focusing on their potential as monoamine oxidase (MAO) inhibitors. We will use 3-Amino-N-methylbenzylamine as a practical case study to illustrate the experimental design, execution, and data interpretation, comparing its hypothetical performance against established standards.
The benzylamine scaffold is a promising starting point for the development of new MAO inhibitors.[1][2] MAOs are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease and for the treatment of depression.[1][3] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][3] Selective inhibitors of MAO-B are particularly sought after for treating Parkinson's disease, as MAO-B is the predominant form in the basal ganglia and is primarily responsible for dopamine metabolism in this region.[1]
This guide will walk you through the essential in vitro assays required to characterize the inhibitory potential and selectivity of a novel benzylamine derivative.
I. The Rationale for Assay Selection: A Focus on Fluorometric MAO Inhibition
To assess the inhibitory potency of a compound against MAO-A and MAO-B, a robust and sensitive assay is paramount. A fluorometric assay is often the method of choice due to its high sensitivity, wide dynamic range, and suitability for high-throughput screening.[] The fundamental principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[] The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.
II. Comparative Compounds: Establishing a Benchmark
A critical aspect of evaluating a new compound is to compare its activity against well-characterized standards. For our case study with this compound, we will use the following as comparators:
-
Selegiline (L-deprenyl): A potent, irreversible, and selective inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[3][5][6]
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.[1][3]
-
Published N-methylbenzylamine Derivatives: To provide context within the same chemical class, we will reference data from published studies on other N-methylbenzylamine analogs.[7]
The goal is to determine the half-maximal inhibitory concentration (IC₅₀) of our test compound for both MAO-A and MAO-B and compare these values to our benchmarks. The selectivity index (SI), calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), will quantify the compound's preference for one isoform over the other. A higher SI value indicates greater selectivity for MAO-B.
III. Experimental Workflow: From Compound Preparation to Data Analysis
The following diagram illustrates the overall workflow for the in vitro evaluation of a novel benzylamine derivative.
Caption: Experimental workflow for MAO inhibition assay.
IV. Detailed Experimental Protocol: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is a comprehensive guide for performing the assay.
A. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound (this compound)
-
Reference Inhibitors (Selegiline, Clorgyline)
-
MAO Substrate (e.g., Kynuramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities
B. Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 1 nM to 100 µM).
-
Prepare the enzyme solutions (MAO-A and MAO-B) to the desired working concentration in assay buffer.
-
Prepare the detection reagent by mixing the fluorescent probe, HRP, and substrate in assay buffer. Protect this solution from light.
-
-
Assay Protocol:
-
In separate wells of the 96-well plate, add the assay buffer for the blank, the reference inhibitors, and the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the detection reagent to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
C. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (blank wells) from all readings.
-
The rate of reaction is determined from the slope of the kinetic read.
-
Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited reaction))
-
-
Determine IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value for each compound against each MAO isoform.
-
-
Calculate Selectivity Index (SI):
-
SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
V. Hypothetical Performance Evaluation of this compound and Comparative Data
While specific experimental data for this compound is not currently available in the public domain, we can hypothesize its potential performance based on the structure-activity relationships of other benzylamine derivatives. The presence of the amino group on the benzene ring and the N-methyl group are features known to influence MAO inhibitory activity.
The following table presents a template for how the experimental data would be summarized and compared. For illustrative purposes, it includes published data for selegiline, clorgyline, and a representative N-methylbenzylamine derivative.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| This compound | To be determined | To be determined | To be determined |
| Selegiline | ~8.85[8] | ~0.0437[8] | ~202 |
| Clorgyline | ~0.01[8] | >100 | <0.0001 |
| 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane) | 4.20 (Ki)[7] | 46.0 (Ki)[7] | 0.09 |
Note: The values for Bifemelane are Ki (inhibition constant) rather than IC₅₀, but are included for structural comparison.
Interpretation of Hypothetical Results:
-
High Potency and Selectivity for MAO-B: If this compound yields a low IC₅₀ value for MAO-B (ideally in the nanomolar to low micromolar range) and a significantly higher IC₅₀ for MAO-A, it would be considered a potent and selective MAO-B inhibitor. A high SI value (>100) would be a strong indicator of this selectivity.
-
Non-Selective Inhibition: If the IC₅₀ values for both MAO-A and MAO-B are similar, the compound would be classified as a non-selective MAO inhibitor.
-
MAO-A Selectivity: A low IC₅₀ for MAO-A and a high IC₅₀ for MAO-B would indicate selectivity for MAO-A.
VI. Understanding the Mechanism of Inhibition: Reversibility and Kinetics
To further characterize a promising inhibitor, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility.
A. Reversibility Assay:
The reversibility of inhibition can be assessed by dialysis or rapid dilution. If the enzyme activity is restored after removal of the inhibitor, the inhibition is considered reversible. Irreversible inhibitors, like selegiline and clorgyline, form a covalent bond with the enzyme.
B. Enzyme Kinetics:
Lineweaver-Burk plots, generated by measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor, can elucidate the mechanism of inhibition.
The following diagram illustrates the expected outcomes for different types of reversible inhibition in a Lineweaver-Burk plot.
Caption: Lineweaver-Burk plots for competitive and non-competitive inhibition.
VII. Concluding Remarks
This guide provides a robust framework for the initial in vitro evaluation of novel benzylamine derivatives as potential MAO inhibitors, using this compound as a working example. By following these detailed protocols and comparative analyses, researchers can effectively characterize the potency and selectivity of their compounds. The ultimate goal is to identify lead candidates with desirable pharmacological profiles for further preclinical and clinical development in the pursuit of novel therapeutics for neurological and psychiatric disorders.
References
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC - NIH. [Link]
- IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes.
- The Kinetics of Monoamine Oxidase Inhibition by Three 2-indolylmethylamine Deriv
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- LB plots of MAO-B inhibitions by 3 (A) and 5 (C), and their secondary plots (B and D, respectively) of LB slopes vs. inhibitor concentrations.
- Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. PubMed. [Link]
- Studies of selective and reversible monoamine oxidase inhibitors. PubMed. [Link]
- Monoamine oxidase inhibitory effects of some 4-aminophenethylamine deriv
- Monoamine oxidase inhibitory properties of some benzazoles: Structure-; Activity rel
- Benzylamine-sulphonamide derivatives as MAO-B inhibitors.
- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]
- Inhibitors of MAO-A and MAO-B in Psychi
- Steric influence on inhibition of monoamine oxidase forms by 2,3-dichloro-alpha-methylbenzylamine. PubMed. [Link]
- N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase. PubMed. [Link]
- Selegiline. Wikipedia. [Link]
- Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC. [Link]
- Selegiline.
- Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]
- (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
- Symptomatic anti-parkinsonian effects of monoamine oxidase-B inhibition: comparison of selegiline and lazabemide. PubMed. [Link]
- Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. PMC - NIH. [Link]
Sources
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-Amino-N-methylbenzylamine
For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are foundational to the integrity and success of their work. 3-Amino-N-methylbenzylamine, a versatile substituted benzylamine, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its dual amine functionalities—a primary aromatic amine and a secondary benzylic amine—offer unique reactivity, yet also present challenges in purification and analysis.
This in-depth technical guide provides a framework for benchmarking a laboratory-synthesized or newly sourced batch of this compound against commercially available standards. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis to ensure the quality and consistency of this vital reagent.
Understanding the Analyte and Commercial Landscape
This compound (CAS: 18759-96-1) possesses a molecular weight of 136.19 g/mol and the molecular formula C₈H₁₂N₂. The presence of both primary and secondary amine groups, along with the aromatic ring, dictates its chemical properties and potential impurity profile.
A survey of the commercial landscape reveals several suppliers of this compound. For the purpose of this guide, we will benchmark our in-house material against two representative commercial standards:
-
Commercial Standard A: TCI America, Product Number A2158, Purity: >97.0% (GC)[1][2][3]
-
Commercial Standard B: Santa Cruz Biotechnology, CAS 18759-96-1[4]
The stated purity levels from commercial suppliers provide a baseline for our analytical evaluation. However, it is crucial to recognize that different synthetic routes can lead to distinct impurity profiles, which may not be fully reflected in a simple percentage purity value.
Strategic Approach to Purity and Impurity Profiling
A multi-pronged analytical approach is essential for a comprehensive assessment of this compound. The selection of orthogonal techniques—methods that measure different chemical or physical properties—provides a more complete picture of the sample's composition. For this guide, we will employ High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and confirmation of purity.
The Rationale Behind Method Selection
-
HPLC-UV: This is the workhorse for purity determination in the pharmaceutical industry.[5] It excels at separating non-volatile and thermally labile compounds. For this compound, a reversed-phase method will be developed to separate the main component from polar and non-polar impurities. UV detection is suitable due to the presence of the aromatic chromophore.
-
GC-MS: This technique is ideal for identifying and quantifying volatile and semi-volatile impurities.[6] It provides structural information through mass fragmentation patterns, which is invaluable for identifying unknown process-related impurities or degradation products. Given the benzylamine structure, GC-MS is a highly appropriate complementary technique.[7]
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative that all experiments are conducted with high-purity solvents and freshly prepared solutions.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantitative determination of the purity of this compound and the detection of related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the in-house and commercial samples in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is intended for the identification and semi-quantitative analysis of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a single quadrupole or time-of-flight mass spectrometer (e.g., Agilent 7890B GC with 5977A MS or equivalent).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Sample Solution (1 mg/mL): Prepare a 1 mg/mL solution of the in-house and commercial samples in methanol.
-
Filter the samples through a 0.45 µm syringe filter if any particulate matter is observed.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following workflow diagram is presented.
Caption: Experimental workflow for the comparative analysis of this compound.
Comparative Data Analysis
The data obtained from the HPLC-UV and GC-MS analyses should be compiled into clear, comparative tables.
HPLC Purity Comparison
The purity of each sample is determined by the area percentage of the main peak in the chromatogram.
| Sample | Stated Purity | HPLC Purity (% Area) | Retention Time (min) |
| In-House Synthesized | N/A | (Experimental Value) | (Experimental Value) |
| Commercial Standard A (TCI) | >97.0% | (Experimental Value) | (Experimental Value) |
| Commercial Standard B (SCBT) | N/A | (Experimental Value) | (Experimental Value) |
GC-MS Impurity Profile
The GC-MS analysis will provide insight into the volatile and semi-volatile impurity profiles of the different samples. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the reductive amination of 3-aminobenzaldehyde with methylamine.
Caption: Simplified synthetic pathway and potential impurities.
| Sample | GC-MS Purity (% Area) | Major Impurities Detected (m/z) | Potential Identity |
| In-House Synthesized | (Experimental Value) | (Experimental m/z values) | (Inferred from fragmentation) |
| Commercial Standard A (TCI) | (Experimental Value) | (Experimental m/z values) | (Inferred from fragmentation) |
| Commercial Standard B (SCBT) | (Experimental Value) | (Experimental m/z values) | (Inferred from fragmentation) |
Conclusion and Best Practices
This guide provides a comprehensive framework for the analytical benchmarking of this compound. By employing orthogonal analytical techniques and comparing against established commercial standards, researchers can gain a high degree of confidence in the quality of their starting materials.
Key Takeaways:
-
Orthogonal Analysis is Crucial: Relying on a single analytical technique can be misleading. The combination of HPLC-UV and GC-MS provides a more complete purity profile.
-
Understand Potential Impurities: Knowledge of the synthetic route is invaluable for predicting and identifying potential process-related impurities.
-
Commercial Standards as a Benchmark: While stated purities are a good starting point, independent verification is essential to understand the complete impurity profile.
By adhering to these principles and methodologies, scientists can ensure the reliability and reproducibility of their research, ultimately contributing to the successful development of new chemical entities and pharmaceuticals.
References
- LCGC International (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- CP Lab Safety (n.d.). This compound, 25g, Each.
- Waters (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- PrepChem.com (n.d.). Synthesis of N-methylbenzylamine.
- Fisher Scientific (n.d.). This compound 97.0+%, TCI America™.
- PubMed (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
- Medistri SA (2024). GC/MS Identification of Impurities.
- Chromatography Today (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- University of Helsinki (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Google Patents (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
- Chromatography Online (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- The Italian Association of Chemical Engineering (2017). Application of GC-MS in Determinating the Trace Impurities of Benazolin.
- PubChem (n.d.). 3-Amino-N-methylbenzamide.
Sources
- 1. This compound | 18759-96-1 | TCI AMERICA [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Confirmation of 3-Amino-N-methylbenzylamine
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, the precise three-dimensional structure of a molecule is its fundamental identity. This atomic arrangement dictates its reactivity, biological activity, and physical properties. For a molecule like 3-Amino-N-methylbenzylamine, a substituted benzylamine that presents potential as a building block in medicinal chemistry, an unverified or incorrectly assigned structure can derail research programs, invalidate structure-activity relationship (SAR) studies, and lead to significant wasted resources.
A thorough search of crystallographic and spectroscopic databases reveals a notable absence of a publicly available, single-crystal X-ray structure for this compound (CAS 18759-96-1). This absence elevates the importance of a multi-technique, orthogonal approach to structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography—the theoretical gold standard—with the essential spectroscopic techniques required to establish an unequivocal structural confirmation for novel or uncharacterized compounds like this one. We will explore not just the "what" but the "why" behind each experimental choice, providing field-proven protocols for researchers tasked with this critical analytical challenge.
Part 1: X-ray Crystallography — The Definitive, Yet Conditional, Gold Standard
Single-crystal X-ray diffraction (SCXRD) offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. It provides a detailed atomic map, revealing precise bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. This information is invaluable for understanding intermolecular interactions in the crystal lattice, which can inform formulation and solid-state properties.
The primary challenge, however, is not the analysis but obtaining a high-quality single crystal suitable for diffraction—a process that can be a significant bottleneck.
Expected Molecular Geometry
While an experimental structure is unavailable, we can predict the geometry based on known data for similar compounds. Key structural parameters for benzylamine derivatives are well-established.
| Parameter | Expected Value | Rationale & Authoritative Source |
| C-N (aliphatic) Bond Length | ~1.47 Å | Typical for a single bond between an sp³ carbon and an sp³ nitrogen.[1][2] |
| C-C (aromatic) Bond Length | ~1.39 Å | Average bond length in a benzene ring.[2] |
| C(aromatic)-C(benzyl) Bond Length | ~1.51 Å | Standard length for a bond between an sp² and sp³ carbon.[1] |
| C-N-C Bond Angle | ~112° | Expected for a secondary amine with steric influence from the benzyl group. |
| Aromatic C-C-C Angle | ~120° | Characteristic of the hexagonal geometry of a benzene ring.[1] |
Experimental Protocol 1: Single-Crystal X-ray Diffraction
This protocol outlines the necessary steps a researcher would take to determine the crystal structure of this compound.
1. Crystal Growth (The Art of Patience):
- Rationale: The goal is to create a highly ordered, single crystal of sufficient size (0.1-0.3 mm) and quality. This is achieved by slowly inducing supersaturation of a solution.
- Step 1: Purity Assessment. Ensure the sample is of the highest possible purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystallization.
- Step 2: Solvent Screening. Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, toluene) to find a solvent in which it is moderately soluble.
- Step 3: Crystallization Technique Selection.
- Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[3]
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[3][4]
- Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface as the solvents slowly mix.[3]
2. Data Collection and Structure Refinement:
- Step 1: Crystal Mounting. Select a well-formed, clear crystal under a microscope and mount it on a goniometer head.
- Step 2: X-ray Diffraction. Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.
- Step 3: Data Processing. The diffraction pattern is collected and processed to determine the unit cell dimensions and the symmetry of the crystal lattice.
- Step 4: Structure Solution and Refinement. The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography analysis.
Part 2: The Spectroscopic Imperative — Building the Structure Piece by Piece
In the absence of a crystal structure, a combination of spectroscopic techniques is not merely an alternative but a necessity. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most powerful tool for determining the connectivity of a molecule in solution. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques like COSY and HSQC/HMBC connect the atoms.
Experimental Protocol 2: NMR Spectroscopy
1. Sample Preparation:
- Step 1: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice for amines as it allows for the observation of exchangeable N-H protons.[5]
- Step 2: Add a small amount of an internal standard like tetramethylsilane (TMS), if not already present in the solvent.
- Step 3: Transfer the solution to a clean, dry NMR tube.
2. Data Acquisition:
- Step 1: Acquire a standard ¹H NMR spectrum.
- Step 2: Acquire a broadband-decoupled ¹³C NMR spectrum.
- Step 3: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H couplings (i.e., which protons are adjacent).
- Step 4: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond ¹H-¹³C correlations.
- Step 5: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments.
Predicted NMR Data for this compound
The following data are illustrative predictions based on established chemical shift principles and data for similar molecules.[6][7]
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.5 - 6.7 | m | 3H | Ar-H |
| ~5.1 | s (broad) | 2H | -NH₂ |
| ~3.6 | s | 2H | -CH₂- |
| ~2.3 | s | 3H | -CH₃ |
| ~2.0 | s (broad) | 1H | -NH- |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~148 | Ar-C (C-NH₂) |
| ~140 | Ar-C (C-CH₂) |
| ~129 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~113 | Ar-CH |
| ~55 | -CH₂- |
| ~35 | -CH₃ |
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
MS and IR provide crucial complementary data. MS confirms the molecular weight and offers structural clues through fragmentation, while IR identifies the functional groups present.
Experimental Protocol 3: Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry (ESI or EI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ for ESI or M⁺˙ for EI).
-
Perform fragmentation (MS/MS) on the molecular ion to analyze the resulting fragment ions.
-
-
Infrared Spectroscopy (ATR):
-
Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Predicted Spectroscopic Data:
| Technique | Expected Observation | Inferred Information |
| Mass Spec. | Molecular Ion: m/z 137.1079 ([M+H]⁺) | Confirms molecular formula C₈H₁₂N₂. |
| Major Fragments: m/z 122, 106, 91 | Suggests loss of -CH₃, cleavage of the N-CH₂ bond, and formation of a tropylium ion, respectively.[8][9] | |
| IR Spec. | ~3450-3250 cm⁻¹ (two bands) | N-H stretch of the primary amine (-NH₂).[10] |
| ~3350-3310 cm⁻¹ (one band) | N-H stretch of the secondary amine (-NH-).[10][11] | |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch. | |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch. | |
| ~1620 cm⁻¹ | N-H bend of the primary amine.[10] | |
| ~1335-1250 cm⁻¹ | Aromatic C-N stretch. |
Part 3: Synthesis of Data — A Comparative Conclusion
No single technique in isolation (barring successful X-ray crystallography) can definitively confirm the structure of this compound. The true power lies in the synthesis of the orthogonal data sets.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Atomic connectivity, chemical environment of atoms, conformational dynamics in solution. | Molecular weight, elemental composition, fragmentation patterns for structural clues. | Presence of specific functional groups. |
| Sample Requirements | High-quality single crystal. | Soluble sample in a deuterated solvent (~5-10 mg). | Small amount of sample (~1 mg), soluble for ESI. | Small amount of neat sample. |
| Ambiguity | Low (unambiguous structure). | Low for connectivity; some ambiguity in conformation without advanced techniques. | High; isomers can have identical mass. | High; indicates functional groups, not their position. |
| Primary Limitation | Requires suitable single crystals. | Lower sensitivity, can be complex for large molecules. | Does not provide stereochemical or connectivity information directly. | Provides limited structural information. |
Visualization: The Logic of Structural Confirmation
Caption: Synergistic workflow for structural confirmation.
References
- Crystallization of small molecules. (n.d.).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 937–943.
- Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863-1883.
- University of Colorado Boulder. (n.d.). Crystallization.
- University of Toronto. (2006).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- PubChem. (n.d.). 3-Methylbenzylamine.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Mestrelab Research. (n.d.). Download NMR Predict.
- Bernstein Group. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(25), 10135-10143.
- Heldebrant, D. J., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 22(12), 2149.
- Baskaran, S. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube.
- ChemicalBook. (n.d.). 3-Methylbenzylamine(100-81-2) 1H NMR.
- Royal Society of Chemistry. (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles.
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- ChemicalBook. (n.d.). 3-Methylbenzylamine(100-81-2) 1H NMR.
- Vicker, N., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 7(10), e45583.
- ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine.
- NIST. (n.d.). Benzenamine, 3-methyl-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 3-Methylbenzylamine(100-81-2) MS spectrum.
- PubChem. (n.d.). N-Methylbenzylamine.
- NIST. (n.d.). Benzenemethanamine, N-methyl-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine.
- Alfa Chemistry. (n.d.). Bond Length, Bond Angle, and Bond Energy of Covalent Bonds.
- Wikipedia. (n.d.). Bond length.
- Alfa Chemistry. (n.d.). Bond Length, Bond Angle, and Bond Energy of Covalent Bonds.
- Wikipedia. (n.d.). Bond length.
- Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bond length - Wikipedia [en.wikipedia.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. rsc.org [rsc.org]
- 6. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylbenzylamine(100-81-2) 1H NMR spectrum [chemicalbook.com]
- 8. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. Visualizer loader [nmrdb.org]
The Strategic Advantage of 3-Amino-N-methylbenzylamine in the Synthesis of Bioactive Heterocycles: A Comparative Guide
In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical determinant of a reaction's efficiency, yield, and ultimate success. For researchers and professionals in drug development, the strategic choice of building blocks is paramount in the construction of complex molecular architectures with desired biological activities. This guide provides an in-depth technical assessment of 3-Amino-N-methylbenzylamine, a versatile reagent that offers distinct advantages in specific synthetic pathways, particularly in the synthesis of nitrogen-containing heterocycles. Through a comparative analysis with common alternatives and supported by experimental insights, we will elucidate the unique benefits conferred by the strategic placement of the 3-amino group.
The Unseen Advantage: How the 3-Amino Group Transforms Reactivity
At first glance, this compound might appear as just another substituted benzylamine. However, the presence of the amino group at the meta-position of the benzene ring profoundly influences the molecule's electronic properties and reactivity, setting it apart from its unsubstituted and alternatively substituted counterparts. This seemingly minor modification unlocks significant advantages in key synthetic transformations.
The primary advantage stems from the electron-donating nature of the amino group. Through resonance, the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This enhanced nucleophilicity of the aromatic ring makes it more susceptible to electrophilic attack, a crucial step in many cyclization reactions.
The Pictet-Spengler Reaction: A Case Study in Enhanced Reactivity
A prime example showcasing the superiority of this compound is the Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. Tetrahydroisoquinolines are a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs.[1][2]
The rate-determining step in the Pictet-Spengler reaction is typically the electrophilic attack of the iminium ion, formed from the condensation of the amine and the carbonyl compound, on the aromatic ring.[3][4] The electron-donating 3-amino group in a precursor derived from this compound significantly activates the aromatic ring towards this electrophilic substitution. This activation leads to milder reaction conditions, shorter reaction times, and often, higher yields compared to reactions using unsubstituted benzylamine or those bearing electron-withdrawing groups.[3]
Conceptual Workflow of the Pictet-Spengler Reaction
Caption: Generalized workflow of the Pictet-Spengler reaction.
Comparative Performance: this compound vs. Alternatives
While direct head-to-head comparative studies are not always published, the well-established principles of physical organic chemistry and scattered experimental data allow for a logical comparison of the expected performance of this compound with other common benzylamines in reactions like the Pictet-Spengler synthesis.
| Reagent | Substituent Effect | Expected Reactivity in Pictet-Spengler | Anticipated Yield | Notes |
| This compound | Strong electron-donating (activating) | High | High | The amino group activates the ring, facilitating cyclization under milder conditions.[3] |
| N-Methylbenzylamine | Neutral | Moderate | Moderate | Serves as a baseline for comparison. |
| 3-Nitro-N-methylbenzylamine | Strong electron-withdrawing (deactivating) | Low | Low to negligible | The nitro group deactivates the ring, making electrophilic substitution difficult. Harsher conditions would be required. |
| 3-Methoxy-N-methylbenzylamine | Electron-donating (activating) | High | High | Similar activating effect to the amino group, though generally slightly weaker. |
This comparative table highlights the clear advantage of having an electron-donating group, such as the amino group in this compound, for facilitating the key cyclization step.
Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline via Pictet-Spengler Reaction
The following is a generalized, representative protocol for the synthesis of a tetrahydroisoquinoline derivative using a β-arylethylamine that could be conceptually derived from this compound.
Materials:
-
3-Amino-β-phenylethylamine derivative (1.0 eq)
-
Aldehyde (e.g., formaldehyde, acetaldehyde) (1.1 eq)
-
Solvent (e.g., Toluene, Methanol, or Water)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-Amino-β-phenylethylamine derivative (1.0 eq) in the chosen solvent.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.1 eq) at room temperature.
-
Acid Catalysis: Add the acid catalyst dropwise to the reaction mixture. The amount of catalyst will depend on the specific substrates and solvent used.
-
Reaction Monitoring: The reaction mixture is then heated to reflux (if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Causality Behind Experimental Choices: The choice of a non-polar solvent like toluene can facilitate the removal of water formed during imine formation via a Dean-Stark apparatus. The use of a strong acid catalyst like TFA is often necessary to promote the formation of the electrophilic iminium ion. The basic workup is crucial to remove the acid catalyst which could otherwise interfere with the purification or stability of the final product.
Logical Relationship of Advantages
Caption: The cascading advantages of the 3-amino group.
Beyond the Pictet-Spengler: Broader Synthetic Utility
The advantages of this compound are not limited to the Pictet-Spengler reaction. The presence of the primary amino group opens up avenues for further synthetic manipulations, making it a valuable building block in multicomponent reactions and for the synthesis of other heterocyclic systems.
-
Multicomponent Reactions (MCRs): In reactions like the Ugi or Passerini reaction, the primary amino group can participate as one of the components, allowing for the rapid construction of complex, drug-like molecules in a single step.[5][6] The N-methylbenzylamine moiety can then be further manipulated or cleaved as needed.
-
Directed Ortho-Metalation (DoM): The amino group can act as a directing group in ortho-lithiation or other metalation reactions, allowing for regioselective functionalization of the aromatic ring at the 2- or 4-position. This provides a powerful tool for creating highly substituted aromatic compounds.
-
Synthesis of Fused Heterocycles: The amino group can be a key nucleophile in the synthesis of various fused heterocyclic systems, such as benzodiazepines or quinazolines, by reacting with appropriate bifunctional electrophiles.
Conclusion: A Strategic Choice for Complex Synthesis
References
- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. (n.d.).
- Dalton, D. R., Ramey, K. C., & Dutta, V. P. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891–894. [Link]
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- Rh(III)-catalyzed isoquinoline synthesis from benzylamines. (n.d.). ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate.
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021, March 15). Molecules. [Link]
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2017, March 22). Molecules. [Link]
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018, August 28). Molecules. [Link]
- Kim, D. S., Park, J. W., & Jun, C. H. (2013). Synthesis of isoquinoline derivatives through rhodium(III)‐catalyzed reactions of benzylamines with non‐terminal alkynes.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). RSC Publishing. [Link]
- The Pictet-Spengler Reaction Updates Its Habits. (2019, June 28). Molecules. [Link]
- Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022, March 23). Molecules. [Link]
- FirstWord Pharma. (2024, July 4). Chemists synthesize an improved building block for medicines.
- The Pictet-Spengler Reaction. (n.d.).
- Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. (2022). Current Organic Synthesis, 19(3), 426-462. [Link]
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (2017, August 1). Molecules. [Link]
- New Heterocyclic Amino Acid Building Blocks. (n.d.).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). Molecules. [Link]
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019, October 2). Chemical Reviews. [Link]
- Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. (2021, October 13). Molecules. [Link]
- A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. (2011, September 1). Organic Letters. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-N-methylbenzylamine
Introduction: Beyond the Benchtop
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of reagents like 3-Amino-N-methylbenzylamine are paramount, not only for regulatory compliance but for the safety of our personnel and the protection of our environment. This guide moves beyond mere procedural instruction to provide a framework for understanding the why behind the proper disposal of this reactive amine, ensuring a culture of safety and scientific integrity within your laboratory.
The core principle underpinning the disposal of this compound is that it must be treated as a regulated hazardous waste. Its inherent chemical properties necessitate a disposal pathway that is controlled, documented, and fundamentally different from that of ordinary laboratory or municipal waste.
Part 1: The Hazard Profile - Understanding the "Why"
This compound is not just another reagent; it is a compound with a distinct and potent hazard profile. Understanding these characteristics is the first step in appreciating the necessity for meticulous disposal protocols. The primary hazards are rooted in its corrosivity, toxicity, and environmental impact.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
The causality is clear: a substance that can cause severe skin burns requires a disposal method that prevents any possibility of human contact.[1] Its classification as an aquatic toxin means that disposal down the drain is strictly prohibited, as it could have devastating, long-lasting effects on ecosystems.[1][2]
Part 2: The Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] this compound's properties, particularly its corrosivity (as a basic amine), would likely classify it as a D002 hazardous waste.[5] It is the legal responsibility of the waste generator—your institution—to correctly classify, manage, and dispose of this waste in accordance with federal, state, and local regulations.[3][6][7]
Part 3: Core Disposal Protocol - A Step-by-Step Guide
The only acceptable disposal route for this compound is through a licensed hazardous waste disposal company.[8][9][10] The following protocol outlines the necessary steps from the point of generation to the point of collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE. The hazards of this compound demand robust protection.
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.[9]
-
Body Protection: A lab coat or chemically resistant apron is required. For larger quantities, a protective suit may be necessary.[11]
Step 2: Waste Collection and Containerization
The integrity of your waste container is critical to preventing leaks and reactions.
-
Use Compatible Containers: Collect waste in a sturdy, leak-proof container that is compatible with amines. High-density polyethylene (HDPE) is a suitable choice. Leave the chemical in its original container if possible.[7][12]
-
Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion.
-
Segregate Waste Streams: Crucially, never mix this compound waste with incompatible materials. This includes:
Mixing with acids can cause a violent exothermic reaction.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7][12]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
Step 4: Storage
Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.
-
Secure Storage: Store waste containers in a designated, well-ventilated satellite accumulation area. The container must be kept tightly closed except when adding waste.[1][3]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.[12]
-
Store Locked Up: The SDS recommends storing the material in a locked-up location, which should extend to its waste form.[1][6][16]
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a waste pickup.[12]
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste requires specific licensing and placarding.[17]
The entire disposal workflow can be visualized as follows:
Part 4: Emergency Procedures - Spill Management
Accidents happen, but a prepared response minimizes risk.
-
Evacuate & Ventilate: Immediately alert others and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][18]
-
Assess the Spill: Determine the size and scope of the spill. If it is large, involves other chemicals, or you feel unsafe, call your EHS emergency line immediately.
-
Contain the Spill: For small, manageable spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth.[10][19] Do not use paper towels or other combustible materials to absorb the bulk of the spill. [10]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with all contaminants and dispose of it as hazardous waste.
This decision-making process is critical for a safe response.
Part 5: Prohibited Disposal Methods
To ensure complete clarity, the following disposal methods are strictly prohibited and illegal for this compound:
-
Drain Disposal: Never wash this chemical down the sink. It is toxic to aquatic life and can damage plumbing systems.[20]
-
Regular Trash: Do not dispose of the chemical or its empty containers in the regular solid waste. Empty containers must be handled like the product itself.[12]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[12]
By adhering to these rigorous protocols, you are not just following rules; you are upholding your professional responsibility to ensure a safe and sustainable scientific enterprise.
References
- Aldrich 726842 - SAFETY DATA SHEET. (2025).
- 3-Methylbenzylamine - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET - 3-Methylbenzylamine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 4-Aminobenzylamine. (2025). Fisher Scientific.
- 2-AMINOBENZYLAMINE - Safety Data Sheet. (2025). ChemicalBook.
- Material Safety Data Sheet sds/msds - 3-Methylbenzylamin. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - N-Methylbenzylamine. (2010). Fisher Scientific.
- N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet - N-methylbenzylamine. (2020). Alkyl Amines Chemicals Limited.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
- Hazardous Waste Disposal Procedures. (n.d.). University of Alabama in Huntsville.
- This compound Product Information. (n.d.). ECHEMI.
- SAFETY DATA SHEET - 4-Aminobenzylamine. (2023). Fisher Scientific.
- Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 2-Amino-N-cyclohexyl-N-methylbenzylamine. (2024). LGC Standards.
- SAFETY DATA SHEET - 2-Hydroxy-N-methylbenzylamine Hydrochloride. (2024). TCI Chemicals.
- This compound Product Information. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine. (n.d.). Benchchem.
- E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2024). Regulations.gov.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- This compound, 25g, Each. (n.d.). CP Lab Safety.
- Hazardous Waste. (n.d.). US EPA.
- This compound Product Information. (n.d.). TCI AMERICA.
- N-Methylbenzylamine | 103-67-3. (n.d.). ChemicalBook.
- N-Benzylmethylamine. (n.d.). ChemBK.
- 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. (n.d.). PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- January 2025 EPA Waste Management Updates Newsletter. (2025). GovDelivery.
- N-Methylbenzylamine | C8H11N | CID 7669. (n.d.). PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 18759-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. mtu.edu [mtu.edu]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 16. 3-Methylbenzylamine - Safety Data Sheet [chemicalbook.com]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.es [fishersci.es]
Navigating the Safe Handling of 3-Amino-N-methylbenzylamine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. 3-Amino-N-methylbenzylamine, a versatile reagent in synthetic chemistry, demands a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside robust protocols for its handling and disposal.
Understanding the Risks: The "Why" Behind the "What"
Before delving into specific PPE recommendations, it is paramount to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as causing severe skin burns and eye damage, may provoke an allergic skin reaction, and is harmful if swallowed or in contact with skin.[1][2] The corrosive nature of amines, in general, necessitates stringent protective measures to prevent tissue damage upon contact.[3][4][5][6] Therefore, our PPE strategy is not merely a checklist but a multi-layered defense against these specific threats.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For this compound, a substance with corrosive and sensitizing properties, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause severe and potentially irreversible eye damage. Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Enhanced Protection: For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in conjunction with safety goggles.[3] This provides a secondary barrier, protecting the entire face from splashes.
Skin and Body Protection: A Barrier Against Corrosivity
Given that this compound causes severe skin burns and can be absorbed through the skin, comprehensive skin and body protection is critical.[1][2]
-
Gloves: The choice of glove material is crucial for effective chemical resistance. Nitrile gloves are a preferred option for handling many chemicals due to their good resistance to a range of substances and their tendency to tear visibly when punctured.[8] For prolonged or immersive contact with this compound, heavier-duty gloves such as butyl or neoprene should be considered.[1] Always consult a glove selection chart for specific breakthrough times and degradation data.[1][7] Double gloving can provide an additional layer of safety, especially when handling highly concentrated solutions.[7]
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. For procedures with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5]
-
Protective Clothing: When handling larger quantities or in situations with a high potential for exposure, impervious clothing is necessary.[7] Ensure that sleeves are fully extended and tucked into gloves to prevent skin exposure at the wrist.
-
Footwear: Open-toed shoes are strictly prohibited in a laboratory setting.[5] Chemical-resistant, steel-toed boots or shoes are recommended, especially when transporting or handling large containers of the chemical.[8]
Respiratory Protection: Safeguarding Against Inhalation Hazards
While this compound is not primarily an inhalation hazard, vapors or mists can be generated, especially at elevated temperatures or during aerosol-producing procedures.
-
Engineering Controls: The primary method for controlling inhalation exposure is through the use of a certified chemical fume hood.[6] All handling of this compound should be conducted within a properly functioning fume hood.
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[9] For higher concentrations, a full-facepiece respirator or a powered air-purifying respirator (PAPR) may be necessary.[10][11] A comprehensive respiratory protection program, including fit testing and training, is essential for the effective use of respirators.[2]
PPE Selection and Usage Workflow
To ensure a systematic and self-validating approach to PPE selection, the following workflow should be implemented before any handling of this compound.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. web-ded.uta.edu [web-ded.uta.edu]
- 3. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. questron.ca [questron.ca]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. UBC [riskmanagement.sites.olt.ubc.ca]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ohsonline.com [ohsonline.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
